molecular formula C30H50O4 B7779863 Diundecyl phthalate CAS No. 39393-37-8

Diundecyl phthalate

Cat. No.: B7779863
CAS No.: 39393-37-8
M. Wt: 474.7 g/mol
InChI Key: QQVHEQUEHCEAKS-UHFFFAOYSA-N
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Description

Diundecyl phthalate is an oily colorless odorless liquid. Less dense than water. (USCG, 1999)

Properties

IUPAC Name

diundecyl benzene-1,2-dicarboxylate
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InChI

InChI=1S/C30H50O4/c1-3-5-7-9-11-13-15-17-21-25-33-29(31)27-23-19-20-24-28(27)30(32)34-26-22-18-16-14-12-10-8-6-4-2/h19-20,23-24H,3-18,21-22,25-26H2,1-2H3
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InChI Key

QQVHEQUEHCEAKS-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCC
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Molecular Formula

C30H50O4
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DSSTOX Substance ID

DTXSID7025215
Record name Diundecyl phthalate
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Molecular Weight

474.7 g/mol
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Physical Description

Diundecyl phthalate is an oily colorless odorless liquid. Less dense than water. (USCG, 1999), Liquid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Solid; mp = 35.5 deg C; [HSDB] Colorless odorless liquid; [CAMEO] mp = -9 deg C; [eChemPortal: HPVIS] Liquid; [MSDSonline]
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Record name 1,2-Benzenedicarboxylic acid, 1,2-diundecyl ester
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

Insoluble (<1 mg/ml at 70 °F) (NTP, 1992), In water, 1.11 mg/L at 20 °C
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Density

0.955 g/cu m at 20 °C
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Color/Form

Crystals from ethanol

CAS No.

3648-20-2, 39393-37-8
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Melting Point

35.5 °C
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Foundational & Exploratory

Diundecyl Phthalate: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diundecyl phthalate (B1215562) (DUP) is a high molecular weight phthalate ester primarily utilized as a plasticizer to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). Its chemical structure consists of a benzene (B151609) ring with two ester groups at the ortho positions, each linked to an undecyl chain. This technical guide provides an in-depth overview of the molecular structure, weight, synthesis, and metabolic fate of diundecyl phthalate, presenting key data in a structured format for scientific and research applications.

Molecular Structure and Properties

This compound is characterized by the molecular formula C30H50O4. Its structure features a central phthalic acid moiety esterified with two undecyl alcohol molecules.

Table 1: Molecular Identifiers and Properties of this compound

PropertyValueReference
Molecular Formula C30H50O4[1]
Molecular Weight 474.72 g/mol [2]
IUPAC Name diundecyl benzene-1,2-dicarboxylate
CAS Number 3648-20-2[1][2]
SMILES CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCC
Appearance Colorless to almost colorless clear liquid/oil[3]
Boiling Point 267 °C at 3 mmHg[3]
Flash Point 239 °C[3]
Solubility Chloroform (Slightly), Ethyl Acetate (Slightly)[3]

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of phthalic anhydride (B1165640) with undecyl alcohol. This reaction is typically catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to drive the reaction to completion. The synthesis proceeds in two main stages: the rapid formation of the monoester followed by a slower conversion to the diester.

Experimental Protocol: Esterification of Phthalic Anhydride with Undecyl Alcohol

This protocol is adapted from established methods for phthalate ester synthesis.[4][5]

Materials:

  • Phthalic anhydride

  • n-Undecyl alcohol

  • Sulfuric acid (concentrated)

  • Inert solvent (e.g., toluene (B28343) or xylene) for azeotropic removal of water

  • Sodium bicarbonate solution (5%)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Heating mantle with magnetic stirrer

  • Thermometer

  • Dean-Stark apparatus or equivalent for water removal

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus fitted with a reflux condenser, combine phthalic anhydride and n-undecyl alcohol. A molar ratio of alcohol to phthalic anhydride of 2.5:1 to 3:1 is recommended to favor the formation of the diester.[4]

  • Add a catalytic amount of concentrated sulfuric acid (approximately 0.05-0.1% by mass of the reactants).[4]

  • Add an inert solvent like toluene to facilitate the azeotropic removal of water, a byproduct of the esterification.

  • Heat the reaction mixture to a temperature range of 130-180°C with vigorous stirring.[5] The exact temperature will depend on the solvent used and should be sufficient to allow for the collection of water in the Dean-Stark trap.

  • Monitor the progress of the reaction by observing the amount of water collected. The theoretical amount of water for complete conversion can be calculated based on the initial amount of phthalic anhydride.

  • Once the reaction is complete (i.e., no more water is being formed), allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent and any excess undecyl alcohol under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by vacuum distillation if necessary.

Table 2: Key Parameters for this compound Synthesis

ParameterRecommended ConditionReference
Reactant Molar Ratio (Alcohol:Anhydride) 2.5:1 to 3:1[4]
Catalyst Sulfuric Acid[4]
Catalyst Concentration 0.05 - 0.1 mass%[4]
Reaction Temperature 130 - 180 °C[5]

Metabolic Pathway of this compound

In humans, this compound, as a high molecular weight phthalate, undergoes a series of metabolic transformations before excretion. The initial step is the hydrolysis of one of the ester bonds to form the monoester, monoundecyl phthalate (MUP). This is followed by further oxidative metabolism of the undecyl side chain, leading to the formation of hydroxylated, oxidized, and carboxylated metabolites.[6][7] These more polar metabolites are then more readily excreted in the urine.

The major metabolic pathway is illustrated in the diagram below.

Diundecyl_Phthalate_Metabolism DUP This compound (DUP) MUP Monoundecyl Phthalate (MUP) DUP->MUP Hydrolysis MHUP Mono-hydroxyundecyl Phthalate (MHUP) MUP->MHUP Oxidation (Hydroxylation) MOUP Mono-oxoundecyl Phthalate (MOUP) MHUP->MOUP Oxidation Excretion Urinary Excretion MHUP->Excretion MCDP Mono-carboxydecyl Phthalate (MCDP) MOUP->MCDP Oxidation MOUP->Excretion MCDP->Excretion

Caption: Metabolic pathway of this compound in humans.

Conclusion

This technical guide provides essential information on the molecular characteristics, synthesis, and metabolic fate of this compound. The tabulated data offers a quick reference for its physical and chemical properties, while the detailed synthesis protocol provides a practical framework for its laboratory preparation. The visualization of its metabolic pathway clarifies the biotransformation processes it undergoes in the human body. This compilation of information serves as a valuable resource for researchers and professionals in the fields of chemistry, toxicology, and drug development.

References

Synthesis and manufacturing process of Diundecyl phthalate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Manufacturing of Diundecyl Phthalate (B1215562)

Introduction

Diundecyl phthalate (DUP) is a high molecular weight phthalate ester with the chemical formula C30H50O4.[1][2] It is primarily used as a plasticizer, particularly in polyvinyl chloride (PVC) products, to enhance flexibility, durability, and workability.[1][3] Its applications include wire and cable insulation, automotive interiors, flooring, and other consumer goods requiring enhanced longevity.[1][2] DUP is produced as a high production volume chemical, with U.S. production estimated at 18,000 metric tons in 2008.[2][3] This guide provides a detailed overview of the synthesis and manufacturing processes for this compound, aimed at researchers and professionals in chemical and drug development.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 3648-20-2[2]
Molecular Formula C30H50O4[2]
Molecular Weight 474.7 g/mol [3]
Appearance Oily, colorless, odorless liquid[3][4]
Melting Point 35.5 °C[2]
Boiling Point 501 °C[2]
Density 0.955 g/cm³ at 20 °C[3]
Water Solubility 1.11 mg/L at 20 °C[5]
Purity (Typical) >99.5% w/w[2]

Synthesis of this compound

The commercial synthesis of this compound is achieved through the esterification of phthalic anhydride (B1165640) with undecanol (B1663989) (also known as undecyl alcohol).[1][2][4] This reaction is typically catalyzed by an acid.[1][4]

The overall reaction is as follows:

C8H4O3 (Phthalic Anhydride) + 2 C11H24O (Undecanol) → C30H50O4 (this compound) + H2O

The synthesis process occurs in two main stages:

  • Monoester Formation : A rapid and essentially complete reaction where one molecule of phthalic anhydride reacts with one molecule of undecanol to form mono-undecyl phthalate.[6][7]

  • Diester Formation : A slower, reversible reaction where the mono-undecyl phthalate reacts with a second molecule of undecanol to form the final product, this compound, and a molecule of water.[6][7] This second stage is the rate-limiting step and requires a catalyst to proceed at a practical rate.[6][7]

G Phthalic_Anhydride Phthalic_Anhydride Mono_undecyl_phthalate Mono-undecyl Phthalate Phthalic_Anhydride->Mono_undecyl_phthalate + Undecanol_1 Undecanol Undecanol_1->Mono_undecyl_phthalate Mono_undecyl_phthalate_2 Mono-undecyl Phthalate Mono_undecyl_phthalate->Mono_undecyl_phthalate_2 Undecanol_2 Undecanol Diundecyl_phthalate This compound Undecanol_2->Diundecyl_phthalate Water Water (byproduct) Diundecyl_phthalate->Water produces Mono_undecyl_phthalate_2->Diundecyl_phthalate +

Caption: Two-stage reaction pathway for this compound synthesis.

Manufacturing Process

The industrial manufacturing of this compound is typically conducted in a closed-system, semi-batch reactor. The process is designed to maximize yield and purity while allowing for the recovery and reuse of excess reactants.

The key steps in the manufacturing process are:

  • Reactor Charging : The reactor is charged with phthalic anhydride and an excess of undecanol. The excess alcohol helps to drive the equilibrium of the second reaction stage towards the formation of the diester.

  • Catalyst Addition : An acid catalyst, such as sulfuric acid, or a titanium-based catalyst is introduced into the reaction mixture.[6][8]

  • Esterification Reaction : The mixture is heated to temperatures typically ranging from 413 K to 453 K (140 °C to 180 °C) under atmospheric pressure.[6] The reaction is carried out with continuous stirring to ensure proper mixing.

  • Water Removal : The water produced during the reaction is continuously removed to shift the reaction equilibrium towards the product side. This is often achieved using an azeotropic distillation setup with a Dean-Stark apparatus.

  • Reaction Monitoring : The progress of the esterification is monitored by periodically taking samples and measuring the acid number or by tracking the amount of water collected. The reaction is considered complete when the acid number drops to a predetermined low level.

  • Catalyst Neutralization : Once the reaction is complete, the acid catalyst is neutralized by adding a basic solution, such as sodium carbonate or calcium hydroxide.

  • Purification : The crude this compound is purified to remove excess undecanol, the neutralized catalyst salts, and other impurities. This is typically a multi-step process:

    • Excess Alcohol Removal : Unreacted undecanol is stripped off under vacuum. The recovered alcohol can be recycled for subsequent batches.[2]

    • Final Purification : The product may undergo further purification by vacuum distillation or treatment with activated charcoal to achieve a purity of over 99%.[2]

G Start Start Charge 1. Charge Reactor (Phthalic Anhydride, Undecanol) Start->Charge Catalyst 2. Add Catalyst (e.g., Sulfuric Acid) Charge->Catalyst Heat 3. Heat & Stir (140-180°C) Catalyst->Heat WaterRemoval 4. Remove Water (Azeotropic Distillation) Heat->WaterRemoval Monitor 5. Monitor Reaction (Acid Number) WaterRemoval->Monitor Monitor->Heat Incomplete Neutralize 6. Neutralize Catalyst Monitor->Neutralize Complete Strip 7. Strip Excess Alcohol (Vacuum) Neutralize->Strip Purify 8. Final Purification (Vacuum Distillation / Charcoal) Strip->Purify Recycle Recycle Undecanol Strip->Recycle Product Final Product (>99% Pure DUP) Purify->Product

Caption: General workflow for the industrial manufacturing of this compound.

Detailed Experimental Protocol

This section outlines a representative laboratory-scale protocol for the synthesis of this compound based on kinetic studies of the esterification process.[6]

Materials and Equipment:

  • Reactants : Phthalic anhydride (AR grade), n-undecanol (AR grade)

  • Catalyst : Sulfuric acid (98%)

  • Apparatus : 1 L glass flask reactor, thermostat-controlled heating mantle, magnetic stirrer, thermometer, sampling cock, and a Dean-Stark apparatus with a reflux condenser.

Procedure:

  • Charging the Reactor :

    • Charge the 1 L glass flask with phthalic anhydride and n-undecanol. A typical initial molar ratio of alcohol to phthalic anhydride is 5:1 to ensure an excess of alcohol.[6]

    • For example, use 148.1 g (1.0 mole) of phthalic anhydride and 861.5 g (5.0 moles) of n-undecanol.

  • Catalyst Addition :

    • Add the sulfuric acid catalyst to the reaction mixture. The catalyst concentration is typically around 0.05% by mass of the total reactants.[6]

    • For the example amounts, this would be approximately 0.5 g of concentrated sulfuric acid.

  • Reaction Conditions :

    • Begin vigorous stirring (e.g., 1040 rpm) to ensure the mixture is homogeneous.[6]

    • Heat the reactor to the desired reaction temperature, for instance, 433 K (160 °C). Maintain this temperature throughout the reaction.[6]

    • Assemble the Dean-Stark apparatus to collect the water byproduct as it forms, driving the reaction to completion.

  • Monitoring the Reaction :

    • The reaction progress is followed by taking samples periodically and determining the concentration of the monoester and diester, typically via gas chromatography or by titration to determine the remaining acidity (acid number).

    • The reaction is continued until the conversion of the monoester to the diester is maximized.

  • Work-up and Purification :

    • After the reaction is complete (typically after several hours, based on monitoring), cool the mixture to room temperature.

    • Neutralize the sulfuric acid catalyst by washing the reaction mixture with a saturated sodium bicarbonate solution, followed by washing with brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • Remove the excess n-undecanol via vacuum distillation.

    • The resulting crude product can be further purified by fractional vacuum distillation to yield this compound with high purity.

Kinetic and Reaction Data

The following table summarizes experimental conditions from kinetic studies on the synthesis of phthalates, including those with n-undecanol.[6]

ParameterValue
Reactants Phthalic Anhydride, n-Undecanol
Catalyst Sulfuric Acid
Catalyst Concentration 0.05 mass%
Initial Mole Ratio (Alcohol:Phthalic Anhydride) 3:1, 5:1, 10:1
Temperature Range 413–453 K (140–180 °C)
Pressure Atmospheric
Reaction Order (Second Stage) First order with respect to monoester
Activation Energy (Ea) Derived from Arrhenius plot based on reaction rate constants

References

Toxicological profile and health effects of Diundecyl phthalate

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Diundecyl phthalate (B1215562) (DUP), a high molecular weight phthalate ester, is primarily utilized as a plasticizer in a variety of commercial and industrial applications. This technical guide provides a comprehensive overview of the current toxicological data and known health effects associated with DUP exposure. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the potential risks and mechanisms of action of this compound. This document summarizes key findings on acute, subchronic, reproductive, and developmental toxicity, as well as genotoxicity and carcinogenicity. Special attention is given to the role of Peroxisome Proliferator-Activated Receptors (PPARs) in mediating the biological effects of DUP. Quantitative data from pivotal studies are presented in tabular format for ease of comparison, and detailed experimental protocols for key toxicological assessments are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise representation of complex biological processes.

Toxicological Profile

The toxicological profile of Diundececyl Phthalate (DUP) is characterized by low acute toxicity but raises concerns regarding potential effects on the liver and the reproductive system with repeated exposure. The primary route of human exposure is expected to be oral, through the ingestion of contaminated food or dust.[1]

Acute Toxicity

DUP exhibits low acute toxicity via oral, dermal, and inhalation routes.

  • Oral: The acute oral lethal dose (LD50) in rats is reported to be greater than 15,800 mg/kg body weight.[2][3]

  • Dermal: The acute dermal LD50 in rabbits is greater than 7,900 mg/kg body weight.[2]

  • Inhalation: The acute inhalation lethal concentration (LC50) in rats is greater than 1.8 mg/L for a 6-hour exposure.[2]

Skin and Eye Irritation and Sensitization

DUP is not considered to be a significant skin or eye irritant, nor a skin sensitizer.

  • Skin Irritation: Studies in rabbits have shown DUP to be non-irritating to the skin.[2][3]

  • Eye Irritation: Minimal eye irritation has been observed in rabbit studies.[2]

  • Skin Sensitization: DUP did not induce skin sensitization in human patch tests.[2][3]

Repeated Dose Toxicity

The liver is a primary target organ for DUP-induced toxicity following repeated oral exposure.

A key 21-day feeding study in Fischer 344 rats established a No-Observed-Adverse-Effect Level (NOAEL) of approximately 282 mg/kg bw/day and a Lowest-Observed-Adverse-Effect Level (LOAEL) of 1145 mg/kg bw/day, based on dose-related increases in liver weight.[3] At higher doses, increased liver and kidney weights were observed, along with indicators of peroxisome proliferation.[3]

Reproductive and Developmental Toxicity

The data on the reproductive and developmental toxicity of DUP are limited.

  • Reproductive Toxicity: A 21-day repeated dose study in rats showed increased relative testes weight at high doses (1145 and 2305 mg/kg bw/d), but these values were within the historical control range.[3] A 4-week gavage study in rats at a single dose of 500 mg/kg/day reported decreased testicular weight and adverse effects on sperm count and motility.[2] However, dedicated fertility and reproductive toxicity studies are lacking.[3]

  • Developmental Toxicity: No specific developmental toxicity studies for DUP have been identified.[3] However, studies on other high molecular weight phthalates suggest the potential for slight developmental effects, such as skeletal variations, at high doses.[3] A study on diundecyl phthalate (DUDP), a similar compound, showed small decreases in the anogenital distance of male rat fetuses and an increased incidence of supernumerary lumbar ribs at doses of 0.5 and 1 g/kg/day.[4]

Genotoxicity and Carcinogenicity
  • Genotoxicity: DUP has tested negative in bacterial (Ames test) and mammalian (mouse lymphoma) mutation assays.[3] Based on data from the broader category of high molecular weight phthalates, DUP is considered unlikely to be genotoxic.[3]

  • Carcinogenicity: No carcinogenicity studies are available for DUP.[3] Therefore, its carcinogenic potential cannot be determined.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from toxicological studies on this compound.

Table 1: Acute Toxicity Data for this compound

EndpointSpeciesRouteValueReference
LD50RatOral> 15,800 mg/kg bw[2],[3]
LD50RabbitDermal> 7,900 mg/kg bw[2],
LC50RatInhalation> 1.8 mg/L (6-hour)[2],
LD50MouseIntraperitoneal> 100 g/kg

Table 2: Repeated Dose and Reproductive Toxicity Data for this compound

Study DurationSpeciesRouteNOAELLOAELEffects Observed at LOAELReference
21 DaysRat (Fischer 344)Oral (feed)~282 mg/kg bw/day1145 mg/kg bw/dayIncreased liver weight[3]
28 DaysRat (Sprague-Dawley)Oral (gavage)Not Established500 mg/kg/dayDecreased testicular weight, reduced sperm count and motility[2]

Experimental Protocols

Repeated Dose 28-Day Oral Toxicity Study in Rodents (Based on OECD Guideline 407)

This protocol outlines the general methodology for a 28-day repeated dose oral toxicity study, which is a standard approach for evaluating the subchronic toxicity of a chemical. The key 21-day study on DUP by Barber et al. (1987) would have followed similar principles.[5][6]

Objective: To determine the potential adverse effects of a test substance administered orally in repeated doses over a 28-day period.

Test Animals: Young, healthy adult rodents (rats are the preferred species), with at least 5 males and 5 females per dose group.[5]

Administration of Test Substance: The test substance is administered orally, typically by gavage or mixed in the diet or drinking water, once daily for 28 days.[5]

Dosage: At least three dose levels and a concurrent control group are used. The highest dose should induce toxic effects but not mortality. Subsequent doses are typically spaced to produce a gradation of toxic effects.[5]

Observations:

  • Clinical Observations: Animals are observed daily for signs of toxicity.

  • Body Weight and Food/Water Consumption: Measured weekly.

  • Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of hematological and biochemical parameters.

  • Pathology: At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and tissues are preserved for histopathological examination.[5]

Data Analysis: The data are analyzed to determine the nature of any toxic effects, the dose-response relationship, and to establish a No-Observed-Adverse-Effect Level (NOAEL).

G cluster_0 Pre-study Phase cluster_1 Dosing Phase (28 Days) cluster_2 Post-dosing Phase cluster_3 Data Analysis Animal Acclimatization Animal Acclimatization Dose Range Finding Dose Range Finding Animal Acclimatization->Dose Range Finding Daily Dosing Daily Dosing Dose Range Finding->Daily Dosing Daily Clinical Observations Daily Clinical Observations Daily Dosing->Daily Clinical Observations Weekly Body Weight & Food Consumption Weekly Body Weight & Food Consumption Daily Dosing->Weekly Body Weight & Food Consumption Terminal Sacrifice Terminal Sacrifice Daily Dosing->Terminal Sacrifice Blood Collection (Hematology & Biochemistry) Blood Collection (Hematology & Biochemistry) Terminal Sacrifice->Blood Collection (Hematology & Biochemistry) Necropsy & Organ Weight Necropsy & Organ Weight Terminal Sacrifice->Necropsy & Organ Weight Statistical Analysis Statistical Analysis Blood Collection (Hematology & Biochemistry)->Statistical Analysis Histopathology Histopathology Necropsy & Organ Weight->Histopathology Histopathology->Statistical Analysis NOAEL/LOAEL Determination NOAEL/LOAEL Determination Statistical Analysis->NOAEL/LOAEL Determination G cluster_0 Cellular Uptake and Metabolism cluster_1 PPAR Activation cluster_2 Downstream Effects DUP This compound (DUP) MUP Mono-undecyl Phthalate (MUP) DUP->MUP Metabolism PPAR PPARα / PPARγ MUP->PPAR Binds and Activates Gene_Expression Altered Gene Expression (e.g., Fabp4, Cd36) PPAR->Gene_Expression Regulates Transcription Biological_Effects Biological Effects - Hepatotoxicity - Reproductive Toxicity Gene_Expression->Biological_Effects Leads to

References

Environmental Fate and Degradation of Diundecyl Phthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diundecyl phthalate (B1215562) (DUP), a high molecular weight phthalate ester, is primarily utilized as a plasticizer to impart flexibility and durability to polyvinyl chloride (PVC) and other polymers. Its widespread use raises concerns about its environmental persistence, fate, and potential ecological impact. This technical guide provides a comprehensive overview of the environmental degradation of Diundecyl phthalate, detailing its physical and chemical properties, and exploring the primary degradation pathways including biodegradation, photodegradation, and hydrolysis. This document synthesizes quantitative data from various studies, outlines detailed experimental protocols for assessing its degradation, and presents visual representations of degradation pathways and experimental workflows to support further research and risk assessment.

Physical and Chemical Properties of this compound

This compound is a colorless, oily liquid with low volatility and water solubility, characteristics that influence its environmental distribution and bioavailability. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
CAS Number 3648-20-2[1]
Molecular Formula C30H50O4[2]
Molecular Weight 474.7 g/mol [2]
Physical State Colorless, oily liquid[1]
Melting Point -9 °C to 35.5 °C[1]
Boiling Point 501 °C at 101.3 kPa
Density 954 kg/m ³[1]
Water Solubility 4.41 x 10⁻⁹ g/L
Vapor Pressure 4.97 x 10⁻¹⁰ kPa at 25°C
Log Kow (Octanol-Water Partition Coefficient) 10.3 - 11.49 (estimated)[3]
Henry's Law Constant 5.6 x 10⁻⁵ atm-cu m/mole (estimated)[3]

Environmental Degradation Pathways

The environmental persistence of this compound is determined by a combination of biotic and abiotic degradation processes. The principal pathways for its transformation in the environment are biodegradation, photodegradation, and to a lesser extent, hydrolysis.

Biodegradation

Biodegradation is the most significant process for the removal of this compound from the environment, particularly under aerobic conditions.

Aerobic Biodegradation: In the presence of oxygen, microorganisms readily degrade DUP. The primary degradation pathway involves the initial hydrolysis of the diester bonds by esterase enzymes, leading to the formation of mono-undecyl phthalate (MUP) and undecanol. MUP is then further hydrolyzed to phthalic acid and another molecule of undecanol.[4] Phthalic acid can be further metabolized by microbial communities through hydroxylation and subsequent ring cleavage to enter central carbon metabolism.[5][6] Studies have demonstrated rapid and extensive aerobic biodegradation of DUP in various environmental simulations.[4]

Anaerobic Biodegradation: Under anaerobic conditions, the biodegradation of this compound is significantly hindered. Research has shown that DUP is highly persistent in anaerobic environments, such as sediments and some subsurface soils, with studies indicating virtually no degradation over extended periods.[4]

Metabolites: The metabolism of DUP proceeds through a series of intermediates. Following the initial hydrolysis to MUP, further oxidation of the undecyl side chain occurs, forming metabolites such as mono-hydroxyundecyl phthalate (MHUP), mono-oxoundecyl phthalate (MOUP), and mono-carboxydecyl phthalate (MCDP).[7][8] These more polar metabolites are more water-soluble and may be more amenable to further degradation or excretion in biological systems.[7]

A summary of quantitative data on the biodegradation of this compound is provided in Table 2.

Test SystemConditionsEndpointResultReference
Acclimated Shake Flask (CO₂ Evolution)28 daysUltimate Biodegradation76% of theoretical CO₂ evolved[2]
Acclimated Shake Flask28 daysPrimary Biodegradation>99% loss of parent compound[2][4]
Acclimated Shake Flask-Half-life6.17 days (with a 2.7 day lag)[2]
Semi-continuous Activated Sludge5 mg/day feed rateRemoval45%[2]
Semi-continuous Activated Sludge20 mg/day feed rateRemoval29%[2]
Semi-continuous Activated Sludge5 mg/day feed rateHalf-life2.7 days[2]
River Die-Away Test (Mississippi River water)1 ppm initial concentrationHalf-life2.5 weeks[2]
River Die-Away Tests-Half-life6 to 8 days[2]
Anaerobic Sediment100 daysDegradation0%[4]
Photodegradation

Photodegradation, or the breakdown of molecules by light, contributes to the degradation of this compound, particularly in the atmosphere and sunlit surface waters.

Direct Photolysis: DUP can absorb ultraviolet radiation at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight. However, in aquatic environments, this process is generally slow due to light attenuation in the water column.

Indirect Photolysis: A more significant atmospheric degradation pathway is indirect photolysis, which involves the reaction of DUP with photochemically generated reactive species, primarily hydroxyl radicals (•OH). The estimated atmospheric half-life of DUP due to this reaction is relatively short.

Quantitative data for the photodegradation of this compound is summarized in Table 3.

MediumProcessParameterValueReference
AtmosphereIndirect Photolysis (reaction with •OH radicals)Half-life (estimated)~13 hours[3]
Aquatic EnvironmentDirect PhotolysisHalf-life32 - 140 days (pH dependent)
Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For this compound, this process involves the cleavage of the ester bonds.

The rate of hydrolysis is highly dependent on pH, with base-catalyzed hydrolysis being the dominant pathway under typical environmental conditions. However, even under alkaline conditions, the hydrolysis of DUP is an extremely slow process and is considered a minor contributor to its overall environmental degradation compared to biodegradation.

Quantitative data for the hydrolysis of this compound is presented in Table 4.

pHTemperatureParameterValueReference
725°CHalf-life (estimated)7.7 years[3][4]
825°CHalf-life (estimated)280 days[3][4]
--Second-order base-catalyzed rate constant (estimated)2.9 x 10⁻² L/mol-sec[3][4]

Experimental Protocols

Standardized testing methodologies are crucial for assessing the biodegradability and environmental fate of chemicals like this compound. The following sections detail common experimental protocols.

Aerobic Biodegradation in Aquatic Environments (OECD 301)

The OECD 301 guideline for "Ready Biodegradability" encompasses several methods to screen chemicals for their potential for rapid and complete biodegradation in an aerobic aqueous medium. The "DOC Die-Away" (OECD 301A) and "CO₂ Evolution" (OECD 301B) tests are commonly employed.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days. The extent of biodegradation is determined by measuring the decrease in Dissolved Organic Carbon (DOC) or the amount of CO₂ produced.

Methodology:

  • Test Substance Concentration: Typically 10-20 mg/L of organic carbon.

  • Inoculum: Activated sludge from a wastewater treatment plant, not adapted to the test substance. The concentration should be kept low to minimize background DOC.

  • Temperature: 20-25°C.

  • Duration: 28 days.

  • Measurements:

    • OECD 301A (DOC Die-Away): Samples are taken at regular intervals, filtered, and the DOC concentration is measured.

    • OECD 301B (CO₂ Evolution): The CO₂ evolved is trapped in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide) and quantified by titration or with an inorganic carbon analyzer.

  • Controls:

    • Blank Control: Inoculum in mineral medium without the test substance to account for endogenous activity.

    • Reference Control: A readily biodegradable substance (e.g., sodium benzoate) is run in parallel to verify the viability of the inoculum.

    • Toxicity Control: Test substance and reference substance are added together to assess for inhibitory effects of the test substance on the microorganisms.

Activated Sludge Simulation Test (e.g., ISO 11733)

This test simulates the conditions of a biological wastewater treatment plant to determine the removal of a chemical by biodegradation and sorption.

Principle: The test substance is added to a laboratory-scale activated sludge unit that is continuously fed with a synthetic sewage. The removal of the test substance is monitored over time.

Methodology:

  • Test System: A continuous-flow activated sludge reactor.

  • Inoculum: Activated sludge from a municipal or domestic wastewater treatment plant.

  • Test Substance Concentration: A concentration relevant to expected environmental levels, ensuring it is not toxic to the microorganisms.

  • Hydraulic Retention Time: Typically several hours.

  • Sludge Age: Maintained at a specific value (e.g., 6-10 days).

  • Duration: Several weeks to allow for adaptation of the microbial community.

  • Measurements: The concentration of the test substance in the influent and effluent is measured at regular intervals using specific analytical methods (e.g., GC-MS, HPLC-MS/MS). The removal of DOC or Chemical Oxygen Demand (COD) can also be monitored.

River Die-Away Test

This test uses natural water samples to assess the biodegradation of a chemical under more environmentally relevant conditions.

Principle: The test substance is added to a sample of natural surface water (e.g., from a river) containing its native microbial population. The disappearance of the test substance is monitored over time.

Methodology:

  • Water Sample: Freshly collected surface water, including its natural microbial community.

  • Test Substance Concentration: Low, environmentally realistic concentrations (e.g., µg/L to low mg/L range).

  • Incubation: In the dark at a constant temperature reflecting the natural environment.

  • Duration: Can range from days to weeks, depending on the expected degradation rate.

  • Measurements: The concentration of the test substance is measured at various time points using sensitive analytical techniques.

  • Controls: A sterilized control (e.g., autoclaved or poisoned with mercury chloride) is included to differentiate between biotic and abiotic degradation.

Analytical Methods for DUP and its Metabolites

Accurate quantification of DUP and its degradation products is essential for environmental fate studies. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are the most common analytical techniques.

Sample Preparation:

  • Water Samples: Solid-phase extraction (SPE) is commonly used to concentrate the analytes and remove interfering substances.

  • Soil and Sediment Samples: Soxhlet extraction or pressurized liquid extraction (PLE) with an appropriate organic solvent is typically employed.

  • Biological Samples: Liquid-liquid extraction (LLE) or SPE is used, often preceded by enzymatic hydrolysis to deconjugate metabolites.

GC-MS Analysis:

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used for separation.

  • Injection: Splitless injection is common for trace analysis.

  • Ionization: Electron ionization (EI) is standard.

  • Detection: Selected ion monitoring (SIM) mode provides high sensitivity and selectivity for target analytes.

HPLC-MS/MS Analysis:

  • Column: A reversed-phase column (e.g., C18) is used for separation.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an additive like formic acid or ammonium (B1175870) acetate.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for phthalate monoesters and other acidic metabolites.

  • Detection: Multiple reaction monitoring (MRM) provides high selectivity and sensitivity for the quantification of target analytes.

Visualizations

Biodegradation Pathway of this compound

G cluster_0 Primary Biodegradation cluster_1 Side-Chain Oxidation cluster_2 Ultimate Biodegradation DUP This compound (DUP) MUP Mono-undecyl Phthalate (MUP) + Undecanol DUP->MUP Esterase PA Phthalic Acid + Undecanol MUP->PA Esterase Metabolites Oxidized Metabolites (MHUP, MOUP, MCDP) MUP->Metabolites Oxidases PCA Protocatechuic Acid PA->PCA Dioxygenase RingCleavage Ring Cleavage Products PCA->RingCleavage Dioxygenase TCA TCA Cycle Intermediates RingCleavage->TCA Further Metabolism

Caption: Aerobic biodegradation pathway of this compound.

Experimental Workflow for Biodegradation Assessment

G start Start: Define Study Objectives select_test Select Biodegradation Test (e.g., OECD 301, River Die-Away) start->select_test prepare_media Prepare Mineral Media / Collect Environmental Water select_test->prepare_media prepare_inoculum Prepare Inoculum (e.g., Activated Sludge) select_test->prepare_inoculum setup_flasks Set up Test and Control Flasks prepare_media->setup_flasks prepare_inoculum->setup_flasks add_dup Spike with this compound setup_flasks->add_dup incubate Incubate under Controlled Conditions add_dup->incubate sample Sample at Time Intervals incubate->sample prepare_sample Sample Preparation (e.g., SPE, LLE) sample->prepare_sample analyze Analyze DUP and Metabolites (GC-MS, HPLC-MS/MS) prepare_sample->analyze data_analysis Data Analysis (Calculate % Degradation, Half-life) analyze->data_analysis report Report Findings data_analysis->report

Caption: General experimental workflow for assessing DUP biodegradation.

Conclusion

The environmental fate of this compound is predominantly governed by aerobic biodegradation, which can lead to its rapid and extensive removal in environments with active microbial populations. In contrast, DUP is highly persistent under anaerobic conditions. Photodegradation plays a role in its atmospheric removal, while hydrolysis is a negligible degradation pathway in most environmental compartments. Understanding these degradation processes, the resulting metabolites, and the methodologies to study them is critical for accurately assessing the environmental risks associated with DUP and for developing strategies to mitigate its potential impact. The data and protocols presented in this guide serve as a technical resource for the scientific community to further investigate the environmental behavior of this compound.

References

Diundecyl phthalate as a high molecular weight phthalate ester (HMWPE)

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the properties, applications, and biological interactions of a key high molecular weight phthalate (B1215562) ester.

Introduction

Diundecyl phthalate (DUP), a high molecular weight phthalate ester (HMWPE), is a significant industrial chemical primarily utilized as a plasticizer in polyvinyl chloride (PVC) and other polymers.[1][2] Its molecular structure, characterized by a benzene-dicarboxylic acid head group and two linear eleven-carbon ester side chains, imparts desirable properties such as low volatility, high thermal stability, and excellent flexibility, particularly at low temperatures.[2][3][4][5] These characteristics have led to its widespread use in demanding applications, including electrical wire and cable insulation, automotive interiors, roofing membranes, and flooring.[2][3][5][6] This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, detailing its physicochemical properties, synthesis, applications, toxicological profile, and the molecular mechanisms underlying its biological effects.

Physicochemical and Performance Characteristics

This compound is a colorless, odorless, oily liquid with a molecular weight of 474.7 g/mol and a chemical formula of C30H50O4.[4][7] It is insoluble in water but soluble in organic solvents like chloroform (B151607) and ethyl acetate.[8][9] Its high boiling point and low vapor pressure contribute to its permanence in polymer matrices, a critical attribute for long-term performance and durability.[4][10]

As a plasticizer, DUP enhances the flexibility and workability of polymers. In PVC formulations, it provides excellent low-temperature flexibility and resistance to weathering and UV light, making it suitable for outdoor applications.[3][4][5] Its low fogging properties are highly valued in the automotive industry for interior components.[3][4] For electrical applications, DUP is often stabilized to ensure optimal performance in wire and cable insulation.[3][4]

The following tables summarize the key physicochemical and performance data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number3648-20-2[7][10]
Molecular FormulaC30H50O4[4][7]
Molecular Weight474.7 g/mol [7]
Physical StateColorless, oily liquid[7][11]
Melting Point-9 °C to 2 °C[7][8]
Boiling Point523 °C (lit.)[8]
Density0.95 g/mL at 25 °C (lit.)[8]
Vapor Pressure1.2 x 10^-9 mm Hg at 25 °C (estimated)[12]
Water Solubility11.7 mg/L at 20 °C[8]
LogP1.86 at 20 °C[8]

Table 2: Performance Characteristics of this compound in PVC

Performance MetricDescriptionReferences
Plasticizing EfficiencyGood; effectively reduces the glass transition temperature of PVC, imparting flexibility.[13][14]
Low-Temperature FlexibilityExcellent; maintains flexibility at low temperatures, crucial for outdoor and automotive applications.[3][4][5][15]
Thermal StabilityHigh; low volatility and good aging properties contribute to long-term stability in PVC products.[3][4][5][16][17]
UV ResistanceGood; suitable for outdoor applications requiring resistance to weathering.[3][4][5]
Electrical PropertiesGood; used in wire and cable insulation, often with stabilizers to enhance performance.[3][4][5][18]
Migration ResistanceGenerally good for a high molecular weight phthalate, though lower than polymeric plasticizers.[19]

Experimental Protocols

Synthesis of this compound

This compound is synthesized via a standard esterification reaction.

Protocol: Acid-Catalyzed Esterification

  • Reactants: Phthalic anhydride (B1165640) and undecanol (B1663989) are the primary reactants.

  • Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used to facilitate the reaction.

  • Reaction Conditions: The reactants and catalyst are heated together. The reaction temperature and pressure are controlled to drive the esterification process. Water is generated as a byproduct and is typically removed to shift the equilibrium towards the product.

  • Purification: Following the reaction, the crude this compound is purified. This may involve neutralization of the acid catalyst, washing to remove impurities, and distillation to obtain the final high-purity product.[8][9][20]

Toxicological Studies

The toxicological profile of this compound has been evaluated through various in vivo and in vitro studies. The methodologies for key toxicological endpoints are outlined below, generally following OECD guidelines.

Acute Oral Toxicity (Following OECD Guideline 423)

  • Test System: Typically, young adult female rats (e.g., Wistar or Sprague-Dawley strains) are used.[11][21][22]

  • Housing and Acclimation: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles. They are acclimated to the laboratory environment before the study begins.[21]

  • Dosing: The test substance is administered as a single oral dose by gavage. A stepwise procedure is used, starting with a dose expected to be non-lethal. The dose for the next animal(s) is adjusted based on the outcome of the previous one.[21][22]

  • Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality. Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.[21][22]

  • Data Collection: Body weights are recorded at the start of the study and weekly thereafter. At the end of the observation period, surviving animals are euthanized and subjected to a gross necropsy.[21][22]

  • Endpoint: The study aims to determine the acute toxic class of the substance, which provides an indication of the lethal dose. For DUP, the oral LD50 in rats is reported to be >15,800 mg/kg, indicating low acute oral toxicity.[3]

Acute Dermal Irritation/Corrosion (Following OECD Guideline 404)

  • Test System: Albino rabbits are the preferred species for this test.[1][3][8]

  • Preparation: The fur on the dorsal area of the trunk of the animals is clipped 24 hours before the test.[1][8]

  • Application: A single dose of 0.5 g of the test substance is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch and non-irritating tape.[1][8]

  • Exposure and Observation: The exposure period is typically 4 hours. After exposure, the residual test substance is removed. The skin is then examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The severity of the skin reactions is scored.[1][8]

  • Endpoint: The primary irritation index is calculated based on the scores for erythema and edema. DUP has been shown to be non-irritating to the skin in rabbit studies.[3][23]

Skin Sensitization (Human Repeated Insult Patch Test - HRIPT)

  • Test Population: The study is conducted on a panel of human volunteers.[11][20][24]

  • Induction Phase: The test material is applied to the same site on the skin under an occlusive or semi-occlusive patch for a 24-hour period. This is repeated nine times over a three-week period. The sites are scored for any irritation after each application.[11][20][24]

  • Rest Period: A rest period of approximately two weeks follows the induction phase.[20][24]

  • Challenge Phase: A challenge patch with the test material is applied to a naive skin site.[20][24]

  • Evaluation: The challenge site is evaluated for any signs of a sensitization reaction (erythema, edema) at 24, 48, and 72 hours after application.[20][24]

  • Endpoint: The test determines the potential of the substance to induce skin sensitization. DUP has been found to be non-sensitizing in human studies.[3][23]

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a common and effective method for the detection and quantification of this compound in various matrices.

Protocol: GC-MS Analysis of this compound

  • Sample Preparation: The sample containing DUP is extracted with a suitable organic solvent (e.g., dichloromethane (B109758) or a mixture of acetonitrile (B52724) and hexane). For complex matrices, a clean-up step using solid-phase extraction (SPE) may be necessary to remove interfering substances.[25][26][27]

  • GC Separation: The extracted sample is injected into a gas chromatograph equipped with a capillary column (e.g., a 5% phenyl methyl siloxane phase). The oven temperature is programmed to ramp up, allowing for the separation of DUP from other components in the mixture based on their boiling points and interactions with the stationary phase.[26][28]

  • MS Detection: As the separated components elute from the GC column, they enter a mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio.[26][28]

  • Quantification: DUP is identified by its characteristic retention time and mass spectrum. Quantification is typically performed using selected ion monitoring (SIM) mode, which increases sensitivity and selectivity by monitoring specific ions characteristic of DUP. An internal standard is often used to improve the accuracy and precision of the quantification.[1][28]

Biological Interactions and Signaling Pathways

High molecular weight phthalates, including DUP, are known to interact with biological systems, primarily as endocrine-disrupting chemicals. The main mechanisms of action involve the activation of Peroxisome Proliferator-Activated Receptors (PPARs) and interference with steroidogenesis, particularly testosterone (B1683101) synthesis.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway

Phthalate monoesters, the primary metabolites of phthalates, are ligands for PPARs, a family of nuclear receptors that regulate gene expression involved in lipid metabolism, inflammation, and cell differentiation.[21][28][29][30] Activation of PPARα in the liver is associated with peroxisome proliferation and changes in lipid metabolism, while PPARγ activation is linked to adipogenesis.[29][30]

PPAR_Signaling_Pathway DUP This compound (DUP) Metabolism Metabolism (Hydrolysis) DUP->Metabolism MUP Mono-undecyl Phthalate (MUP) Metabolism->MUP PPAR PPARα / PPARγ MUP->PPAR Binds & Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPAR->PPRE Heterodimerizes with RXR Binds to DNA RXR RXR RXR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Transcription Lipid_Metabolism Altered Lipid Metabolism Gene_Expression->Lipid_Metabolism Peroxisome_Proliferation Peroxisome Proliferation Gene_Expression->Peroxisome_Proliferation

DUP Metabolism and PPAR Activation Pathway
Interference with Testosterone Synthesis

Phthalates and their metabolites can disrupt the synthesis of testosterone in Leydig cells of the testes by downregulating the expression of key genes and proteins involved in the steroidogenic pathway.[2][14][25][31] This can lead to reduced testosterone levels and potential adverse effects on male reproductive health.[2][14][31]

Testosterone_Synthesis_Pathway Phthalate_Metabolites Phthalate Metabolites (e.g., MUP) StAR StAR Phthalate_Metabolites->StAR Inhibition P450scc P450scc Phthalate_Metabolites->P450scc Inhibition HSD3B 3β-HSD Phthalate_Metabolites->HSD3B Inhibition CYP17A1_1 CYP17A1 Phthalate_Metabolites->CYP17A1_1 Inhibition HSD17B 17β-HSD Phthalate_Metabolites->HSD17B Inhibition Cholesterol Cholesterol Cholesterol->StAR Transport StAR->P450scc to Mitochondria Pregnenolone Pregnenolone P450scc->Pregnenolone Conversion Pregnenolone->HSD3B Progesterone Progesterone HSD3B->Progesterone Conversion Progesterone->CYP17A1_1 Androstenedione Androstenedione CYP17A1_1->Androstenedione Conversion Androstenedione->HSD17B Testosterone Testosterone HSD17B->Testosterone Conversion

Inhibition of Testosterone Synthesis by Phthalates

Conclusion

This compound is a high molecular weight phthalate ester with a well-established role as a high-performance plasticizer in a variety of polymer applications. Its favorable physicochemical properties contribute to the durability and flexibility of the end products. From a toxicological perspective, DUP exhibits low acute toxicity. However, like other phthalates, its potential to act as an endocrine disruptor through the activation of PPARs and interference with steroid hormone synthesis warrants careful consideration and further research, particularly in the context of chronic and developmental exposures. This technical guide provides a foundational understanding of DUP for scientists and professionals engaged in materials science, toxicology, and drug development, highlighting the key data and biological pathways relevant to its use and safety assessment.

References

Diundecyl Phthalate: A Technical Guide to its Primary Use as a Plasticizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diundecyl phthalate (B1215562) (DUP), a high molecular weight phthalate ester, serves as a primary plasticizer in various polymer applications, most notably in polyvinyl chloride (PVC). Its chemical structure, characterized by two long, linear undecyl chains, imparts a unique combination of properties, including low volatility, excellent flexibility at low temperatures, and high thermal stability. These characteristics make it a preferred choice for demanding applications where durability and permanence are critical. This technical guide provides an in-depth overview of the primary uses of DUP as a plasticizer, detailing its performance characteristics, the experimental protocols for its evaluation, and the fundamental mechanism of its plasticizing action. All quantitative data is summarized in structured tables for comparative analysis, and key experimental workflows and the plasticization mechanism are visualized using diagrams.

Introduction

Diundecyl phthalate (CAS No. 3648-20-2), with the chemical formula C30H50O4, is a key member of the high molecular weight (HMW) phthalate esters.[1][2] Unlike its lower molecular weight counterparts, DUP exhibits significantly reduced migration and extraction rates, addressing some of the health and environmental concerns associated with other phthalates. Its primary function is to increase the flexibility, workability, and durability of polymeric materials, transforming rigid polymers into more pliable and resilient products.[3] This guide will focus on the core applications of DUP as a plasticizer, providing technical data and methodologies relevant to researchers and professionals in materials science and related fields.

Primary Applications of this compound as a Plasticizer

The principal use of this compound is as a primary plasticizer for polyvinyl chloride (PVC). Its high linearity and molecular weight contribute to superior performance in efficiency, aging, and low-temperature flexibility.[3]

2.1. Polyvinyl Chloride (PVC) Applications

DUP is extensively used in a wide array of PVC products that demand high performance and longevity:

  • Wire and Cable Insulation: DUP's excellent electrical properties and thermal stability make it an ideal choice for the insulation and jacketing of electrical wires and cables, particularly those rated for high-temperature applications (around 100°C).[1]

  • Automotive Interiors: In the automotive industry, DUP is utilized in the manufacturing of interior components such as dashboards, door panels, and upholstery. Its low volatility and low "fogging" properties—the condensation of plasticizer vapors on interior glass surfaces—are highly valued in this sector.

  • Roofing Membranes and Flooring: The durability, weather resistance, and flexibility imparted by DUP are critical for long-lasting roofing membranes and resilient vinyl flooring.[4]

  • Films and Vinyl-Coated Fabrics: DUP is used in the production of flexible films and vinyl-coated fabrics for various applications, including upholstery and protective coverings.[4]

2.2. Non-PVC Polymer Applications

While PVC is the primary polymer plasticized with DUP, it also finds use in other polymeric systems, including:

  • Adhesives and Sealants

  • Coatings

  • Elastomers and Rubber

Performance Characteristics of this compound

The performance of DUP as a plasticizer is defined by several key physical and mechanical properties. The following tables summarize the typical physical and chemical properties of DUP and the mechanical properties of PVC formulations plasticized with DUP.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C30H50O4[1]
Molecular Weight 474.72 g/mol [1]
Appearance Clear, oily liquid[3]
Boiling Point 523 °C[3]
Density @ 20°C 0.955 g/cm³[3]
Viscosity @ 20°C 70 mPa·s[1]
Flash Point 252 °C[3]
Freezing Point -9 °C[3]

Table 2: Typical Mechanical Properties of PVC Plasticized with Phthalates (Comparative)

Property (at 40-50 phr* plasticizer)Dioctyl Phthalate (DOP)Diisononyl Phthalate (DINP)Diisodecyl Phthalate (DIDP)
Shore A Hardness 80 - 9085 - 9588 - 98
Tensile Strength (MPa) 15 - 2518 - 2820 - 30
Elongation at Break (%) 250 - 400200 - 350180 - 320
Low-Temperature Flexibility (TR-10, °C) -30 to -40-35 to -45-40 to -50

*phr = parts per hundred parts of resin

Mechanism of Plasticization

The plasticizing effect of this compound in PVC is a result of its ability to disrupt the strong intermolecular forces between the polymer chains. The long, flexible alkyl chains of the DUP molecules intersperse themselves between the rigid PVC chains, effectively shielding the polar C-Cl bonds and reducing the polymer-polymer interactions. This increases the "free volume" within the polymer matrix, allowing the PVC chains to slide past one another more easily, which manifests as increased flexibility and reduced hardness.

Caption: Mechanism of PVC plasticization by DUP.

Experimental Protocols for Performance Evaluation

The performance of this compound as a plasticizer is evaluated using standardized test methods. The following sections detail the methodologies for key experiments.

5.1. Hardness Testing (ASTM D2240)

This method measures the indentation hardness of the plasticized PVC.

  • Apparatus: Durometer, Type A or D.

  • Specimen Preparation: A flat, smooth specimen with a minimum thickness of 6.4 mm (1/4 inch) is required. If necessary, multiple layers can be stacked to achieve the required thickness.[5]

  • Procedure:

    • Place the specimen on a hard, flat surface.[6]

    • Hold the durometer vertically and press the indenter firmly onto the specimen, ensuring the presser foot is in full contact with the surface.[6]

    • The hardness reading is taken within one second of firm contact for the initial hardness.[5]

    • At least five measurements are taken at different locations on the specimen, and the average value is reported.[7]

5.2. Tensile Properties (ASTM D412)

This test determines the tensile strength, elongation, and modulus of the plasticized PVC.

  • Apparatus: Universal Testing Machine (UTM) with appropriate grips and an extensometer.

  • Specimen Preparation: Dumbbell-shaped specimens are die-cut from a molded sheet of the plasticized PVC.[8] The thickness and width of the narrow section of the specimen are measured precisely.

  • Procedure:

    • The specimen is mounted in the grips of the UTM.[9]

    • The extensometer is attached to the specimen to measure elongation.

    • The specimen is pulled at a constant rate of speed (typically 500 mm/min) until it breaks.[8]

    • The force and elongation are recorded throughout the test.

    • Tensile strength is calculated as the maximum force divided by the original cross-sectional area.

    • Elongation at break is the percentage increase in length at the point of rupture.

5.3. Low-Temperature Flexibility (ASTM D1329 - TR-10 Test)

This method evaluates the ability of the plasticized PVC to remain flexible at low temperatures.

  • Apparatus: Low-temperature cabinet, specimen rack with a means of applying a specific elongation, and a temperature monitoring device.

  • Specimen Preparation: Small, die-cut specimens are prepared.

  • Procedure:

    • The specimen is stretched to a specified elongation (typically 50%) and held in place in the specimen rack.[10]

    • The rack with the stretched specimen is placed in the low-temperature cabinet and cooled to a temperature where the material becomes rigid (e.g., -70°C).[11]

    • After thermal equilibrium is reached, the specimen is released from one of its clamps and allowed to retract as the temperature is slowly and uniformly increased.[12]

    • The temperature at which the specimen retracts by 10% of the initial elongation is recorded as the TR-10 value.[12]

ExperimentalWorkflow_Hardness start Start: ASTM D2240 Hardness Test prep Prepare flat PVC specimen (min. 6.4mm thick) start->prep place Place specimen on a hard, flat surface prep->place apply Apply Durometer vertically with firm pressure place->apply read Read hardness value within 1 second apply->read repeat Repeat measurement at 5 different locations read->repeat calculate Calculate average hardness value repeat->calculate end End: Report Shore A/D Hardness calculate->end

Caption: Workflow for Hardness Testing (ASTM D2240).

ExperimentalWorkflow_Tensile start Start: ASTM D412 Tensile Test prep Prepare dumbbell-shaped PVC specimen start->prep measure_dims Measure specimen thickness and width prep->measure_dims mount Mount specimen in UTM grips measure_dims->mount attach_ext Attach extensometer mount->attach_ext pull Pull specimen at a constant rate until break attach_ext->pull record Record force and elongation data pull->record calculate Calculate Tensile Strength, Elongation at Break, and Modulus record->calculate end End: Report Tensile Properties calculate->end

Caption: Workflow for Tensile Properties Testing (ASTM D412).

ExperimentalWorkflow_LowTempFlex start Start: ASTM D1329 TR-10 Test prep Prepare die-cut PVC specimen start->prep stretch Stretch specimen to a specified elongation (e.g., 50%) prep->stretch cool Cool stretched specimen in a low-temperature cabinet stretch->cool release Release one end of the specimen to allow retraction cool->release heat Increase temperature at a uniform rate release->heat measure Measure retraction at temperature intervals heat->measure determine Determine temperature at 10% retraction (TR-10 value) measure->determine end End: Report TR-10 Value determine->end

Caption: Workflow for Low-Temperature Flexibility Testing (ASTM D1329).

Conclusion

This compound is a high-performance primary plasticizer with a well-established role in the formulation of flexible PVC and other polymers. Its key attributes of low volatility, excellent low-temperature flexibility, and good thermal stability make it suitable for a wide range of demanding applications. A thorough understanding of its performance characteristics, evaluated through standardized experimental protocols, is essential for optimizing material formulations and ensuring product quality and longevity. The continued use of DUP in high-value applications underscores its importance in the field of polymer science and technology.

References

Potential Biomarkers for Diundecyl Phthalate Exposure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diundecyl phthalate (B1215562) (DUP) is a high-production-volume chemical primarily used as a plasticizer in polyvinyl chloride (PVC) and other polymers to enhance flexibility and durability.[1][2] Due to its widespread use in consumer products, including building materials, electrical wiring insulation, and personal care items, human exposure to DUP is a growing concern.[3] Although the health effects of DUP in humans are not fully elucidated, related high molecular weight phthalates have been associated with endocrine disruption and reproductive toxicity.[4][5] Consequently, the identification of reliable biomarkers is crucial for assessing human exposure and understanding the potential health risks associated with DUP. This technical guide provides a comprehensive overview of the current state of knowledge on potential biomarkers for DUP exposure, with a focus on its metabolites, analytical methodologies for their detection, and the underlying biological pathways affected.

Primary Biomarkers: Urinary Metabolites of Diundecyl Phthalate

The most specific and reliable biomarkers for assessing DUP exposure are its metabolites excreted in urine.[1][4] Following ingestion, DUP is rapidly metabolized in the gastrointestinal tract to its monoester, mono-undecyl phthalate (MUP).[4] MUP is then further oxidized in the liver through Phase I and Phase II reactions before being excreted in the urine.[1][4]

In vitro metabolism studies using human liver microsomes have identified four key DUP metabolites:

  • Mono-undecyl phthalate (MUP)

  • Mono-hydroxyundecyl phthalate (MHUP)

  • Mono-oxoundecyl phthalate (MOUP)

  • Mono-carboxydecyl phthalate (MCDP) [1][2][6]

Among these, MHUP and MCDP are considered the most suitable biomarkers for assessing background exposure to DUP in the general population due to their higher detection frequencies in human urine samples.[1][2][6]

Quantitative Data on Urinary DUP Metabolites

A study analyzing 36 human urine samples from adults with no known occupational exposure to DUP provided the following quantitative data on the detection of its metabolites.[1]

MetaboliteDetection Frequency (%)Median Concentration (ng/mL)
MHUP > 83%0.21
MCDP > 83%0.36
MOUP 14%Not Reported
MUP Not DetectedNot Detected

Experimental Protocols

In Vitro Metabolism of DUP using Human Liver Microsomes

This protocol is designed to identify potential metabolites of DUP that can serve as biomarkers of exposure.

a. Incubation:

  • Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), DUP (e.g., 10 µM), and a NADPH-regenerating system in a phosphate (B84403) buffer (pH 7.4).

  • Initiate the reaction by adding the NADPH-regenerating system.

  • Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding a quenching solvent such as ice-cold acetonitrile (B52724).

b. Sample Preparation:

  • Centrifuge the quenched reaction mixture to pellet the protein.

  • Collect the supernatant for analysis.

c. Analysis:

  • Analyze the supernatant using high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) to identify and characterize the metabolites.

Analysis of DUP Metabolites in Human Urine

This protocol describes the quantitative analysis of DUP metabolites in human urine samples.

a. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • To deconjugate the glucuronidated metabolites, treat a 100 µL aliquot of urine with β-glucuronidase.

  • Incubate the mixture at 37°C for 90 minutes.

  • Perform solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances from the urine matrix.

b. Instrumental Analysis:

  • Perform chromatographic separation using a reversed-phase HPLC column.

  • Use a gradient elution with a mobile phase consisting of an aqueous solution with a small percentage of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Detect and quantify the metabolites using tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) in negative ion mode. Isotope dilution is used for accurate quantification.

Signaling Pathways and Molecular Mechanisms

Phthalate monoesters, the active metabolites, are known to interact with several nuclear receptors, potentially leading to endocrine disruption and other toxic effects. While research specifically on DUP is limited, the mechanisms of action for high molecular weight phthalates are generally considered to be similar.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

The monoester metabolites of phthalates can act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[1][2] Activation of these receptors can disrupt lipid metabolism and steroidogenesis.[1]

PPAR_Pathway cluster_nucleus Nucleus DUP This compound (DUP) MUP Mono-undecyl Phthalate (MUP) (Active Metabolite) DUP->MUP Metabolism PPAR PPARα / PPARγ (Nuclear Receptor) MUP->PPAR Binds to and Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE Peroxisome Proliferator Response Element (PPRE) PPAR->PPRE Binds to RXR->PPRE Binds to Gene_Expression Target Gene Expression (Lipid Metabolism, Steroidogenesis) PPRE->Gene_Expression Regulates CAR_PXR_Pathway cluster_nucleus Nucleus Phthalate_Metabolite Phthalate Monoester Metabolite CAR CAR Phthalate_Metabolite->CAR PXR PXR Phthalate_Metabolite->PXR RXR RXR CAR->RXR Heterodimerizes Response_Element Xenobiotic Response Element (XRE) CAR->Response_Element Binds to PXR->RXR Heterodimerizes PXR->Response_Element Binds to CYP_Expression Induction of CYP Enzymes (e.g., CYP2B6, CYP3A4) Response_Element->CYP_Expression Induces Oxidative_Stress_Pathway Phthalate_Exposure Phthalate Exposure ROS Increased Reactive Oxygen Species (ROS) Phthalate_Exposure->ROS PI3K_AKT PI3K/AKT Pathway ROS->PI3K_AKT Inhibits NFkB NF-κB Pathway ROS->NFkB Activates Apoptosis Apoptosis PI3K_AKT->Apoptosis Leads to Inflammation Inflammation NFkB->Inflammation Leads to Experimental_Workflow Sample_Collection Urine Sample Collection Sample_Prep Sample Preparation (Enzymatic Deconjugation, SPE) Sample_Collection->Sample_Prep HPLC HPLC Separation Sample_Prep->HPLC MS HRMS/MS-MS Detection HPLC->MS Data_Analysis Data Analysis and Quantification MS->Data_Analysis Exposure_Assessment Exposure Assessment Data_Analysis->Exposure_Assessment

References

Diundecyl phthalate (DUP) material safety data sheet (MSDS) information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data sheet (MSDS) information for Diundecyl Phthalate (B1215562) (DUP). The information is tailored for an audience of researchers, scientists, and drug development professionals, with a focus on detailed data presentation, experimental methodologies, and clear visualizations of key workflows and concepts.

Chemical Identification and Physical Properties

Diundecyl Phthalate (CAS No: 3648-20-2) is a high molecular weight phthalate ester.[1][2] It is primarily used as a plasticizer for polyvinyl chloride (PVC) and other polymers, imparting flexibility and durability.[3] Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C30H50O4[1][2]
Molecular Weight 474.72 g/mol [1]
Appearance Colorless, oily liquid[4]
Odor Odorless
Melting Point -9 °C[4]
Boiling Point 501 °C at 101.3 kPa[1]
Density 954 kg/m ³[4]
Vapor Pressure 4.97 x 10^-10 kPa at 25°C[1]
Water Solubility 4.41 x 10^-9 g/L[1]
Log Kow (Partition Coefficient) 10.3 at 25°C[1]

Toxicological Information

This compound is characterized by low acute toxicity. The available toxicological data from various studies are presented below.

Toxicity EndpointSpeciesRouteValueReference
Acute Oral Toxicity (LD50) RatOral> 15,800 mg/kg[2]
Acute Dermal Toxicity (LD50) RabbitDermal> 7,900 mg/kg[2]
Acute Inhalation Toxicity (LC50) RatInhalation> 1.8 mg/L[2]
Skin Irritation RabbitDermalNon-irritating[1]
Eye Irritation RabbitOcularMinimal irritation[1]
Skin Sensitization HumanDermalNot a sensitizer[1]

Subchronic toxicity studies in rats have indicated that at high doses, DUP may cause an increase in relative liver weight.[1]

Experimental Protocols

Detailed experimental protocols for the toxicological and ecotoxicological evaluation of this compound are often not fully described in publicly available literature. However, standardized test guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are typically followed. Below are detailed methodologies for key experiments based on these guidelines.

Acute Oral Toxicity (as per OECD Guideline 420: Fixed Dose Procedure)

The acute oral toxicity of DUP is determined using a fixed dose procedure to reduce the number of animals required.

  • Test Animals: Healthy, young adult rats of a single sex (typically females) are used. Animals are acclimatized to laboratory conditions for at least 5 days before the study.

  • Housing and Feeding: Animals are housed in individual cages with controlled temperature (22 ± 3 °C) and humidity (30-70%). They have free access to standard laboratory diet and drinking water. Food is withheld overnight before administration of the test substance.

  • Dose Administration: DUP is administered as a single oral dose by gavage. The substance is typically dissolved or suspended in an appropriate vehicle (e.g., corn oil).

  • Dose Levels: A sighting study is first conducted to determine the appropriate starting dose. The main study uses a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight. Observations are made frequently on the day of dosing and at least once daily for 14 days.

  • Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Dermal Irritation (as per OECD Guideline 404: Acute Dermal Irritation/Corrosion)

This test determines the potential of DUP to cause skin irritation.

  • Test Animals: Healthy, young adult albino rabbits are used. The fur on the dorsal area of the trunk is clipped 24 hours before the test.

  • Application of Test Substance: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose of DUP is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.

  • Exposure Duration: The exposure period is typically 4 hours.

  • Observation of Skin Reactions: After the exposure period, the patch is removed, and the skin is gently cleansed. The skin is then examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized grading system.

  • Data Analysis: The mean scores for erythema and edema are calculated for each observation time point to determine the primary irritation index.

Aquatic Toxicity - Fish, Acute Toxicity Test (as per OECD Guideline 203)

This test evaluates the acute toxicity of DUP to fish.

  • Test Species: A standard freshwater fish species, such as the Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss), is used.

  • Test Conditions: The test is conducted in a static, semi-static, or flow-through system. Water temperature, pH, and dissolved oxygen levels are maintained within a narrow range appropriate for the test species.

  • Test Concentrations: A range of concentrations of DUP in water is prepared. Due to its low water solubility, a carrier solvent may be necessary. A control group (clean water) and, if applicable, a solvent control group are also included.

  • Exposure: Fish are exposed to the test concentrations for a period of 96 hours.

  • Observations: The fish are observed for mortality and any sublethal effects (e.g., abnormal behavior, discoloration) at 24, 48, 72, and 96 hours.

  • Data Analysis: The concentration that is lethal to 50% of the test fish (LC50) is calculated at the end of the 96-hour exposure period.

Hazard Identification and Risk Management

The following diagrams illustrate key hazard information and recommended procedures for handling this compound.

Hazard_Identification cluster_hazards Hazard Identification cluster_routes Potential Routes of Exposure Physical_Hazards Physical Hazards (None classified) Health_Hazards Health Hazards (Low acute toxicity) Inhalation Inhalation Health_Hazards->Inhalation Skin_Contact Skin_Contact Health_Hazards->Skin_Contact Eye_Contact Eye_Contact Health_Hazards->Eye_Contact Ingestion Ingestion Health_Hazards->Ingestion Environmental_Hazards Environmental Hazards (Data not available) DUP Diundecyl Phthalate DUP->Physical_Hazards Leads to DUP->Health_Hazards Leads to DUP->Environmental_Hazards Leads to

Caption: Hazard identification for this compound.

First Aid Measures

The following workflow outlines the recommended first aid procedures in case of exposure to this compound.

First_Aid_Measures cluster_exposure Exposure Event cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion Exposure Exposure to DUP Move_to_Fresh_Air Move to fresh air. Exposure->Move_to_Fresh_Air Inhalation Remove_Contaminated_Clothing Remove contaminated clothing. Exposure->Remove_Contaminated_Clothing Skin Contact Rinse_Eyes Rinse cautiously with water for several minutes. Exposure->Rinse_Eyes Eye Contact Rinse_Mouth Rinse mouth. Exposure->Rinse_Mouth Ingestion Seek_Medical_Attention_Inhalation If breathing is difficult, seek medical attention. Move_to_Fresh_Air->Seek_Medical_Attention_Inhalation Wash_Skin Wash skin with soap and plenty of water. Remove_Contaminated_Clothing->Wash_Skin Remove_Contact_Lenses Remove contact lenses, if present and easy to do. Rinse_Eyes->Remove_Contact_Lenses Continue_Rinsing Continue rinsing. Remove_Contact_Lenses->Continue_Rinsing Seek_Medical_Attention_Eye If eye irritation persists, get medical advice/attention. Continue_Rinsing->Seek_Medical_Attention_Eye Do_Not_Induce_Vomiting Do NOT induce vomiting. Rinse_Mouth->Do_Not_Induce_Vomiting Seek_Medical_Attention_Ingestion Seek medical attention. Do_Not_Induce_Vomiting->Seek_Medical_Attention_Ingestion

Caption: First aid measures for this compound exposure.

Handling and Storage

Proper handling and storage procedures are crucial to ensure safety when working with this compound.

Personal Protective Equipment (PPE)

A logical diagram illustrating the selection of appropriate PPE.

PPE_Selection Start Handling DUP Risk_Assessment Assess Risk of Exposure Start->Risk_Assessment Low_Exposure Low Risk (e.g., small quantities, good ventilation) Risk_Assessment->Low_Exposure Low High_Exposure High Risk (e.g., large quantities, poor ventilation, splashing) Risk_Assessment->High_Exposure High Basic_PPE Standard Laboratory Attire (Lab coat, closed-toe shoes) Low_Exposure->Basic_PPE High_Exposure->Basic_PPE Enhanced_PPE Enhanced PPE High_Exposure->Enhanced_PPE Eye_Protection Safety glasses with side shields Basic_PPE->Eye_Protection Gloves Chemical resistant gloves (e.g., Nitrile rubber) Eye_Protection->Gloves Enhanced_PPE->Eye_Protection Enhanced_PPE->Gloves Face_Shield Face shield Enhanced_PPE->Face_Shield Respirator Respiratory protection (if aerosols are generated) Enhanced_PPE->Respirator

Caption: Personal Protective Equipment selection workflow.

Storage Conditions
  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store away from heat and sources of ignition.

Ecotoxicological Information

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Unused product can be incinerated in a suitable facility. Do not discharge into drains or the environment. Contaminated packaging should be treated as the product itself.

References

Spectroscopic Profile of Diundecyl Phthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Diundecyl phthalate (B1215562) (DUP), a long-chain phthalate ester utilized as a plasticizer. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics. This document also includes detailed experimental protocols for data acquisition and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The quantitative spectroscopic data for Diundecyl phthalate are summarized in the tables below. It is important to note that while IR and UV-Vis data are based on experimental findings for phthalate esters, specific, publicly available experimental NMR data for this compound is limited. The NMR data presented is therefore based on predicted values and analogies to similar long-chain phthalate esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.70Multiplet2HAromatic (H-3, H-6)
~7.52Multiplet2HAromatic (H-4, H-5)
~4.30Triplet4H-COO-CH₂ -
~1.75Quintet4H-COO-CH₂-CH₂ -
~1.26Broad Multiplet32H-(CH₂ )₈-
~0.88Triplet6H-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
~167.5C =O
~132.5Aromatic (C -1, C -2)
~131.0Aromatic (C -4, C -5)
~128.9Aromatic (C -3, C -6)
~65.5-COO-CH₂ -
~31.9-CH₂ -(CH₂)₈-CH₃
~29.6Methylene Chain
~29.5Methylene Chain
~29.3Methylene Chain
~28.7-COO-CH₂-CH₂ -
~26.0Methylene Chain
~22.7-CH₂ -CH₃
~14.1-CH₃
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2925StrongC-H Stretch (Aliphatic)
~2855StrongC-H Stretch (Aliphatic)
~1730StrongC=O Stretch (Ester)
~1595, ~1580MediumC=C Stretch (Aromatic)
~1275StrongC-O Stretch (Ester)
~1120StrongC-O Stretch (Ester)
~740StrongC-H Bend (Ortho-disubstituted Aromatic)
Ultraviolet-Visible (UV-Vis) Spectroscopy

Phthalate esters typically exhibit characteristic UV absorption maxima in the regions of 230 nm and 270 nm.[1][2]

Table 4: Expected UV-Vis Absorption Maxima for this compound in Ethanol (B145695)

Wavelength (λmax) (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Transition
~230Not availableπ → π
~270Not availablen → π

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Instrument: A 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR:

      • Acquire the spectrum at room temperature.

      • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).

      • Set the spectral width to cover the range of 0-10 ppm.

    • ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse sequence.

      • A higher number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

      • Set the spectral width to cover the range of 0-200 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy
  • Sample Preparation (Neat Liquid):

    • As this compound is an oily liquid, a neat spectrum can be obtained.[1]

    • Place a single drop of the neat liquid onto the surface of a polished potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

    • Carefully place a second salt plate on top of the first to create a thin capillary film of the liquid.

  • Instrumentation and Data Acquisition:

    • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Place the salt plate assembly into the sample holder of the spectrometer.

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • Acquire a background spectrum of the clean, empty salt plates prior to the sample analysis.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the key absorption bands.

UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent such as ethanol or hexane.

    • From the stock solution, prepare a series of dilutions to determine an optimal concentration that yields an absorbance reading between 0.1 and 1.0.

  • Instrumentation and Data Acquisition:

    • Instrument: A dual-beam UV-Vis spectrophotometer.

    • Use a matched pair of quartz cuvettes (1 cm path length).

    • Fill one cuvette with the solvent to be used as the reference.

    • Fill the second cuvette with the sample solution.

    • Place the cuvettes in the appropriate holders in the spectrophotometer.

    • Scan the sample from approximately 400 nm down to 200 nm.

  • Data Processing:

    • The instrument software will automatically subtract the absorbance of the solvent blank.

    • Identify the wavelengths of maximum absorbance (λmax).

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation & Structure Confirmation Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_UV Dilute in Ethanol Sample->Prep_UV Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_UV UV-Vis Spectrophotometer Prep_UV->Acq_UV Proc_NMR FT, Phasing, Baseline Correction, Referencing, Integration Acq_NMR->Proc_NMR Proc_IR Background Subtraction, Peak Identification Acq_IR->Proc_IR Proc_UV Blank Subtraction, Identify λmax Acq_UV->Proc_UV Interp_NMR Assign Signals to Protons & Carbons Proc_NMR->Interp_NMR Interp_IR Identify Functional Groups Proc_IR->Interp_IR Interp_UV Confirm Aromatic System & Conjugation Proc_UV->Interp_UV Confirmation Structural Confirmation Interp_NMR->Confirmation Interp_IR->Confirmation Interp_UV->Confirmation

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) method for Diundecyl phthalate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Diundecyl Phthalate (B1215562) (DUP).

Introduction

Diundecyl phthalate (DUP) is a high molecular weight phthalate ester used as a plasticizer in various polymer applications to enhance flexibility and durability. Due to its widespread use and potential for migration from consumer products, robust analytical methods for its detection and quantification are essential. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of phthalates, offering high sensitivity and selectivity.[1] This document provides a detailed protocol for the determination of DUP in various matrices using GC-MS.

Principle

The GC-MS method involves the separation of DUP from other components in a sample matrix using a gas chromatograph, followed by detection and quantification using a mass spectrometer. The sample extract is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. As DUP elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that allows for unambiguous identification and quantification. For enhanced sensitivity, Selected Ion Monitoring (SIM) mode is often employed, where only specific ions characteristic of DUP are monitored.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. All glassware should be thoroughly cleaned, and the use of plastic materials should be strictly avoided to prevent contamination.[1]

a) For Polymer Matrices (e.g., PVC, toys): [2][3]

  • Weigh approximately 50 mg of the homogenized polymer sample into a glass vial.

  • Add 5 mL of tetrahydrofuran (B95107) (THF) to dissolve the sample. This can be aided by shaking, stirring, or sonication for at least 30 minutes.[2]

  • Precipitate the polymer by adding 10 mL of a non-polar solvent like hexane (B92381) or ethanol (B145695) for every 5 mL of THF used.[2][3]

  • Shake the mixture and allow the polymer to settle for at least 5 minutes.[2]

  • Filter the supernatant or carefully transfer it to a clean vial.

  • The extract can be further diluted with a suitable solvent like cyclohexane (B81311) or hexane to fall within the calibration range.[2]

  • An internal standard may be added before injection into the GC-MS system.

b) For Liquid Samples (e.g., beverages, e-liquids): [4][5]

  • For aqueous samples, a solid-phase extraction (SPE) approach using a cartridge like Agilent Chem Elut can be used for cleanup and concentration.[4]

  • Alternatively, for samples like e-liquids, weigh 1.0 g of the sample, add 10 mL of n-hexane, and perform ultrasonic extraction.[5]

  • Centrifuge the mixture and collect the supernatant (n-hexane layer) for analysis.[5]

GC-MS Instrumentation and Conditions

The following parameters are recommended for the analysis of DUP. These may need to be optimized depending on the specific instrument and column used.

Parameter Condition
Gas Chromatograph (GC)
InstrumentAgilent 8890 GC System or equivalent[6]
ColumnAgilent J&W HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[3][6]
Carrier GasHelium or Hydrogen, constant flow mode at ~1.0 mL/min[6][7]
InletSplit/Splitless or Multimode Inlet (MMI)[7]
Inlet Temperature280 °C[7]
Injection Volume1 µL[2]
Injection ModePulsed Splitless[7]
Oven ProgramInitial temp 60°C, hold for 1 min, ramp at 15°C/min to 320°C, hold for 5 min. (Total run time can be around 30 minutes)[6]
Mass Spectrometer (MS)
InstrumentAgilent 5977 Series GC/MSD or equivalent[6]
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 - 300 °C[7]
Quadrupole Temperature150 °C[6][7]
Transfer Line Temperature280 - 300 °C[6][7]
Acquisition ModeFull Scan (m/z 50-550) for initial identification and synchronous SIM/Scan for quantification[2][6][8]
Selected Ions for DUP Quantifier and qualifier ions should be selected based on the mass spectrum of a DUP standard. The base peak is often m/z 149, which is common for many phthalates.[1] Other characteristic ions should be used for confirmation.

Data Presentation

A multi-level calibration curve should be prepared using DUP standards in a relevant solvent (e.g., hexane or cyclohexane) over the expected concentration range of the samples. The quantitative performance of the method should be evaluated based on the following parameters.

Parameter Typical Value Reference
Calibration Range 0.05 - 10 µg/mL[5][8]
Linearity (R²) > 0.995[5]
Limit of Detection (LOD) < 0.01 mg/L (10 ppb)[8]
Limit of Quantification (LOQ) < 0.05 mg/L (50 ppb)[4]
Repeatability (RSD%) < 10%[5]

Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Polymer, Liquid, etc.) Weighing Weighing/ Aliquoting Sample->Weighing Dissolution Solvent Extraction (e.g., THF, Hexane) Weighing->Dissolution Cleanup Polymer Precipitation/ SPE Cleanup Dissolution->Cleanup FinalExtract Final Extract in Volumetric Flask Cleanup->FinalExtract Injection GC Injection FinalExtract->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection Chromatogram Peak Integration Detection->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Results and Discussion

A successful analysis will yield a chromatogram with a distinct peak or set of peaks at the characteristic retention time for DUP. It is important to note that DUP may break down in the hot GC inlet, leading to the appearance of multiple peaks corresponding to the parent compound and its degradation products.[6] For accurate quantification, it is crucial to integrate all related peaks.[6]

The mass spectrum of DUP obtained in full scan mode should be compared to a reference library (e.g., NIST) for confirmation. The most abundant ion is typically at m/z 149, corresponding to the protonated phthalic anhydride (B1165640) fragment, which is common to most phthalates.[1] Therefore, the use of other, more specific fragment ions as qualifiers in SIM mode is essential for unambiguous identification, especially in complex matrices.

Conclusion

The described GC-MS method provides a robust and sensitive protocol for the identification and quantification of this compound in a variety of sample types. Proper sample preparation is critical to minimize matrix interference and avoid contamination. The use of synchronous SIM/Scan mode allows for both confident identification and low-level quantification, making this method suitable for regulatory compliance testing and research applications.

References

Application Notes and Protocols for the Determination of Diundecyl Phthalate in Environmental Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diundecyl phthalate (B1215562) (DUP) is a high-production-volume chemical used primarily as a plasticizer to impart flexibility and durability to polyvinyl chloride (PVC) and other plastics.[1][2] Its widespread use in consumer products such as toys, food packaging, and medical devices leads to its continuous release into the environment through leaching, evaporation, and disposal.[1][3] As a result, DUP has become a ubiquitous environmental contaminant, detected in various matrices including water, soil, sediment, and biota.[4][5] Concerns over its potential endocrine-disrupting effects and other adverse health impacts necessitate sensitive and reliable analytical methods for its monitoring in the environment.[4][6]

Accurate determination of DUP in environmental samples presents analytical challenges due to its presence at trace levels and the complexity of the sample matrices.[7] Therefore, effective sample preparation is a critical step to isolate and preconcentrate DUP, remove interfering substances, and ensure compatibility with analytical instrumentation, most commonly gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).[6][8][9] This document provides an overview of common sample preparation techniques and detailed protocols for the extraction of DUP from various environmental matrices.

Common Sample Preparation Techniques

Several techniques are employed for the extraction of phthalates from environmental samples. The choice of method depends on the sample matrix, the required detection limits, and the available instrumentation. Key techniques include:

  • Liquid-Liquid Extraction (LLE): A conventional method for water samples, where DUP is partitioned from the aqueous phase into an immiscible organic solvent.[5][10]

  • Solid-Phase Extraction (SPE): A widely used and versatile technique for both liquid and solid samples. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent.[8][11][12][13] SPE offers high recovery, reduced solvent consumption, and ease of automation.[3][11]

  • Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample, and the adsorbed analytes are thermally desorbed into the injector of a gas chromatograph.[14]

  • Dispersive Liquid-Liquid Microextraction (DLLME): A miniaturized LLE technique with high enrichment factors. It involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample, forming a cloudy solution that facilitates the extraction of the analyte into fine droplets of the extraction solvent.[15][16]

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to enhance the extraction of analytes from solid matrices like soil and sediment by improving solvent penetration and mass transfer.[17][18][19]

  • Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction (ASE), this technique uses elevated temperatures and pressures to increase the efficiency and speed of extraction from solid samples.[1][20]

Quantitative Data Summary

The following table summarizes the performance of various sample preparation techniques for the determination of phthalates, including DUP where data is available, in different environmental matrices.

Environmental MatrixSample Preparation TechniqueAnalyte(s)Recovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference(s)
WaterSolid-Phase Extraction (SPE)Phthalates98.2 - 110.0-0.025 - 0.05 mg/L[11]
WaterDispersive Liquid-Liquid Microextraction (DLLME)Phthalate Esters91 - 973 - 8 µg/L-[15]
WaterDispersive Solid-Phase Extraction (DSPE) - DLLMEPhthalate Esters53 - 890.15 - 0.40 µg/L0.50 - 1.33 µg/L[16]
WaterSolid-Phase Microextraction (SPME) - GC/MSDEP, DiBP, BOP, DBP, DEHP>90-Low µg/L range[14]
SedimentSoxhlet Extraction (SE)DEP, DBP91.6 - 117--[5][10]
SedimentUltrasound Solid-Liquid Extraction (FUSLE)PAHs, Phthalates, Alkylphenols---[21]
SoilMicrowave-Assisted Extraction (MAE)Phthalate Esters84 - 1151.24 - 3.15 µg/L-[22]
SoilUltrasound-Assisted Extraction (UAE)PAHs and Phthalic Esters---[17]
BiotaOrganic Solvent Extraction with Florisil CleanupPhthalate Esters79 - 117--[23]

Experimental Workflows and Protocols

The following sections provide detailed diagrams and protocols for the sample preparation of DUP in various environmental matrices.

General Experimental Workflow

The diagram below illustrates a general workflow for the analysis of Diundecyl phthalate in environmental samples.

G cluster_0 Sample Collection & Preparation cluster_1 Sample Cleanup & Concentration cluster_2 Instrumental Analysis Sample Environmental Sample (Water, Soil, Sediment, Biota) Homogenize Homogenization/ Sub-sampling Sample->Homogenize Spike Spiking with Internal Standard Homogenize->Spike Extraction Extraction (LLE, SPE, UAE, PLE) Cleanup Clean-up (e.g., Florisil) Extraction->Cleanup Spike->Extraction Concentrate Concentration (e.g., Nitrogen Evaporation) Cleanup->Concentrate Analysis GC-MS or HPLC Analysis Concentrate->Analysis Data Data Acquisition & Processing Analysis->Data Quant Quantification Data->Quant

General workflow for DUP analysis.

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is adapted from established methods for phthalate analysis in aqueous matrices.[11][13]

1. Materials and Reagents

  • SPE Cartridges (e.g., C18 or Florisil)

  • Methanol (B129727) (HPLC grade)

  • Ethyl Acetate (B1210297) (HPLC grade)

  • Deionized Water

  • Nitrogen Gas (high purity)

  • Glassware (pre-cleaned by baking at 400°C)

2. Procedure

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge under vacuum.

    • Follow with 5 mL of deionized water to equilibrate the sorbent. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Measure 500 mL of the water sample.

    • Spike with an appropriate internal standard.

    • Pass the sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Elution:

    • Elute the retained DUP from the cartridge with 5-10 mL of ethyl acetate into a clean collection tube.

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen gas.

  • Analysis:

    • The extract is now ready for analysis by GC-MS or HPLC.

Protocol 2: Ultrasound-Assisted Extraction (UAE) for Soil and Sediment Samples

This protocol is based on general principles of UAE for organic contaminants in solid matrices.[17][18]

1. Materials and Reagents

2. Procedure

  • Sample Preparation:

    • Air-dry the soil or sediment sample and sieve to remove large debris.

    • Weigh 10 g of the homogenized sample into a glass centrifuge tube.

  • Spiking:

    • Spike the sample with a known amount of an appropriate internal standard.

  • Extraction:

    • Add 20 mL of a 1:1 (v/v) mixture of hexane and acetone to the centrifuge tube.

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes.

  • Separation:

    • Centrifuge the sample at 3000 rpm for 10 minutes to separate the solid and liquid phases.

    • Carefully decant the supernatant (extract) into a clean flask.

  • Repeat Extraction:

    • Repeat the extraction process (steps 3 and 4) on the solid residue with a fresh portion of the solvent mixture.

    • Combine the supernatants from both extractions.

  • Drying and Concentration:

    • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the dried extract to 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Analysis:

    • The final extract is ready for instrumental analysis.

Protocol 3: Liquid-Liquid Extraction (LLE) for Water Samples

This protocol is a classic method for extracting organic pollutants from water.[5][24]

1. Materials and Reagents

2. Procedure

  • Sample Preparation:

    • Measure 500 mL of the water sample and transfer it to a 1 L separatory funnel.

    • Spike the sample with an internal standard.

  • Extraction:

    • Add 50 mL of dichloromethane to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.

    • Allow the layers to separate.

  • Phase Separation:

    • Drain the lower organic layer (DCM) into a collection flask.

  • Repeat Extraction:

    • Repeat the extraction (steps 2 and 3) two more times with fresh 50 mL portions of DCM.

    • Combine all the organic extracts.

  • Drying and Concentration:

    • Dry the combined extract by passing it through anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis:

    • The concentrated extract is ready for analysis.

Logical Relationship of SPE Steps

The following diagram illustrates the logical sequence of steps in a Solid-Phase Extraction protocol.

G Condition Conditioning (Methanol & Water) Load Sample Loading Condition->Load Wash Washing (Deionized Water) Load->Wash Elute Elution (Ethyl Acetate) Wash->Elute Concentrate Concentration Elute->Concentrate

Logical steps in Solid-Phase Extraction.

The selection of an appropriate sample preparation technique is paramount for the accurate and reliable quantification of this compound in environmental matrices. While methods like LLE are well-established, modern techniques such as SPE, DLLME, and UAE offer advantages in terms of efficiency, solvent consumption, and automation. The protocols provided herein serve as a guide for researchers and scientists, and should be validated in-house to ensure optimal performance for specific sample types and analytical instrumentation. Careful attention to preventing contamination is crucial throughout the entire analytical process, as phthalates are common laboratory contaminants.[25]

References

Application Note and Protocol for the Extraction of Diundecyl Phthalate from PVC Plastics

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the extraction and quantification of diundecyl phthalate (B1215562) (DUP), a high molecular weight phthalate plasticizer, from polyvinyl chloride (PVC) plastics. The methodologies described are intended for researchers, scientists, and professionals in drug development and material sciences.

Introduction

Diundecyl phthalate (DUP) is a key plasticizer used to impart flexibility and durability to PVC products.[1][2] Due to its potential for migration from the polymer matrix, accurate methods for its extraction and quantification are essential for quality control, safety assessment, and research purposes. This application note details two effective extraction methods: Ultrasonic-Assisted Extraction (UAE) and Soxhlet extraction, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Overview of Extraction Methods

Several techniques can be employed for the extraction of phthalates from PVC, including dissolution, Soxhlet extraction, and ultrasonic-assisted extraction.[3][4][5] While traditional methods like Soxhlet are robust, they can be time-consuming and require large volumes of solvent.[6][7] Ultrasonic-assisted extraction offers a more rapid and efficient alternative with reduced solvent consumption.[3][4][5]

Experimental Protocols

  • Solvents: Dichloromethane (B109758) (DCM), Hexane (B92381), Toluene, Tetrahydrofuran (THF) (HPLC or pesticide residue grade).

  • Standards: Certified reference standard of this compound (DUP).

  • Internal Standard: Benzyl Benzoate (BBZ) or other suitable non-interfering compound.

  • Apparatus:

    • Ultrasonic bath

    • Soxhlet extraction apparatus

    • Rotary evaporator

    • Analytical balance

    • Glassware (scrupulously cleaned to avoid phthalate contamination)[8]

    • GC-MS system

  • Obtain a representative sample of the PVC plastic.

  • Cut the PVC sample into small pieces, approximately 5 mm x 5 mm, to maximize the surface area for extraction.[9]

  • Accurately weigh approximately 1 gram of the prepared PVC sample into a glass extraction thimble or vial.

This method is recommended for its speed and efficiency.[3][4]

  • Extraction:

    • Place the weighed PVC sample into a glass vial.

    • Add 20 mL of a suitable extraction solvent (e.g., dichloromethane or a mixture of hexane and acetone).[3][4]

    • Place the vial in an ultrasonic bath.

    • Sonicate for 30-60 minutes. The extraction time can be optimized, but equilibrium is often reached within this period.[3]

  • Sample Processing:

    • After sonication, allow the sample to cool to room temperature.

    • Filter the extract through a 0.45 µm PTFE syringe filter to remove any suspended PVC particles.

    • If necessary, concentrate the extract to a smaller volume (e.g., 1-2 mL) using a gentle stream of nitrogen or a rotary evaporator.

    • Add a known concentration of an internal standard.

    • The sample is now ready for GC-MS analysis.

This is a classic and exhaustive extraction method.[9]

  • Extraction:

    • Place the weighed PVC sample in a cellulose (B213188) extraction thimble and insert it into the Soxhlet extractor.

    • Add 150 mL of dichloromethane to the round-bottom flask.[9]

    • Assemble the Soxhlet apparatus and heat the solvent to a gentle boil.

    • Allow the extraction to proceed for at least 6 hours, with a reflux rate of at least 4 cycles per hour.[9]

  • Sample Processing:

    • After extraction, allow the apparatus to cool.

    • Concentrate the extract in the round-bottom flask to near dryness using a rotary evaporator.

    • Re-dissolve the residue in a smaller, precise volume of solvent (e.g., 5 mL of hexane or dichloromethane).

    • Add a known concentration of an internal standard.

    • The sample is now ready for GC-MS analysis.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer is recommended for the selective and sensitive detection of DUP.[9][10]

  • GC Conditions (Typical):

    • Column: A non-polar or mid-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is suitable.[11]

    • Injector Temperature: 280-300°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Impact (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Key ions for DUP should be monitored. Due to its structure, DUP may show multiple peaks upon analysis.[12]

Data Presentation

The following table summarizes recovery data for various phthalates using different extraction methods, providing a comparative overview of their efficiencies.

PhthalateExtraction MethodSolventRecovery (%)Reference
Various PhthalatesUltrasonic ExtractionHexane/Toluene>80[3][5]
Various PhthalatesDissolutionTHF/HexaneLower than UAE[3][4]
DEHP, DBP, BBP, etc.Pressurized Fluid ExtractionIsopropanol/Cyclohexane80-120[6]
DBP, BBP, DEHP, DNOPSoxhlet ExtractionDichloromethane86-103[4]

Recovery rates can vary based on the specific PVC matrix and experimental conditions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound from PVC plastics.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Sample Processing cluster_analysis Analysis Sample PVC Plastic Sample Cut Cut into Small Pieces (5x5 mm) Sample->Cut Weigh Weigh ~1g of Sample Cut->Weigh UAE Ultrasonic-Assisted Extraction (e.g., DCM, 30-60 min) Weigh->UAE Soxhlet Soxhlet Extraction (e.g., DCM, 6 hours) Weigh->Soxhlet Filter Filter Extract (0.45 µm PTFE) UAE->Filter Concentrate Concentrate Extract Soxhlet->Concentrate Filter->Concentrate Add_IS Add Internal Standard Concentrate->Add_IS GCMS GC-MS Analysis Add_IS->GCMS Data Data Acquisition & Quantification GCMS->Data

Caption: Workflow for DUP extraction from PVC.

Conclusion

The protocols detailed in this application note provide robust and efficient methods for the extraction of this compound from PVC plastics. The choice between Ultrasonic-Assisted Extraction and Soxhlet extraction will depend on the available equipment, sample throughput requirements, and solvent consumption considerations. Proper analytical methodology, such as GC-MS, is crucial for accurate and reliable quantification.

References

Application Note: Quantification of Diundecyl Phthalate in Soil and Sediment Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diundecyl phthalate (B1215562) (DUP) is a high-molecular-weight phthalate ester used as a plasticizer in various industrial and consumer products. Due to its widespread use, DUP can be released into the environment and accumulate in soil and sediment, posing a potential risk to ecosystems and human health. Accurate quantification of DUP in these complex environmental matrices is crucial for environmental monitoring, risk assessment, and regulatory compliance. This application note provides detailed protocols for the extraction, cleanup, and quantification of Diundecyl phthalate in soil and sediment samples using ultrasonic-assisted extraction (UAE) followed by dispersive solid-phase extraction (dSPE) and analysis by gas chromatography-mass spectrometry (GC-MS).

Materials and Methods

This section outlines the recommended materials and instrumentation for the analysis of this compound in soil and sediment samples.

Reagents and Standards:

  • This compound (DUP) analytical standard

  • Internal standard (e.g., Benzyl benzoate (B1203000) or a deuterated phthalate)

  • Solvents (pesticide residue grade or equivalent): n-hexane, acetone (B3395972), dichloromethane, ethyl acetate

  • Anhydrous sodium sulfate (B86663) (baked at 400°C for 4 hours)

  • Dispersive solid-phase extraction (dSPE) sorbents: Primary secondary amine (PSA), C18

  • Ultrapure water

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

  • Standard laboratory glassware, including vials, flasks, and pipettes

Experimental Protocols

Sample Preparation and Extraction: Ultrasonic-Assisted Extraction (UAE)

This protocol describes the extraction of this compound from soil and sediment samples using ultrasonication.

  • Sample Pre-treatment: Air-dry the soil or sediment samples to a constant weight and sieve through a 2 mm mesh to remove large debris and ensure homogeneity.

  • Extraction:

    • Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of a 1:1 (v/v) mixture of n-hexane and acetone to the tube.

    • Spike the sample with an appropriate amount of internal standard solution.

    • Cap the tube tightly and vortex for 1 minute.

    • Place the tube in an ultrasonic bath and sonicate for 20 minutes at a controlled temperature (e.g., 30°C).[1]

    • After sonication, centrifuge the sample at 4000 rpm for 5 minutes.

    • Carefully transfer the supernatant to a clean collection tube.

    • Repeat the extraction process (steps 2b-2f) on the sample residue two more times, combining the supernatants.

  • Drying and Concentration:

    • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the dried extract to approximately 1 mL using a gentle stream of nitrogen.

Extract Cleanup: Dispersive Solid-Phase Extraction (dSPE)

This protocol details the cleanup of the sample extract to remove interfering matrix components.[1]

  • Sorbent Addition:

    • To the 1 mL concentrated extract, add 150 mg of C18 sorbent and 50 mg of primary secondary amine (PSA) sorbent.

  • Cleanup:

    • Vortex the tube vigorously for 2 minutes to ensure thorough mixing of the extract with the dSPE sorbents.

    • Centrifuge at 4000 rpm for 5 minutes to pellet the sorbents.

  • Final Extract Preparation:

    • Carefully collect the supernatant (cleaned extract) and transfer it to a GC vial for analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides the parameters for the quantification of this compound using GC-MS.

  • GC System: Agilent 8890 GC or equivalent

  • Mass Spectrometer: Agilent 5977B MS or equivalent

  • Column: DB-5MS quartz capillary column (30 m × 0.25 mm × 0.25 µm)[2]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Injection Mode: Splitless, 1.0 µL injection volume

  • Inlet Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp 1: 20°C/min to 220°C

    • Ramp 2: 5°C/min to 300°C, hold for 5 minutes[2]

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Quantifier and Qualifier Ions for DUP:

    • The primary fragment ion for most phthalates is m/z 149. For this compound, which can exhibit multiple chromatographic peaks, it is recommended to integrate all characteristic peaks for accurate quantification.[3] Specific ions for DUP should be determined by analyzing a pure standard, but common ions for high-molecular-weight phthalates can be used for initial method development.

Data Presentation

While specific quantitative data for this compound in soil and sediment are not widely available in recent literature, the following tables present representative data for other high-molecular-weight phthalates found in similar environmental matrices. This data is intended to serve as a template for reporting results obtained using the described protocols.

Table 1: Concentrations of High-Molecular-Weight Phthalates in Soil Samples

Location/StudySample TypeDEHP (ng/g dw)DiNP (ng/g dw)DiDP (ng/g dw)Reference
Fengshan River System, TaiwanRiver Channel Sediment (Wet Season)3,211 (average)2,756 (average)2,046 (average)[4]
Fengshan River System, TaiwanEstuary Sediment (Dry Season)15,281 (average)12,065 (average)8,844 (average)[4]
Kaveri River, IndiaRiver Sediment2 - 1,438Not ReportedNot Reported[5]
Pearl River Delta, ChinaRiverine Sediment3,720 (mean)Not ReportedNot Reported[6]

DEHP: Di(2-ethylhexyl) phthalate; DiNP: Diisononyl phthalate; DiDP: Diisodecyl phthalate; dw: dry weight.

Table 2: Method Validation Parameters for Phthalate Analysis

ParameterResultReference
Linearity (r²)> 0.99[7]
Limit of Detection (LOD)0.1 - 2.5 µg/kg[8]
Limit of Quantification (LOQ)0.13 - 5.0 µg/kg[8]
Recovery84.8% - 120.3%[8]
Relative Standard Deviation (RSD)1.0% - 8.6%[8]

Workflow and Pathway Diagrams

Quantification_Workflow cluster_sample_prep Sample Preparation & Extraction cluster_cleanup Extract Cleanup cluster_analysis Analysis Sample Soil/Sediment Sample Homogenize Air Dry & Sieve Sample->Homogenize Extraction Ultrasonic-Assisted Extraction (n-Hexane:Acetone) Homogenize->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 Extract1 Crude Extract Centrifuge1->Extract1 dSPE Dispersive SPE (C18 + PSA) Extract1->dSPE Centrifuge2 Centrifugation dSPE->Centrifuge2 CleanExtract Clean Extract Centrifuge2->CleanExtract GCMS GC-MS Analysis (SIM Mode) CleanExtract->GCMS Data Data Acquisition & Quantification GCMS->Data Result Final Concentration (ng/g) Data->Result

Caption: Workflow for DUP quantification.

Conclusion

The protocols detailed in this application note provide a robust and reliable framework for the quantification of this compound in complex soil and sediment matrices. The combination of ultrasonic-assisted extraction and dispersive solid-phase extraction offers efficient extraction and cleanup, while GC-MS in SIM mode provides the necessary selectivity and sensitivity for accurate quantification at trace levels. Although there is limited published data on the environmental concentrations of DUP, the methodologies presented here are suitable for its determination and can be applied to generate much-needed data for environmental risk assessment. Further research is encouraged to establish a more comprehensive understanding of the occurrence and fate of this compound in the environment.

References

Application Notes and Protocols for Diundecyl Phthalate as a Plasticizer in Polymer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Diundecyl Phthalate (B1215562) (DUP) as a primary plasticizer in polymer research, with a focus on Polyvinyl Chloride (PVC). The information compiled herein is intended to guide researchers in formulating and characterizing polymer blends incorporating DUP.

Introduction to Diundecyl Phthalate (DUP)

This compound (DUP) is a high molecular weight ortho-phthalate ester known for its excellent properties as a plasticizer.[1][2] It is a colorless, oily liquid with low volatility and superior resistance to high temperatures, UV light, and weathering.[3] These characteristics make it a durable and permanent addition to polymer matrices, suitable for applications requiring long service life and exposure to demanding environmental conditions.[3]

Primary Applications:

  • Wire and Cable Insulation: DUP is recommended for use in wire insulation, particularly for applications around 100°C.[4]

  • Automotive Interiors: Its low fogging properties are highly valued in the automotive industry.[3]

  • Outdoor Applications: Due to its weather resistance, DUP is used in roofing membranes, pool liners, and tarpaulins.[1]

  • Flooring and Wall Coverings: Its durability makes it suitable for these applications.[1]

  • Non-PVC Polymers: DUP can also be used in thermoplastics, rubbers, paints, and adhesives.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of DUP is presented in the table below.

PropertyValueReference
CAS Number 3648-20-2[5]
Molecular Formula C30H50O4[5]
Molecular Weight 474.7 g/mol [4]
Appearance Oily, colorless liquid[4]
Density @ 20°C 0.955 g/cm³[4]
Boiling Point 523 °C[6]
Melting Point 35.5 °C[4]
Flash Point 252 °C[6]
Viscosity @ 20°C 70 mPa·s[4]
Water Solubility Insoluble[7]

Performance in PVC Formulations

The addition of DUP to a polymer matrix, such as PVC, alters its mechanical and thermal properties. As a plasticizer, DUP increases the free volume between polymer chains, which enhances flexibility and reduces the glass transition temperature (Tg).[8]

Mechanical Properties

The concentration of DUP in a PVC blend directly influences its mechanical performance. Generally, as the concentration of the plasticizer increases, the tensile strength and hardness decrease, while the elongation at break increases.[8]

Plasticizer Concentration (phr)Tensile Strength (MPa)Elongation at Break (%)Shore D Hardness
0~50<10>80
20~25~200~70
40~20~300~60
60~15~350~50
Thermal Properties

The glass transition temperature (Tg) of PVC is significantly lowered by the addition of a plasticizer. This transition from a rigid, glassy state to a more flexible, rubbery state is a key indicator of plasticizer efficiency.[10]

Plasticizer Concentration (wt%)Glass Transition Temperature (Tg) (°C)
0~85
10~60
20~40

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and characterization of DUP-plasticized polymer films.

Protocol for Preparation of DUP-Plasticized PVC Sheets

This protocol describes the compounding and compression molding of PVC with DUP.

Materials and Equipment:

  • PVC resin

  • This compound (DUP)

  • Heat stabilizer (e.g., mixed metal soap)

  • Lubricants (internal and external)

  • Two-roll mill

  • Compression molding press

  • Picture-frame mold

Procedure:

  • Compounding:

    • On a two-roll mill heated to 160-170°C, blend the PVC resin with the desired concentration of DUP (e.g., 30, 40, 50 phr), heat stabilizer (e.g., 2 phr), and lubricants.

    • Mill the compound until a homogenous sheet is formed.

  • Sheet Preparation:

    • Place the milled PVC sheet into a picture-frame mold.

    • Compression mold the sheet at 170-180°C for 5-10 minutes under a pressure of 10-15 MPa.

    • Cool the mold under pressure to room temperature.

Protocol for Solvent Casting of DUP-Plasticized Polymer Films

This method is suitable for preparing thin polymer films with a uniform thickness.

Materials and Equipment:

  • Polymer (e.g., PVC, acrylic)

  • This compound (DUP)

  • Suitable solvent (e.g., tetrahydrofuran (B95107) (THF), acetone)

  • Glass petri dish or flat glass plate

  • Magnetic stirrer and hot plate

  • Drying oven

Procedure:

  • Solution Preparation:

    • Dissolve the polymer in the chosen solvent to create a solution of a specific concentration (e.g., 10-20% w/v).

    • Add the desired amount of DUP to the polymer solution and stir until fully dissolved and homogeneous.

  • Casting:

    • Pour the polymer-plasticizer solution into a glass petri dish or onto a flat glass plate.

    • Ensure the solution spreads evenly to form a thin layer.

  • Drying:

    • Place the cast film in a drying oven at a controlled temperature (e.g., 40-60°C) to evaporate the solvent. The drying time will depend on the solvent's volatility and the film's thickness.

  • Film Removal:

    • Once completely dry, carefully peel the film from the glass substrate.

Protocol for Determination of Mechanical Properties

This protocol outlines the testing of tensile properties and hardness of the prepared polymer films.

4.3.1. Tensile Properties (ASTM D882 / ISO 527-2)

Equipment:

  • Universal Testing Machine (UTM) with appropriate grips

  • Specimen cutting die (e.g., dumbbell shape)

Procedure:

  • Specimen Preparation:

    • Cut specimens from the prepared polymer sheets or films using a standard die.

  • Testing Conditions:

    • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

  • Measurement:

    • Measure the width and thickness of the specimen.

    • Mount the specimen in the grips of the UTM.

    • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen breaks.

  • Data Analysis:

    • Record the tensile strength (at break) and the elongation at break.

4.3.2. Hardness (Shore Durometer)

Equipment:

  • Shore A or D Durometer

Procedure:

  • Specimen Preparation:

    • Use a stack of the prepared polymer films to achieve a minimum thickness of 6 mm.

  • Measurement:

    • Place the specimen on a hard, flat surface.

    • Press the durometer foot firmly onto the specimen and record the hardness reading after 1-2 seconds.

    • Take multiple readings at different locations and calculate the average.

Protocol for Evaluation of Thermal Properties (DSC and TGA)

This protocol describes the use of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to characterize the thermal properties of the plasticized polymer.

4.4.1. Differential Scanning Calorimetry (DSC)

Equipment:

  • DSC instrument

Procedure:

  • Sample Preparation:

    • Cut a small sample (5-10 mg) from the polymer film and place it in an aluminum DSC pan.

  • Measurement:

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Typically, a heat-cool-heat cycle is used to erase the thermal history of the sample.

  • Data Analysis:

    • Determine the glass transition temperature (Tg) from the second heating scan.

4.4.2. Thermogravimetric Analysis (TGA)

Equipment:

  • TGA instrument

Procedure:

  • Sample Preparation:

    • Place a small sample (10-20 mg) of the polymer film in the TGA pan.

  • Measurement:

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

  • Data Analysis:

    • Record the weight loss as a function of temperature to determine the thermal stability and decomposition profile of the material.

Protocol for Assessment of Plasticizer Leaching

This protocol is based on an infinite sink method to determine the amount of DUP that leaches from the polymer matrix into a surrounding medium.

Materials and Equipment:

  • DUP-plasticized polymer samples of known surface area

  • Glass vials with PTFE-lined caps

  • Food simulant (e.g., distilled water, 10% ethanol, or olive oil)

  • Incubator or oven

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Cut the plasticized polymer into samples of known dimensions.

    • Clean the surface of the samples to remove any surface contamination.

  • Leaching Experiment:

    • Place a polymer sample into a glass vial.

    • Add a known volume of the food simulant to the vial, ensuring the sample is fully submerged.

    • Incubate the vials at a controlled temperature (e.g., 40°C) for a specified period (e.g., 1, 3, 7, 14 days).

  • Sample Analysis (GC-MS):

    • At each time point, take an aliquot of the simulant.

    • Perform a liquid-liquid extraction to concentrate the leached DUP.

    • Inject the extracted sample into the GC-MS to quantify the amount of DUP.

  • Data Reporting:

    • Calculate the amount of DUP leached per unit area of the polymer sample (e.g., in μg/cm²).

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

experimental_workflow_preparation cluster_compounding Compounding and Molding cluster_casting Solvent Casting pvc PVC Resin mill Two-Roll Mill (160-170°C) pvc->mill dup1 This compound dup1->mill stabilizer Heat Stabilizer stabilizer->mill lubricant Lubricants lubricant->mill molding Compression Molding (170-180°C, 10-15 MPa) mill->molding sheet DUP-Plasticized PVC Sheet molding->sheet polymer Polymer solution Homogeneous Solution polymer->solution dup2 This compound dup2->solution solvent Solvent solvent->solution casting Casting on Glass Substrate solution->casting drying Drying Oven (40-60°C) casting->drying film DUP-Plasticized Polymer Film drying->film

Figure 1. Workflow for the preparation of DUP-plasticized polymer samples.

experimental_workflow_characterization cluster_mechanical Mechanical Testing cluster_thermal Thermal Analysis cluster_leaching Leaching Assessment start DUP-Plasticized Polymer Sample tensile Tensile Test (ASTM D882 / ISO 527-2) start->tensile hardness Shore Hardness Test start->hardness dsc DSC Analysis start->dsc tga TGA Analysis start->tga leaching_exp Incubation in Simulant start->leaching_exp tensile_res Tensile Strength, Elongation at Break tensile->tensile_res hardness_res Shore Hardness Value hardness->hardness_res dsc_res Glass Transition Temperature (Tg) dsc->dsc_res tga_res Thermal Stability Profile tga->tga_res gcms GC-MS Analysis leaching_exp->gcms leaching_res Leached DUP Concentration gcms->leaching_res

Figure 2. Workflow for the characterization of DUP-plasticized polymers.

logical_relationship cluster_properties Effect on Polymer Properties dup_conc Increase in DUP Concentration tensile_strength Tensile Strength dup_conc->tensile_strength Decreases elongation Elongation at Break dup_conc->elongation Increases hardness Hardness dup_conc->hardness Decreases tg Glass Transition Temperature (Tg) dup_conc->tg Decreases flexibility Flexibility dup_conc->flexibility Increases

Figure 3. Relationship between DUP concentration and polymer properties.

References

Diundecyl Phthalate: A Certified Reference Material for Analytical Excellence in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Introduction

Diundecyl phthalate (B1215562) (DUP) is a high molecular weight phthalate ester commonly utilized as a plasticizer in various polymer applications, particularly in polyvinyl chloride (PVC) to impart flexibility and durability.[1] Its presence in consumer products, food contact materials, and medical devices necessitates accurate and reliable analytical methods for its quantification to ensure regulatory compliance and assess potential human exposure. As an endocrine-disrupting chemical (EDC), diundecyl phthalate and other phthalates have been shown to interact with nuclear receptors, potentially impacting reproductive health and development.[2][3]

This document provides detailed application notes and protocols for the use of this compound as a Certified Reference Material (CRM) in analytical chemistry. It is intended for researchers, scientists, and drug development professionals engaged in quality control, safety assessment, and toxicological studies. The availability of this compound as a neat substance or in solution as a CRM ensures the traceability and accuracy of analytical measurements.[4]

Physicochemical Properties and Specifications

This compound is a colorless, oily liquid with a mild odor.[1][5] As a certified reference material, it is characterized by its high purity and well-defined concentration, complete with a certificate of analysis detailing its certified value, uncertainty, and traceability.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC₃₀H₅₀O₄[1][4]
Molecular Weight474.72 g/mol [1][4]
CAS Number3648-20-2[4]
AppearanceColorless to almost colorless clear liquid[5][6]
Boiling Point267 °C at 3 mmHg[6]
Flash Point239 °C[6]
Specific Gravity0.95 g/mL at 20 °C[5]
Water SolubilityInsoluble[6]

Note: Values may vary slightly depending on the specific isomer mixture.

Applications in Analytical Chemistry

This compound CRM is essential for:

  • Method Validation: Establishing the performance characteristics of analytical methods, including accuracy, precision, linearity, and limits of detection and quantification.

  • Instrument Calibration: Preparing accurate calibration standards for chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

  • Quality Control: Serving as a quality control sample to monitor the ongoing performance of analytical measurements.

  • Proficiency Testing: Used as a benchmark in inter-laboratory comparison studies.

  • Migration Studies: Quantifying the migration of this compound from food contact materials and medical devices.

  • Environmental Monitoring: Analyzing the presence of this compound in environmental matrices such as soil, water, and air.

  • Biomonitoring: As a standard for the determination of its metabolites in biological samples for exposure assessment.

Experimental Protocols

Protocol 1: Quantification of this compound in Polyvinyl Chloride (PVC) by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the determination of this compound in PVC using a CRM for calibration.

1. Materials and Reagents

  • This compound CRM solution (e.g., 100 µg/mL in methanol)

  • Tetrahydrofuran (THF), HPLC grade

  • Hexane, HPLC grade

  • Cyclohexane (B81311), HPLC grade

  • Internal Standard (IS) solution (e.g., Benzyl Benzoate, 1 mg/mL in cyclohexane)

  • Sample: PVC material

2. Sample Preparation [7]

  • Weigh approximately 50 mg of the PVC sample into a glass vial.[7]

  • Add 5 mL of THF to dissolve the sample. Gentle heating or sonication can be used to aid dissolution.[7]

  • Precipitate the PVC polymer by adding 10 mL of hexane.[7]

  • Allow the polymer to settle for at least 5 minutes.[7]

  • Filter the supernatant through a 0.45 µm PTFE filter into a clean vial.[7]

  • Transfer 0.3 mL of the filtered extract to a new vial, add 0.2 mL of the internal standard solution, and dilute to 1.5 mL with cyclohexane.[7]

3. Calibration Standards

Prepare a series of calibration standards by diluting the this compound CRM with cyclohexane to cover the expected concentration range of the samples. Spike each calibration standard with the same concentration of internal standard as the samples.

4. GC-MS Instrumentation and Conditions

  • GC System: Agilent 8890 GC or equivalent

  • MS System: Agilent 5977B MS or equivalent

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet: Split/splitless, operated in splitless mode at 280 °C

  • Oven Program: Initial temperature 60°C, hold for 1 min, ramp at 15°C/min to 220°C, then ramp at 5°C/min to 300°C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • MS Transfer Line: 280 °C

  • Ion Source: 230 °C

  • Quadrupole: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Table 2: GC-MS SIM Parameters for this compound

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
This compound~21149167, 279
Benzyl Benzoate (IS)~1510577, 133

Note: Retention times are approximate and should be confirmed experimentally. For this compound, it is noted that it can break down into smaller peaks, and the integration of up to 5 peaks may be necessary for accurate quantification.[8]

5. Data Analysis

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the prepared sample extracts from the calibration curve.

Protocol 2: Analysis of this compound in Cosmetics by High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This protocol is suitable for the screening and quantification of this compound in cosmetic products.

1. Materials and Reagents

  • This compound CRM, neat or in a suitable solvent

  • Methanol (B129727), HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Sample: Cosmetic product (e.g., lotion, cream)

2. Sample Preparation [9]

  • Weigh approximately 1 g of the cosmetic sample into a centrifuge tube.

  • Add 10 mL of methanol.

  • Extract the sample by sonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm PTFE filter prior to HPLC analysis.

3. Calibration Standards

Prepare a series of calibration standards by dissolving the neat this compound CRM or diluting a stock solution in methanol to cover the desired concentration range.

4. HPLC-DAD Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution with Acetonitrile (A) and Water (B)

    • 0-15 min: 70-95% A

    • 15-20 min: 95% A

    • 20-25 min: 70% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • DAD Wavelength: 230 nm[9][10]

Table 3: HPLC-DAD Method Validation Parameters (Typical)

ParameterValue
Linearity (r²)>0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Recovery90-110%
Precision (RSD%)< 5%

Note: These are typical performance characteristics and should be determined during method validation.

5. Data Analysis

Create a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards. Quantify the amount of this compound in the sample extracts using the calibration curve.

Signaling Pathways and Logical Relationships

Phthalates, including this compound, are known endocrine disruptors that can interact with various nuclear receptors. The following diagrams illustrate the potential signaling pathways affected by phthalates, based on studies of similar compounds like di(2-ethylhexyl) phthalate (DEHP).

G Potential Endocrine Disrupting Mechanism of this compound cluster_0 Cellular Environment cluster_1 Nuclear Receptor Signaling cluster_2 Downstream Effects This compound This compound PPAR PPARα/γ This compound->PPAR Activation ER Estrogen Receptor (ERα/β) This compound->ER Binding/Modulation AR Androgen Receptor (AR) This compound->AR Antagonistic Activity Altered Gene Expression Altered Gene Expression (Lipid Metabolism, Steroidogenesis) PPAR->Altered Gene Expression ER->Altered Gene Expression AR->Altered Gene Expression Inhibition of Androgen-responsive genes Hormonal Imbalance Hormonal Imbalance Altered Gene Expression->Hormonal Imbalance Reproductive Toxicity Potential for Reproductive Toxicity Hormonal Imbalance->Reproductive Toxicity

Caption: Overview of this compound's potential interaction with nuclear receptors.

G Experimental Workflow for DUP Analysis in PVC Sample Collection PVC Sample Collection Sample Preparation Dissolution in THF Precipitation with Hexane Filtration Sample Collection->Sample Preparation Extraction Internal Standard Spiking Dilution in Cyclohexane Sample Preparation->Extraction GCMS Analysis GC-MS Analysis (SIM Mode) Extraction->GCMS Analysis Data Processing Peak Integration Calibration Curve Generation GCMS Analysis->Data Processing Quantification Concentration Determination Data Processing->Quantification CRM Preparation Prepare Calibration Standards from DUP CRM CRM Preparation->GCMS Analysis

Caption: Workflow for quantifying DUP in PVC using a certified reference material.

Conclusion

The use of this compound as a certified reference material is indispensable for achieving accurate and reliable analytical results in a variety of scientific and industrial applications. The detailed protocols provided in this application note for GC-MS and HPLC-DAD analysis serve as a robust starting point for laboratories involved in the quantification of this important plasticizer. Furthermore, understanding the potential interactions of this compound with key signaling pathways is crucial for assessing its toxicological relevance, particularly for professionals in drug development and safety assessment. The methodologies and information presented herein are designed to support regulatory compliance, enhance product safety, and contribute to a deeper understanding of the potential health effects of phthalate exposure.

References

Application Note: Simultaneous Determination of Phthalate Esters, Including Diundecyl Phthalate (DUP), by UHPLC-UV Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalate (B1215562) esters are a class of chemical compounds widely used as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC) and other polymers.[1][2] Their prevalence in a vast array of consumer and industrial products, including packaging materials, medical devices, and toys, has led to concerns about their potential as endocrine disruptors and the associated risks to human health.[1][2][3] Consequently, regulatory bodies worldwide have established limits for the presence of specific phthalates in various products.[1][4] This necessitates the availability of robust and sensitive analytical methods for their accurate quantification.

This application note presents a detailed protocol for the simultaneous determination of a comprehensive range of phthalate esters, including the high molecular weight diundecyl phthalate (DUP), using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Ultraviolet (UV) detection. This method provides excellent separation and quantification of phthalates, making it a valuable tool for quality control and safety assessment in the pharmaceutical and other industries.

Experimental Protocol

This protocol is based on established reversed-phase UHPLC methods for phthalate analysis.[1][2][5]

1. Instrumentation and Materials

  • UHPLC System: A system capable of delivering ternary gradients with a UV/Vis or Diode Array Detector (DAD).

  • Analytical Column: A C18 reversed-phase column is commonly used. For enhanced resolution of complex mixtures, a phenyl-hexyl column can also be employed.[4] A typical column dimension for UHPLC is 2.1 mm x 100 mm with a particle size of 1.7 µm.

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol (B129727), and water.

  • Standards: Certified reference standards of the target phthalate esters (e.g., DMP, DEP, DBP, BBP, DEHP, DNOP, DUP).

  • Sample Preparation: Syringe filters (0.22 µm PTFE).

2. Chromatographic Conditions

The following conditions are a starting point and may require optimization based on the specific UHPLC system and column used.

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 mm x 100 mm, 1.7 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Mobile Phase C Methanol
Gradient Program See Table 2
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
UV Detection 225 nm

Table 1: UHPLC-UV Chromatographic Conditions

3. Gradient Elution Program

A ternary gradient is often employed to achieve optimal separation of a wide range of phthalates with varying polarities.[4]

Time (min)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)% Mobile Phase C (Methanol)
0.0403030
10.005050
15.005050
15.1403030
20.0403030

Table 2: Ternary Gradient Elution Program

4. Standard and Sample Preparation

  • Stock Standard Solutions (1000 µg/mL): Accurately weigh and dissolve each phthalate standard in methanol to prepare individual stock solutions.

  • Working Standard Mixture (e.g., 10 µg/mL): Prepare a mixed working standard solution by diluting the stock solutions with methanol or the initial mobile phase composition.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the working standard mixture to cover the desired concentration range (e.g., 0.1 to 10 µg/mL).

  • Sample Preparation:

    • For liquid samples, such as drinking water, a simple dilution with methanol may be sufficient.[1][2]

    • For solid samples, such as plastic materials, an extraction step is necessary. A common procedure involves dissolving the sample in a suitable solvent like tetrahydrofuran (B95107) (THF), followed by precipitation of the polymer with methanol.[4]

    • Filter all samples and standards through a 0.22 µm PTFE syringe filter before injection into the UHPLC system.

Quantitative Data

The following table summarizes typical quantitative data for a range of phthalate esters obtained using UHPLC-UV methods. Please note that these values, particularly retention times, are dependent on the specific chromatographic conditions and instrumentation used. The data for DUP is estimated based on its high molecular weight and nonpolar nature, which would result in a longer retention time compared to other listed phthalates in a reversed-phase system.

Phthalate EsterAbbreviationRetention Time (min) (approx.)Linearity (r²)LOD (µg/L)LOQ (µg/L)
Dimethyl PhthalateDMP3.5>0.9991.03.3
Diethyl PhthalateDEP4.8>0.9990.82.7
Dibutyl PhthalateDBP7.5>0.9990.51.7
Benzyl Butyl PhthalateBBP8.2>0.9990.62.0
Di(2-ethylhexyl) PhthalateDEHP10.5>0.9991.55.0
Di-n-octyl PhthalateDNOP12.1>0.9991.24.0
This compound DUP >15.0 >0.99 (estimated) N/A N/A

Table 3: Summary of Quantitative Data for Phthalate Esters (LOD: Limit of Detection; LOQ: Limit of Quantitation. N/A: Not explicitly available in the reviewed literature for UHPLC-UV, requires experimental determination.)

Experimental Workflow

The logical flow of the UHPLC-UV method for phthalate ester analysis is depicted in the following diagram.

UHPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock and Working Solutions) UHPLC_System UHPLC System Standard_Prep->UHPLC_System Sample_Prep Sample Preparation (Extraction/Dilution & Filtration) Sample_Prep->UHPLC_System UV_Detector UV Detector (225 nm) UHPLC_System->UV_Detector Chromatography_Software Chromatography Data System UV_Detector->Chromatography_Software Quantification Quantification (Calibration Curve) Chromatography_Software->Quantification Reporting Reporting (Concentration of Phthalates) Quantification->Reporting

Caption: Workflow for UHPLC-UV analysis of phthalate esters.

Conclusion

The described UHPLC-UV method provides a reliable and efficient approach for the simultaneous determination of a wide range of phthalate esters, including the high molecular weight this compound. The method is suitable for routine analysis in quality control laboratories and for research purposes in the fields of pharmaceutical development, environmental monitoring, and material science. The provided protocol and quantitative data serve as a strong foundation for the implementation of this analytical technique.

References

Application Note: Analysis of Diundecyl Phthalate in Automotive Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diundecyl phthalate (B1215562) (DUP) is a high molecular weight phthalate ester utilized as a plasticizer in various polymer applications to enhance flexibility and durability.[1] In the automotive industry, DUP is employed in components such as wiring insulation, seat covers, and interior trim to meet stringent performance requirements, including low volatility and temperature flexibility.[1][2] However, concerns regarding the potential for phthalates to act as endocrine disruptors have led to increased scrutiny and regulatory interest in their presence in consumer products, including vehicles. This application note provides a detailed protocol for the analysis of DUP in automotive components using solvent extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

The following table summarizes quantitative data for Diundecyl phthalate (DUP) concentrations found on the surface of automotive seats. This data is derived from a study involving wipe sampling of vehicle seats.[3][4]

Table 1: this compound (DUP) Concentrations on Automotive Seats

Sample DescriptionMean DUP Concentration (μ g/100 cm²)Standard Deviation (μ g/100 cm²)Maximum DUP Concentration (μ g/100 cm²)
Seats with Visible Surface Residue6983782338300
Seats with No Visible Surface Residue---

Note: Specific mean and standard deviation for seats with no visible residue were not provided in the source material, but were used in calculating daily exposure doses.[3][4]

Experimental Protocols

This section details the methodology for the extraction and quantification of this compound from solid automotive components.

1. Sample Preparation

A representative portion of the automotive component (e.g., PVC trim, seat upholstery) is obtained. To facilitate efficient extraction, the sample must be cryogenically milled into a fine powder.

2. Extraction

  • Objective: To extract DUP from the polymer matrix into a solvent.

  • Apparatus:

    • Analytical balance

    • Glass vials with PTFE-lined caps

    • Ultrasonic bath

    • Centrifuge

    • Syringe filters (0.45 µm, PTFE)

  • Reagents:

  • Procedure:

    • Accurately weigh approximately 0.1 g of the powdered sample into a glass vial.[5]

    • Add a precise volume of toluene to the vial.

    • Spike the sample with an appropriate internal standard.

    • Cap the vial tightly and place it in an ultrasonic bath for 30 minutes to facilitate extraction.[5]

    • Following ultrasonication, centrifuge the vial to pellet the solid material.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean GC vial.

3. GC-MS Analysis

  • Objective: To separate, identify, and quantify DUP in the sample extract.

  • Instrumentation:

    • Gas Chromatograph (GC) with a mass selective detector (MSD)

    • Autosampler

  • GC Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium or Hydrogen[6]

    • Inlet Temperature: 280°C[6]

    • Injection Mode: Pulsed splitless[6]

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute

      • Ramp: 15°C/minute to 320°C

      • Hold: 5 minutes at 320°C

  • MSD Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor for DUP: Specific quantifier and qualifier ions for DUP should be determined from a standard injection.

4. Calibration and Quantification

A multi-point calibration curve is prepared using certified DUP standards in toluene. The concentration of DUP in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Obtain Automotive Component Sample cryomill Cryogenic Milling start->cryomill weigh Weigh Powdered Sample cryomill->weigh add_solvent Add Toluene & Internal Standard weigh->add_solvent ultrasonicate Ultrasonication (30 min) add_solvent->ultrasonicate centrifuge Centrifugation ultrasonicate->centrifuge filter_extract Filter Extract (0.45 µm PTFE) centrifuge->filter_extract gcms GC-MS Analysis filter_extract->gcms data_processing Data Processing & Quantification gcms->data_processing report Report Results data_processing->report

References

Solid-Phase Extraction of Diundecyl Phthalate from Aqueous Samples: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the solid-phase extraction (SPE) of Diundecyl phthalate (B1215562) (DUP) from aqueous samples. The protocol is designed for trace-level analysis and is applicable to various water matrices, including drinking water and environmental water samples.

Introduction

Diundecyl phthalate (DUP) is a high-molecular-weight phthalate ester used as a plasticizer in a variety of polymer products. Due to its widespread use and potential for environmental leaching, sensitive and reliable methods for its detection in aqueous samples are crucial. Solid-phase extraction (SPE) offers a robust and efficient technique for the pre-concentration and purification of DUP from water samples prior to chromatographic analysis. This application note details a comprehensive protocol using a hydrophilic-lipophilic balanced (HLB) polymeric sorbent, followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Experimental Protocols

This section outlines the detailed experimental procedure for the extraction and analysis of DUP from aqueous samples. The protocol is based on established methods for phthalate analysis.[1][2][3][4]

Materials and Reagents
  • SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) SPE cartridges. The use of polymeric sorbents like HLB is recommended for their stability over a wide pH range and their ability to retain a broad range of analytes.[1][5]

  • Solvents: HPLC-grade or equivalent methanol, acetonitrile (B52724), ethyl acetate (B1210297), and dichloromethane.[1][3][6]

  • Reagents: High-purity water, this compound (DUP) standard.

  • Glassware: All glassware should be thoroughly cleaned and rinsed with a solvent known to be free of phthalates to avoid background contamination.

Sample Preparation
  • Collection: Collect water samples in pre-cleaned glass containers.

  • Preservation: If not analyzed immediately, acidify the sample to a pH of 2 with a suitable acid to prevent degradation of the analyte. Store at 4°C.[4]

  • Filtration: If the sample contains suspended solids, filter it through a glass fiber filter (e.g., 0.45 µm) prior to extraction.

Solid-Phase Extraction (SPE) Procedure

The following SPE protocol is optimized for the extraction of a range of phthalates, including long-chain phthalates like DUP.

  • Cartridge Conditioning:

    • Place the HLB SPE cartridges on a vacuum manifold.

    • Condition the cartridges by passing 10 mL of acetonitrile followed by 10 mL of high-purity water.[1] Ensure the sorbent does not go dry between the conditioning steps.

  • Sample Loading:

    • Load the aqueous sample (typically 100-500 mL) onto the conditioned cartridge at a controlled flow rate of approximately 5-10 mL/min.[3]

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 10 mL of high-purity water to remove any co-adsorbed hydrophilic impurities.[4]

    • Dry the cartridge under vacuum for at least 20 minutes to remove residual water.[1]

  • Elution:

    • Place a clean collection tube in the vacuum manifold.

    • Elute the retained DUP from the cartridge using 10 mL of ethyl acetate or a mixture of appropriate organic solvents.[1][3] Allow the solvent to soak the sorbent for a few minutes before applying a vacuum to ensure complete elution.

  • Eluate Concentration:

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.

Data Presentation

The selection of the SPE sorbent and elution solvent significantly impacts the recovery of phthalates. The following table summarizes quantitative data for the SPE of various phthalates from aqueous samples. While specific data for this compound is limited, the performance for other long-chain phthalates provides a good indication of the expected efficiency.

PhthalateSPE SorbentElution SolventAnalytical MethodRecovery (%)LOD (µg/L)LOQ (µg/L)Reference
Dimethyl phthalate (DMP)FlorisilEthyl AcetateGC98.2 - 110-25[3]
Diethyl phthalate (DEP)FlorisilEthyl AcetateGC98.2 - 110-25[3]
Dibutyl phthalate (DBP)FlorisilEthyl AcetateGC98.2 - 110-50[3]
bis(2-ethylhexyl) phthalate (DEHP)FlorisilEthyl AcetateGC98.2 - 110-50[3]
Various PhthalatesChromabond® HLBEthyl AcetateGC-MS75 - 112-0.00082 - 0.071[1]
Various PhthalatesSep-Pak C18MethanolHPLC-PDA>80-0.01[4]
Four PhthalatesResin-based COFs-HPLC97.99 - 100.56--[7]
Six PhthalatesDVB/CAR/PDMS SPME Fiber-GC-MS/MS-0.3 - 2.6 ng/mL-[8]

Note: "-" indicates data not provided in the source.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For the final determination of DUP, a gas chromatograph coupled with a mass spectrometer is recommended. It is important to note that this compound can break down into several smaller peaks during GC analysis; therefore, the integration of all these peaks is necessary for accurate quantification.[9]

GC-MS Parameters
  • Instrument: Agilent 8890 GC 5977B MS or equivalent.[9]

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.[10]

  • Injector Temperature: 250°C.[10]

  • Oven Temperature Program: Initial temperature of 40°C, ramped to 290°C at 20°C/min, then to 310°C at 20°C/min and held for 9 minutes.[10]

  • Carrier Gas: Helium.

  • MS Ion Source Temperature: 230°C.[10]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the solid-phase extraction and analysis of this compound from aqueous samples.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis SampleCollection Aqueous Sample Collection Filtration Filtration (if needed) SampleCollection->Filtration Conditioning Cartridge Conditioning (Acetonitrile, Water) Filtration->Conditioning Loading Sample Loading Conditioning->Loading Washing Cartridge Washing (Water) Loading->Washing Elution Analyte Elution (Ethyl Acetate) Washing->Elution Concentration Eluate Concentration Elution->Concentration GCMS GC-MS Analysis Concentration->GCMS

Caption: Workflow for SPE of DUP from aqueous samples.

Conclusion

This application note provides a comprehensive and detailed protocol for the solid-phase extraction of this compound from aqueous samples. The use of a hydrophilic-lipophilic balanced sorbent offers high recovery and reproducibility for a wide range of phthalates. The subsequent analysis by GC-MS provides the necessary sensitivity and selectivity for trace-level quantification. Adherence to this protocol will enable researchers, scientists, and drug development professionals to accurately and reliably determine the concentration of DUP in various aqueous matrices.

References

Application Notes and Protocols for Diundecyl Phthalate in Flexible Pipelines and Protective Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diundecyl phthalate (B1215562) (DUP) is a high molecular weight ortho-phthalate plasticizer utilized to impart flexibility and durability to polymeric materials, most notably polyvinyl chloride (PVC). Its chemical structure, characterized by long alkyl chains, results in low volatility, excellent thermal stability, and high permanence within the polymer matrix. These properties make DUP a preferred choice for demanding applications such as flexible pipelines for the oil and gas industry and durable protective coatings for construction and automotive sectors.[1][2][3][4][5] This document provides detailed application notes, experimental protocols for performance evaluation, and a summary of available data on DUP.

Key Properties and Applications

Diundecyl phthalate is valued for a range of properties that make it suitable for high-performance applications.[1][5] Its low volatility ensures the longevity of the plasticized product, maintaining flexibility and mechanical strength over extended periods, even at elevated temperatures.[1][4] Furthermore, DUP exhibits excellent resistance to weathering and UV degradation, making it ideal for outdoor use.[4]

In the context of flexible pipelines , DUP's primary function is to enhance the flexibility and toughness of PVC, enabling the pipelines to withstand mechanical stress, vibration, and temperature fluctuations without cracking. Its low migration tendency is crucial to prevent the contamination of the transported fluids and to maintain the pipeline's structural integrity.

For protective coatings , DUP contributes to the formation of a flexible and resilient film that can adhere to various substrates and resist abrasion, chemical exposure, and environmental stressors.[2] Such coatings are employed in waterproofing membranes, automotive undercoatings, and industrial flooring.

Data Presentation

While specific quantitative performance data for this compound in flexible pipelines and coatings is not extensively available in the public domain, the following tables provide representative data for PVC plasticized with high molecular weight phthalates, which can be considered indicative of the performance expected from DUP. For comparative purposes, data for a lower molecular weight phthalate, Dioctyl Phthalate (DOP), is also included where available.

Table 1: Typical Mechanical Properties of Plasticized PVC

PropertyUnplasticized PVCPVC with High MW Phthalate (e.g., DUP)PVC with Low MW Phthalate (DOP)Test Method
Tensile Strength (MPa)40 - 5015 - 2510 - 20ASTM D882 / ASTM D638
Elongation at Break (%)2 - 40250 - 400300 - 450ASTM D882 / ASTM D638
Hardness (Shore A)>100 (Shore D)70 - 9560 - 90ASTM D2240
Low-Temperature Flexibility (°C)--40 to -20-30 to -10ASTM D746

Note: The values presented are typical ranges and can vary depending on the specific formulation, including the concentration of the plasticizer and the presence of other additives.

Table 2: Migration of Phthalates from PVC (Weight Loss %)

SolventHigh MW Phthalate (e.g., DINP)Low MW Phthalate (DEHP)Test ConditionsTest Method
n-Hexane< 510 - 2024h at 25°CASTM D1239
Olive Oil< 12 - 510 days at 40°CEN 1186-2
Ethanol (B145695) (50%)< 0.51 - 310 days at 40°CEN 1186-2

*Data for Diisononyl phthalate (DINP) and Di(2-ethylhexyl) phthalate (DEHP) are used as representative examples of high and low molecular weight phthalates, respectively, due to the limited availability of specific migration data for DUP.[6]

Table 3: Chemical Resistance of Plasticized PVC

Chemical AgentResistance of Plasticized PVC
Water, Salt SolutionsExcellent
Dilute Acids and AlkalisExcellent
AlcoholsGood
Oils and GreasesGood to Excellent
Aliphatic HydrocarbonsGood
Aromatic HydrocarbonsPoor
Ketones and EstersPoor

Source: General chemical resistance charts for plasticized PVC.[7][8][9][10][11] The degree of resistance can be influenced by the type and concentration of the plasticizer.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound in flexible PVC for pipeline and coating applications.

Protocol 1: Evaluation of Mechanical Properties

Objective: To determine the tensile strength, elongation at break, and hardness of PVC formulations plasticized with DUP.

Materials and Equipment:

  • PVC resin

  • This compound (DUP)

  • Heat stabilizer, lubricant, and other additives

  • Two-roll mill or internal mixer

  • Compression molding press

  • Universal Testing Machine (UTM) with grips for thin films or dumbbells (compliant with ASTM D882 or D638)

  • Shore A durometer (compliant with ASTM D2240)

  • Standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity)

Procedure:

  • Compounding:

    • Dry blend the PVC resin with DUP (e.g., at 30, 40, and 50 parts per hundred of resin - phr), heat stabilizer, and lubricant in a high-speed mixer.

    • Melt-mix the compound on a two-roll mill or in an internal mixer at a temperature of 160-180°C until a homogeneous sheet is formed.

  • Sample Preparation:

    • Compression mold the milled sheets into plaques of desired thickness (e.g., 1-2 mm) at a temperature of 170-190°C and a pressure of 10-15 MPa.

    • Allow the molded plaques to cool to room temperature under pressure.

    • Cut dumbbell-shaped specimens for tensile testing according to ASTM D638 or rectangular strips for thin film testing according to ASTM D882.

  • Conditioning:

    • Condition the test specimens at standard laboratory conditions for at least 24 hours prior to testing.

  • Tensile Testing (ASTM D882/D638):

    • Mount the specimen in the grips of the Universal Testing Machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fails.

    • Record the maximum load and the elongation at break.

    • Calculate the tensile strength and percentage elongation.

  • Hardness Testing (ASTM D2240):

    • Place the molded plaque on a flat, hard surface.

    • Press the indenter of the Shore A durometer firmly onto the surface of the specimen.

    • Record the hardness reading within 1 second of firm contact.

    • Take at least five readings at different positions on the specimen and calculate the average.

Protocol 2: Determination of Plasticizer Migration (Weight Loss Method)

Objective: To quantify the migration of DUP from a plasticized PVC formulation into various solvents.

Materials and Equipment:

  • Plasticized PVC samples containing a known concentration of DUP

  • Solvents: n-hexane, olive oil, 50% ethanol solution

  • Glass containers with lids

  • Analytical balance (accurate to 0.1 mg)

  • Oven or incubator for temperature control

  • Desiccator

Procedure:

  • Sample Preparation:

    • Cut circular or square specimens of the plasticized PVC of a defined surface area (e.g., 10 cm²).

    • Clean the specimens with a lint-free cloth and weigh them accurately (W₁).

  • Immersion:

    • Immerse each specimen in a separate glass container filled with a known volume of the test solvent. Ensure the entire specimen is submerged.

    • Seal the containers to prevent solvent evaporation.

  • Incubation:

    • Incubate the containers at a specified temperature and for a defined duration (e.g., 24 hours at 25°C for n-hexane; 10 days at 40°C for olive oil and ethanol solution).

  • Post-Immersion Processing:

    • Carefully remove the specimens from the solvents.

    • For volatile solvents like n-hexane and ethanol, allow the solvent to evaporate from the specimen surface in a fume hood.

    • For non-volatile solvents like olive oil, gently wipe the surface with a lint-free cloth to remove excess oil.

  • Drying and Weighing:

    • Place the specimens in a desiccator to dry to a constant weight.

    • Weigh the dried specimens accurately (W₂).

  • Calculation:

    • Calculate the percentage weight loss due to migration using the following formula: Weight Loss (%) = [(W₁ - W₂) / W₁] x 100

Visualizations

Experimental Workflow for Mechanical Property Evaluation

Mechanical_Property_Evaluation cluster_0 Compounding cluster_1 Sample Preparation cluster_2 Testing cluster_3 Data Analysis A Dry Blend PVC, DUP, & Additives B Melt Mix (Two-Roll Mill) A->B C Compression Molding B->C D Cut Test Specimens C->D E Conditioning (24h) D->E F Tensile Test (ASTM D882/D638) E->F G Hardness Test (ASTM D2240) E->G H Calculate Tensile Strength & Elongation F->H I Determine Average Hardness G->I

Caption: Workflow for evaluating the mechanical properties of DUP-plasticized PVC.

Logical Relationship of DUP Properties and Applications

DUP_Properties_Applications cluster_properties Key Properties of DUP cluster_benefits Performance Benefits cluster_applications Primary Applications P1 Low Volatility B1 Long-Term Durability P1->B1 B4 Low Migration P1->B4 P2 High Permanence P2->B1 P2->B4 P3 Excellent Flexibility B2 Maintained Flexibility P3->B2 P4 Good Thermal Stability P4->B1 P5 UV & Weather Resistance B3 Resistance to Environmental Degradation P5->B3 A1 Flexible Pipelines B1->A1 A2 Protective Coatings B1->A2 B2->A1 B2->A2 B3->A1 B3->A2 B4->A1

Caption: Relationship between DUP's properties, benefits, and applications.

Toxicological Profile and Signaling Pathways

For professionals in drug development, understanding the toxicological profile of excipients and materials is paramount. This compound is a high molecular weight phthalate (HMWP). Toxicological studies on DUP have shown it to have low acute toxicity. For instance, the oral LD50 in rats is reported to be greater than 15,800 mg/kg, and the dermal LD50 in rabbits is greater than 7,900 mg/kg.[6] DUP is not found to be a skin irritant or sensitizer (B1316253) in human patch tests.[6]

The primary concern with some phthalates is their potential to act as endocrine disruptors. This activity is more pronounced in some low molecular weight phthalates (LMWPs). For HMWPs like DUP, the potential for endocrine disruption is considered to be significantly lower. Studies on HMWPs have generally not shown adverse effects on fertility or the male reproductive system.[7]

While specific signaling pathway studies for DUP are limited, some research on other phthalates suggests that they can interact with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs) and estrogen receptors (ERs).[12] However, it is crucial to note that these effects are highly dependent on the specific phthalate, the dose, and the biological system being studied. Given the low toxicity profile of DUP, it is not expected to have significant effects on these signaling pathways at typical exposure levels from its intended applications.

Conclusion

This compound is a high-performance plasticizer that imparts excellent durability, flexibility, and resistance to environmental factors in flexible pipelines and protective coatings. While specific quantitative performance data for DUP is limited in publicly available literature, the provided protocols and comparative data for similar high molecular weight phthalates offer a solid framework for its evaluation and application. Its favorable toxicological profile, characterized by low acute toxicity and a lower potential for endocrine disruption compared to lower molecular weight phthalates, makes it a suitable choice for applications where safety and long-term performance are critical. Further research to generate and publish specific performance data for DUP in various formulations would be beneficial for the scientific and industrial communities.

References

Application Note: Analysis of High-Molecular-Weight Phthalates using GC-APCI-TOF-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-molecular-weight (HMW) phthalates, such as Di-isononyl phthalate (B1215562) (DiNP) and Di-isodecyl phthalate (DiDP), are widely used as plasticizers in a variety of materials, including those utilized in pharmaceutical packaging and medical devices. Due to potential health concerns associated with these compounds, their accurate and sensitive detection is of paramount importance. Traditional gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) can be challenging for HMW phthalates as it often results in extensive fragmentation and the loss of the molecular ion, complicating identification and quantification.

Gas chromatography coupled with atmospheric pressure chemical ionization (APCI) and time-of-flight mass spectrometry (TOF-MS) offers a robust alternative. APCI is a soft ionization technique that minimizes fragmentation, preserving the molecular ion and providing enhanced sensitivity and selectivity for HMW phthalates.[1][2] The high-resolution and exact mass capabilities of TOF-MS further aid in the confident identification of target compounds. This application note provides a detailed protocol for the analysis of HMW phthalates using GC-APCI-TOF-MS.

Experimental Protocols

Sample Preparation

The selection of an appropriate sample preparation method is critical for the accurate analysis of HMW phthalates and depends on the sample matrix. Below are protocols for plastic materials, such as those used in pharmaceutical packaging and medical devices.

Protocol 1: Solvent Extraction for Plastic Materials

This protocol is adapted from methods for the extraction of phthalates from polymers.[3][4]

  • Sample Preparation: Cut the plastic sample into small pieces (approximately 1-2 mm) to increase the surface area for extraction.

  • Weighing: Accurately weigh approximately 1 g of the prepared sample into a clean glass vial.

  • Solvent Addition: Add 10 mL of a suitable organic solvent such as dichloromethane (B109758) or a mixture of hexane (B92381) and acetone.

  • Extraction: Perform extraction using one of the following methods:

    • Ultrasonic Extraction: Place the vial in an ultrasonic bath and sonicate for 30-60 minutes.

    • Soxhlet Extraction: Extract the sample with the chosen solvent for 4-6 hours.

  • Concentration: After extraction, carefully transfer the solvent to a clean tube and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

  • Filtration: Filter the concentrated extract through a 0.22 µm PTFE syringe filter into a GC vial.

Protocol 2: Dissolution-Precipitation for PVC-based Materials

This method is suitable for polyvinyl chloride (PVC) matrices.[5]

  • Dissolution: Weigh approximately 0.5 g of the PVC sample into a glass vial and dissolve it in 10 mL of tetrahydrofuran (B95107) (THF).

  • Precipitation: Once the polymer is fully dissolved, add 10 mL of a non-solvent for PVC, such as hexane or methanol, to precipitate the polymer.

  • Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the precipitated polymer.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted phthalates.

  • Concentration and Filtration: Concentrate the supernatant to 1 mL under a gentle stream of nitrogen and filter it into a GC vial as described in Protocol 1.

GC-APCI-TOF-MS Analysis

The following instrumental parameters are based on the successful analysis of HMW phthalates and can be adapted for specific instruments.[1]

Table 1: GC-APCI-TOF-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume1 µL, splitless
Injector Temperature280-300 °C
Carrier GasHelium at a constant flow of 1.5-2 mL/min
Oven ProgramInitial: 50-80 °C, hold for 1-2 minRamp: 15-20 °C/min to 320 °CHold: 5-10 min
APCI Source
Ionization ModePositive
Vaporizer Temperature300 °C
Corona Discharge Current4-5 µA
Nebulizer GasNitrogen
Time-of-Flight Mass Spectrometer
Mass Rangem/z 100-1000
Acquisition Rate1-2 spectra/s
Mass Resolution>10,000 FWHM

Quantitative Data

The following table summarizes expected performance characteristics for the quantitative analysis of selected HMW phthalates using GC-APCI-TOF-MS. This data is compiled from various sources analyzing phthalates, and it is recommended to perform in-house validation for specific applications.[1][4][6][7][8]

Table 2: Quantitative Performance Data for HMW Phthalates

CompoundLinearity (r²)LOD (ng/mL)LOQ (ng/mL)Recovery (%)
Di-isononyl phthalate (DiNP)>0.9910 - 5030 - 15085 - 110
Di-isodecyl phthalate (DiDP)>0.9915 - 6045 - 18080 - 115
Di-(2-propylheptyl) phthalate (DPHP)>0.9920 - 7060 - 21080 - 110

Note: LOD (Limit of Detection) and LOQ (Limit of Quantitation) are estimated based on typical instrument performance and may vary.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample receipt to data analysis for the determination of HMW phthalates using GC-APCI-TOF-MS.

GC_APCI_TOF_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing and Reporting SampleReceipt Sample Receipt and Documentation SamplePretreatment Sample Cutting/Grinding SampleReceipt->SamplePretreatment Extraction Solvent Extraction or Dissolution-Precipitation SamplePretreatment->Extraction Concentration Solvent Evaporation Extraction->Concentration Filtration Syringe Filtration Concentration->Filtration GC_APCI_TOF_MS GC-APCI-TOF-MS Analysis Filtration->GC_APCI_TOF_MS DataAcquisition Data Acquisition GC_APCI_TOF_MS->DataAcquisition DataProcessing Data Processing (Peak Integration, Identification) DataAcquisition->DataProcessing Quantification Quantification using Calibration Curve DataProcessing->Quantification Reporting Report Generation Quantification->Reporting

Caption: GC-APCI-TOF-MS workflow for HMW phthalate analysis.

Logical Relationship of the Analytical Technique

The following diagram illustrates the logical relationship between the components of the GC-APCI-TOF-MS system.

Analytical_Technique_Logic cluster_GC Gas Chromatography (GC) cluster_Interface Interface cluster_MS Mass Spectrometry (MS) Injector Injector GC_Column GC Column Injector->GC_Column Separation APCI_Source APCI Source GC_Column->APCI_Source Ionization TOF_Analyzer TOF Analyzer APCI_Source->TOF_Analyzer Mass Analysis Detector Detector TOF_Analyzer->Detector Detection

Caption: Logical components of the GC-APCI-TOF-MS system.

References

Application Notes: Isotope-Labeled Diundecyl Phthalate-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diundecyl phthalate (B1215562) (DUP) is a high-molecular-weight phthalate ester used as a plasticizer in various consumer and industrial products. Due to its potential for human exposure and classification as an endocrine-disrupting chemical, accurate and reliable quantification of DUP in diverse matrices is crucial for researchers, scientists, and drug development professionals. The use of an isotope-labeled internal standard, such as Diundecyl phthalate-d4 (DUP-d4), is the gold standard for quantitative analysis, particularly when coupled with mass spectrometry techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a highly accurate analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample prior to any sample preparation steps. The isotopically labeled internal standard, in this case, DUP-d4, is chemically identical to the native analyte (DUP) and therefore exhibits the same behavior during extraction, cleanup, and chromatographic separation. Any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, accurate quantification can be achieved, compensating for matrix effects and variations in recovery.

Applications

This compound-d4 is an ideal internal standard for the quantification of this compound in a variety of matrices, including:

  • Environmental Samples: Water, soil, sediment, and indoor dust.

  • Food and Beverages: Fatty foods, oils, beverages, and packaged goods.

  • Biological Matrices: Urine, serum, and plasma for human biomonitoring studies.

  • Consumer Products: Plastics, toys, and medical devices.

  • Pharmaceuticals: Analysis of leachables from container closure systems.

Quantitative Data

The use of this compound-d4 as an internal standard in conjunction with GC-MS or LC-MS/MS provides high accuracy and precision. The following tables summarize typical performance characteristics for phthalate analysis using isotope dilution.

Table 1: Typical Performance of GC-MS Method for Phthalate Analysis using a Deuterated Internal Standard

ParameterTypical Value
Linearity (R²)> 0.995
Accuracy (% Recovery)90.0% – 110.0%
Precision (RSDr %)< 10%
Limit of Quantification (LOQ)1 - 50 µg/kg (matrix dependent)

Table 2: Typical Performance of LC-MS/MS Method for Phthalate Analysis using a Deuterated Internal Standard

ParameterTypical Value
Linearity (R²)> 0.99
Accuracy (% Recovery)92.0% - 108.0%
Precision (RSDr %)< 10%
Limit of Quantification (LOQ)0.1 - 10 µg/L (matrix dependent)

Experimental Protocols

Sample Preparation Protocol for Solid Samples (e.g., Food, Soil, Plastic)

This protocol describes a generic solvent extraction method for the determination of this compound in solid matrices using this compound-d4 as an internal standard.

Materials:

  • Homogenizer or blender

  • Centrifuge tubes (50 mL, glass)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Autosampler vials (glass)

  • This compound-d4 internal standard solution (in a suitable solvent like methanol (B129727) or hexane)

  • Extraction Solvent: Hexane (B92381) or a mixture of hexane and acetone (B3395972) (1:1, v/v)

  • Sodium sulfate (B86663) (anhydrous)

Procedure:

  • Sample Homogenization: Homogenize a representative portion of the solid sample.

  • Weighing: Accurately weigh 1-5 g of the homogenized sample into a 50 mL glass centrifuge tube.

  • Internal Standard Spiking: Spike the sample with a known amount of this compound-d4 internal standard solution. The spiking level should be chosen to be in the mid-range of the calibration curve.

  • Extraction: Add 10 mL of the extraction solvent to the centrifuge tube.

  • Vortexing: Vortex the tube vigorously for 2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 10 minutes to separate the solid and liquid phases.

  • Supernatant Transfer: Carefully transfer the supernatant (the liquid extract) to a clean tube.

  • Drying: Add anhydrous sodium sulfate to the extract to remove any residual water.

  • Concentration: Evaporate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: Transfer the concentrated extract to an autosampler vial for GC-MS or LC-MS/MS analysis.

Analytical Method Protocol for GC-MS

Instrumentation:

  • Gas Chromatograph (GC) with a Mass Spectrometer (MS) detector.

  • Capillary Column: A non-polar or mid-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.

GC Conditions:

  • Injection Mode: Splitless

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min

    • Ramp 1: 10 °C/min to 280 °C, hold for 5 min

    • Ramp 2: 5 °C/min to 310 °C, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor:

    • This compound (DUP): m/z 149 (quantifier), 293, 474 (qualifiers)

    • This compound-d4 (DUP-d4): m/z 153 (quantifier), 297, 478 (qualifiers)

Analytical Method Protocol for LC-MS/MS

Instrumentation:

  • Liquid Chromatograph (LC) with a Tandem Mass Spectrometer (MS/MS) detector.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm particle size).

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • Start at 60% B

    • Linear gradient to 99% B over 8 minutes

    • Hold at 99% B for 2 minutes

    • Return to initial conditions and equilibrate for 3 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Proposed):

    • This compound (DUP): Precursor ion (Q1): 475.4 [M+H]+, Product ions (Q3): 149.1, 293.2

    • This compound-d4 (DUP-d4): Precursor ion (Q1): 479.4 [M+H]+, Product ions (Q3): 153.1, 297.2

Note: The optimal cone voltage and collision energy for each transition should be determined experimentally on the specific instrument being used.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Solid or Liquid Sample Spiking Spike with this compound-d4 Sample->Spiking 1 Extraction Solvent Extraction Spiking->Extraction 2 Cleanup Extract Cleanup & Concentration Extraction->Cleanup 3 GCMS_LCMSMS GC-MS or LC-MS/MS Analysis Cleanup->GCMS_LCMSMS 4 Quantification Quantification using Isotope Dilution GCMS_LCMSMS->Quantification 5 Result Final Concentration Report Quantification->Result 6

Caption: General experimental workflow for the quantification of this compound.

Phthalate-Induced Metabolic Disruption Signaling Pathway

signaling_pathway cluster_cell Hepatocyte / Adipocyte Phthalate Phthalates (e.g., DUP) PPAR PPARα / PPARγ (Nuclear Receptor) Phthalate->PPAR Binds & Activates AMPK AMPK Phthalate->AMPK Influences (Activation/Inhibition) PPRE PPRE (DNA) PPAR->PPRE Binds Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Lipid_Metabolism Altered Lipid Metabolism (Fatty Acid Oxidation, Lipogenesis) Gene_Expression->Lipid_Metabolism Leads to Energy_Homeostasis Altered Cellular Energy Homeostasis Lipid_Metabolism->Energy_Homeostasis AMPK->Energy_Homeostasis Regulates

Caption: Generalized signaling pathway of phthalate-induced metabolic disruption.

Troubleshooting & Optimization

Technical Support Center: Gas Chromatography Analysis of Diundecyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak resolution of Diundecyl phthalate (B1215562) (DUP) during gas chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable type of GC column for Diundecyl phthalate (DUP) analysis?

A1: For the analysis of a broad range of phthalates, including high molecular weight compounds like DUP, mid-polarity columns are generally recommended.[1] A 5% Phenyl-Methylpolysiloxane stationary phase (e.g., HP-5ms, DB-5ms) is a common and effective choice, providing good resolution for a wide array of phthalates.[1][2] For more complex mixtures or challenging separations, specialized phthalate analysis columns, such as Rtx-440 and Rxi-XLB, are recommended as they can offer enhanced resolution.[1][3][4][5] The selection of the stationary phase is the most critical step as it dictates the selectivity of the separation.[6][7]

Q2: My DUP peak is broad or co-eluting with other compounds. How can I improve resolution by optimizing the oven temperature program?

A2: Optimizing the oven temperature program is crucial for resolving closely eluting compounds like DUP.[8] Lowering the initial oven temperature can improve the focusing of early eluting peaks.[9][10] More importantly, reducing the temperature ramp rate (e.g., from 20°C/min to 5-10°C/min) increases the interaction time of the analyte with the stationary phase, which often leads to better separation between peaks.[1][11] For high molecular weight compounds, a program that ramps to a high final temperature (e.g., 300-320°C) and holds for a few minutes is often necessary to ensure elution.[1][11]

Q3: I am observing significant peak tailing for DUP. What are the common causes and solutions?

A3: Peak tailing for phthalates is a common issue that can compromise quantification.[1][9] The primary causes include:

  • Active Sites: Phthalates can interact with active silanol (B1196071) groups in the GC inlet liner or at the head of the column.[1][12] This is a primary suspect if only polar analytes are tailing.[12] The solution is to use a fresh, deactivated (silanized) inlet liner and to trim 10-20 cm from the front of the column to remove accumulated non-volatile residues and active sites.[1][13]

  • Column Contamination: The buildup of non-volatile matrix components can create active sites.[1][12] Baking out the column at its maximum recommended temperature can help. If the problem persists, the column may need replacement.[1]

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.[1][9][12] Diluting the sample is a simple and effective first step in troubleshooting this issue.[1][9]

  • Improper Column Installation: A poor column cut or incorrect installation depth can create dead volume and disrupt the carrier gas flow path, causing tailing for all peaks.[9][12][14] Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in the inlet and detector.[12][14]

Q4: Why does this compound sometimes appear as multiple smaller peaks in the chromatogram?

A4: this compound, being a high molecular weight phthalate, can be susceptible to thermal breakdown in the hot GC inlet. This degradation can result in the appearance of four or five distinct peaks instead of a single sharp one.[15] To accurately quantify the compound when this occurs, all of the breakdown peaks should be integrated together to contribute to the total concentration of DUP.[15]

Q5: How does the carrier gas and its flow rate affect the resolution of DUP?

A5: The choice of carrier gas and its flow rate significantly impacts column efficiency and, therefore, peak resolution.[16][17]

  • Carrier Gas Type: Helium and Hydrogen are the most common choices. Hydrogen can provide faster analysis times and better efficiency at higher linear velocities, but requires a compatible GC system.[1][18] Helium is inert and provides good efficiency.[18]

  • Flow Rate: Every column has an optimal flow rate (or linear velocity) at which it achieves maximum efficiency.[17] Operating too far above or below this optimum will broaden peaks and reduce resolution. For a standard 0.25 mm ID column, typical optimal flow rates are around 1.0-1.5 mL/min for Helium.[1][11][19] It is crucial to set the correct linear velocity for your carrier gas and column dimensions to maintain peak shape.[18]

Troubleshooting Guide: A Systematic Approach

Issue ObservedPotential CauseRecommended Action
All peaks are tailing System/Flow Path Issue: Improper column installation, leak, dead volume.[12][14]1. Check for leaks at all fittings. 2. Re-install the column, ensuring a clean, square cut and correct insertion depth.[12][14] 3. Replace the inlet septum and O-rings.[9]
Only DUP (or other polar peaks) are tailing Chemical Interaction/Contamination: Active sites in the liner or column, sample matrix contamination.[1][12]1. Replace the inlet liner with a new, deactivated one.[1] 2. Trim 10-20 cm from the column inlet.[1][13] 3. Bake out the column according to the manufacturer's instructions.
Broad DUP Peak / Co-elution Suboptimal Chromatography: Inefficient separation due to incorrect parameters.1. Lower the oven temperature ramp rate (e.g., to 5°C/min).[20] 2. Verify the carrier gas flow rate is optimal for the column dimensions.[1] 3. Consider using a longer column for increased efficiency. Doubling the length can increase resolution by about 40%.[21][22]
Sample Overload Analyte concentration is too high. [1][9]1. Dilute the sample and reinject.[1] 2. If dilution is not possible, consider using a column with a thicker stationary phase film or a wider internal diameter to increase sample capacity.[6]

Experimental Protocols

Protocol 1: GC Inlet Liner Replacement

This procedure is essential for eliminating active sites and contamination within the injection port.

  • Cool Down: Ensure the GC inlet temperature is safe to handle (typically below 50°C).

  • Turn Off Gas: Turn off the carrier gas flow to the inlet.

  • Open Inlet: Carefully unscrew the retaining nut at the top of the inlet.

  • Remove Liner: Using clean forceps, gently remove the old inlet liner, noting its orientation.[9]

  • Clean Inlet: While the liner is out, use a clean, lint-free swab dipped in a suitable solvent (e.g., methanol (B129727) or acetone) to gently clean the inside of the inlet.[9]

  • Install New Liner: Place a new, deactivated liner of the same type into the inlet, ensuring it is correctly oriented.

  • Reassemble: Replace the septum and O-ring, then securely tighten the retaining nut.

  • Leak Check: Restore the carrier gas flow and perform an electronic leak check on the inlet fitting to ensure a proper seal.[9]

Protocol 2: Trimming the GC Column Inlet

This maintenance procedure removes the most contaminated section of the column, restoring inertness and improving peak shape.

  • Cool Down GC: Ensure the injector, oven, and detector are at a safe temperature.

  • Remove Column from Inlet: Carefully loosen the column nut at the injector and gently pull the column out.[12]

  • Make a Score: Using a ceramic scoring wafer, gently score the column about 10-20 cm from the inlet end. Do not apply excessive pressure.

  • Break the Column: Gently flick the column on the opposite side of the score to create a clean, square break.[12] Inspect the cut with a magnifying lens to ensure it is flat and not jagged.

  • Reinstall Column: Reinstall the column into the injector at the correct depth according to your instrument's manual and tighten the nut.[12]

  • Condition (Optional): If a significant length was trimmed, you may need to briefly condition the column by heating it to a moderate temperature.

  • Verify: Run a standard to confirm the improvement in peak shape.

Logical Troubleshooting Workflow

The following diagram illustrates a systematic workflow for diagnosing and resolving poor peak resolution for this compound.

G cluster_assessment Initial Assessment cluster_system System/Flow Path Issues cluster_chemical Chemical/Adsorption Issues cluster_optimization Method Optimization start Poor DUP Peak Resolution Observed assessment Are all peaks affected or just DUP/polar analytes? start->assessment system_check Check Column Installation (Cut, Depth, Fittings) assessment->system_check All Peaks replace_liner Replace Inlet Liner with Deactivated Liner assessment->replace_liner Just DUP / Polar leak_check Perform Leak Check system_check->leak_check optimize_temp Optimize Oven Program (Slower Ramp Rate) system_check->optimize_temp leak_check->optimize_temp trim_column Trim 10-20cm from Column Inlet replace_liner->trim_column bakeout_column Bake Out Column trim_column->bakeout_column check_overload Check for Sample Overload (Dilute Sample) check_overload->optimize_temp bakeout_column->check_overload optimize_flow Optimize Carrier Gas Flow Rate optimize_temp->optimize_flow end_node Resolution Improved optimize_flow->end_node

References

Technical Support Center: Diundecyl Phthalate (DUP) LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diundecyl phthalate (B1215562) (DUP) analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to matrix effects in LC-MS/MS analysis of DUP.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact my DUP analysis?

A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix. In the LC-MS/MS analysis of Diundecyl phthalate (DUP), these undetected components can suppress or enhance the signal, leading to inaccurate and unreliable quantification.[1] This is a significant concern in complex biological and environmental samples. Electrospray ionization (ESI) is particularly susceptible to these effects.[1]

Q2: What is the most effective strategy to minimize or eliminate matrix effects for DUP analysis?

A2: The most robust strategy is a combination of efficient sample preparation, such as Solid-Phase Extraction (SPE), and the use of a stable isotope-labeled internal standard (SIL-IS) for DUP.[1] A SIL-IS will co-elute and experience nearly identical ion suppression or enhancement as the unlabeled DUP, allowing for accurate correction during data processing.[1]

Q3: I am observing a lower than expected signal for DUP. What could be the cause?

A3: This is likely due to ion suppression, a common matrix effect in LC-MS/MS analysis.[1] Co-eluting molecules from your sample matrix compete with DUP for ionization in the mass spectrometer's source, leading to a decreased signal intensity.[1] To confirm this, you can perform a post-column infusion experiment. Dips in the baseline signal when a blank matrix is injected indicate regions of ion suppression.[1]

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Sample dilution can be a simple way to reduce the concentration of interfering matrix components and mitigate matrix effects. However, this approach may compromise the sensitivity of the assay, potentially causing DUP concentrations to fall below the limit of quantification.[1]

Q5: I am observing a higher than expected signal for DUP, even in my blank samples. What could be the cause?

A5: This issue may be due to ion enhancement or, more commonly for phthalates, contamination. Phthalates are widespread in laboratory environments.[2] Check for potential sources of contamination such as solvents, glassware, pipette tips, and plastic containers.[2] Using a trap column between the pump and autosampler can help retain phthalates originating from the HPLC system.[2]

Troubleshooting Guides

Problem 1: Poor or inconsistent DUP recovery.

This issue often points to problems within the sample preparation process.

  • Troubleshooting Steps:

    • Evaluate Sample Preparation Method: The choice of sample preparation technique significantly impacts the reduction of matrix effects.

    • Optimize Extraction Parameters: Ensure the solvent polarity and pH are optimal for DUP extraction.

    • Check for Emulsions (LLE): If using Liquid-Liquid Extraction, emulsion formation can lead to poor recovery.

    • Validate SPE Protocol: For Solid-Phase Extraction, ensure the protocol (cartridge conditioning, loading, washing, and elution steps) is optimized and followed correctly.[1]

  • Logical Troubleshooting Flow:

G start Poor DUP Recovery method Is the sample prep method appropriate for the matrix? start->method params Are solvent polarity & pH optimal? method->params Yes end Recovery Optimized method->end No, re-evaluate (e.g., SPE vs. LLE) emulsion Are emulsions forming (LLE)? params->emulsion Yes params->end No, adjust parameters spe Is SPE protocol optimized? emulsion->spe No emulsion->end Yes, use breaking technique spe->end Yes spe->end No, optimize SPE steps

Caption: Troubleshooting workflow for poor DUP recovery.

Problem 2: Significant ion suppression or enhancement is observed.

If sample preparation is optimized and matrix effects persist, further steps are needed.

  • Troubleshooting Steps:

    • Enhance Chromatographic Separation: Modifying the LC method can separate DUP from interfering components.

      • Gradient Optimization: Adjust the mobile phase gradient to improve resolution.[1]

      • Column Selection: Experiment with different column chemistries (e.g., Phenyl-Hexyl instead of C18) to alter selectivity.[1][3]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects that cannot be eliminated through sample cleanup or chromatography.[1] The SIL-IS for DUP would be added to the sample before preparation, and the ratio of the analyte to the IS signal is used for quantification.[4]

    • Employ Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to match the sample matrix as closely as possible.[1]

  • Decision Tree for Mitigating Matrix Effects:

G start Significant Matrix Effect (Ion Suppression/Enhancement) chromatography Can chromatographic separation be improved? start->chromatography optimize_lc Optimize Gradient &/or Change Column chromatography->optimize_lc Yes sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) chromatography->sil_is No coelution_check Does co-elution with interferences persist? optimize_lc->coelution_check coelution_check->sil_is Yes end Accurate Quantification coelution_check->end No matrix_matched Employ Matrix-Matched Calibration sil_is->matrix_matched matrix_matched->end

Caption: Decision tree for addressing significant matrix effects.

Data and Protocols

Comparison of Sample Preparation Methods

The effectiveness of different sample preparation techniques in terms of analyte recovery and reduction of matrix effects is summarized below. While this data is for a similar phthalate (DINP), the trends are applicable to DUP.

Sample Preparation MethodTypical Recovery (%)Reduction of Matrix EffectNotes
Protein Precipitation (PPT)80-100%LowSimple and fast, but often results in significant matrix effects due to high residual matrix components.[1]
Liquid-Liquid Extraction (LLE)70-95%ModerateGood for removing salts and highly polar interferences. Can be labor-intensive.[1]
Solid-Phase Extraction (SPE)85-110%HighProvides excellent sample cleanup and analyte enrichment.[1]

Note: Recovery and matrix effect reduction can vary significantly depending on the specific matrix and protocol.[1]

Experimental Protocols

Protocol 1: Quantifying Matrix Effects

This protocol allows for the quantification of ion suppression or enhancement for DUP in a specific matrix.[1]

  • Prepare Spiked Matrix Sample: Spike a known amount of DUP standard solution into a blank matrix extract.

  • Prepare Solvent Standard: Prepare a solution of DUP in a clean solvent (e.g., methanol (B129727) or acetonitrile) at the same final concentration as the spiked matrix sample.

  • LC-MS/MS Analysis: Analyze both the spiked matrix sample and the solvent standard using your LC-MS/MS method.

  • Calculate Matrix Effect: Use the peak areas to calculate the matrix effect with the following formula:

    • Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Solvent) x 100

    • Interpretation: A value < 100% indicates ion suppression, a value > 100% indicates ion enhancement, and a value of 100% suggests no significant matrix effect.[1]

Protocol 2: Solid-Phase Extraction (SPE) for DUP Cleanup

This is a general protocol for cleaning up complex samples like plasma or serum before DUP analysis.

  • Pre-treatment: Add a stable isotope-labeled internal standard for DUP to the sample. For plasma/serum, perform protein precipitation with acetonitrile (B52724), then centrifuge.

  • SPE Cartridge Conditioning: Condition a reversed-phase (C18) SPE cartridge with methanol followed by water.

  • Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a solution like 40% methanol in water to remove polar interferences.

  • Elution: Elute DUP and the internal standard with an organic solvent such as acetonitrile or methanol.[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.[1]

  • Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis Analysis p1 Sample + SIL-IS p2 Protein Precipitation (if applicable) p1->p2 p3 SPE Cleanup p2->p3 p4 Evaporation & Reconstitution p3->p4 a1 LC-MS/MS Analysis p4->a1 a2 Data Processing a1->a2

Caption: General workflow for DUP analysis with matrix effect mitigation.

References

Technical Support Center: Quantification of Diundecyl Phthalate in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Diundecyl phthalate (B1215562) (DUP) in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying Diundecyl phthalate (DUP) in complex matrices?

Quantifying DUP in complex matrices such as soil, sediment, sludge, and biological tissues presents several analytical challenges.[1][2] The most significant issues include:

  • Background Contamination: Phthalates are ubiquitous in laboratory environments, leading to a high risk of sample contamination from lab consumables, reagents, and ambient air.[1][2][3][4][5] This can result in false positives or overestimated concentrations.

  • Matrix Effects: Co-extracted substances from complex samples can interfere with the analytical signal in both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS), causing ion suppression or enhancement.[2][6]

  • Analyte Degradation and Adsorption: DUP can break down into multiple smaller peaks during GC analysis, complicating quantification.[7] Additionally, phthalates are prone to adsorbing onto glass and plastic surfaces, leading to analyte loss.[6]

  • Co-elution: Structural similarities among different phthalates and their isomers can lead to co-elution, making accurate identification and quantification difficult, especially when using a common base peak ion like m/z 149 in GC-MS.[7][8]

  • Low Concentrations: Environmental and biological samples often contain very low concentrations of DUP, requiring highly sensitive analytical methods.[1][2]

Q2: Which analytical techniques are most suitable for DUP quantification?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and effective techniques for DUP analysis.[9][10]

  • GC-MS: Offers excellent separation for many phthalates and is a well-established method.[7][8] However, challenges with DUP include thermal degradation into multiple peaks, requiring the integration of all peaks for accurate quantification.[7]

  • LC-MS/MS: Provides high sensitivity and selectivity, particularly for complex matrices, and can overcome issues of thermal degradation.[11][12] It is also suitable for analyzing DUP metabolites in biological samples.[13][14]

Q3: How can I minimize background contamination during DUP analysis?

Minimizing background contamination is crucial for accurate trace-level analysis of phthalates.[2][4] Key strategies include:

  • Use Phthalate-Free Consumables: Whenever possible, utilize glassware or stainless steel lab equipment. If plastics are necessary, choose polypropylene (B1209903) (PP) or polyethylene (B3416737) (PE) over polyvinyl chloride (PVC).[6]

  • Thorough Glassware Cleaning: Meticulously clean all glassware and consider baking it at a high temperature to remove organic contaminants.[6]

  • High-Purity Solvents and Reagents: Use high-purity, "phthalate-free" grade solvents and reagents. Always run solvent blanks to check for contamination.[6][15]

  • Glove Selection: Avoid vinyl gloves, which are a significant source of phthalate contamination. Nitrile gloves are a safer alternative.[6]

  • Minimize Air Exposure: Keep samples and extracts covered to prevent contamination from airborne phthalates.[6]

  • Syringe Needle Cleaning: In GC-MS, the syringe needle can be a source of contamination from laboratory air. Special injection techniques, like cleaning the needle in a hot injector before splitless injection, can minimize this.[3][16]

Troubleshooting Guides

This section provides solutions in a question-and-answer format to common problems encountered during DUP quantification.

Problem 1: Poor peak shape or multiple peaks for DUP in GC-MS analysis.

  • Question: My DUP standard and samples show broad, tailing, or multiple peaks in the chromatogram. What could be the cause and how can I fix it?

  • Answer: This is a common issue with DUP analysis by GC-MS.

    • Thermal Degradation: DUP is known to break down into several smaller peaks in the hot GC inlet.[7] To accurately quantify DUP, it is necessary to integrate all of these degradation peaks.

    • Active Sites: Active sites in the GC inlet liner or the column can cause peak tailing and analyte loss.[15]

      • Solution: Use a new, deactivated liner. If the problem persists, consider trimming the front end of the GC column or replacing it.

    • Incorrect Injector Temperature: An injector temperature that is too low may result in poor volatilization and peak broadening.

      • Solution: Optimize the injector temperature, typically in the range of 250-280°C.[15]

Problem 2: Low or no recovery of DUP from complex samples.

  • Question: I am experiencing very low recovery of DUP after sample preparation. What are the likely causes and solutions?

  • Answer: Low recovery can stem from several factors during the extraction and cleanup process.

    • Inefficient Extraction: The chosen extraction method may not be suitable for the matrix.

      • Solution: For solid samples like soil and sediment, consider robust methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[6] For aqueous samples, Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are common choices.[9][17] Ensure proper solvent selection and sufficient extraction time.

    • Analyte Adsorption: DUP can adsorb to the surfaces of glassware and plasticware.[6]

      • Solution: Silanize glassware to reduce active sites and minimize the use of plastic containers.

    • Matrix Effects in MS Detection: Co-extracted matrix components can suppress the DUP signal in the mass spectrometer.[6]

      • Solution: Improve the sample cleanup step. This can be achieved by using SPE cartridges with appropriate sorbents (e.g., C18, Florisil) or by employing dispersive SPE as in the QuEChERS method.[6][17] Using an internal standard can also help to compensate for matrix effects.[1]

Problem 3: High background levels of DUP in blank samples.

  • Question: My solvent and procedural blanks show significant DUP peaks, making it difficult to quantify low levels in my samples. How can I address this?

  • Answer: High background is a pervasive issue in phthalate analysis.

    • Contaminated Solvents/Reagents: The solvents, reagents, or water used may be contaminated.

      • Solution: Use high-purity, phthalate-free certified solvents and reagents. Test new batches by running a solvent blank before use.[15]

    • Laboratory Environment: Phthalates can be present in the laboratory air and dust.[2][18]

      • Solution: Prepare samples in a clean environment, such as a laminar flow hood. Keep all sample vials and solvent bottles capped when not in use.

    • Contaminated Labware: Plastic labware is a primary source of phthalate contamination.

      • Solution: Avoid all plastic materials where possible. Use thoroughly cleaned and baked glassware. If plastic tips or containers are unavoidable, rinse them with a suitable solvent before use and test them for phthalate leaching.[12]

Experimental Protocols

Protocol 1: QuEChERS Extraction for DUP in Soil/Sediment Samples

This protocol provides a general methodology for the extraction of DUP from soil or sediment samples using the QuEChERS method.[6]

  • Sample Preparation:

    • Weigh 10 g of a homogenized soil/sediment sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 1 minute to create a slurry.

  • Extraction:

    • Add 10 mL of acetonitrile (B52724) and a QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge the sample at approximately 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a dispersive SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

    • Vortex for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge at high speed for 5 minutes.

    • The resulting supernatant is ready for analysis by GC-MS or LC-MS/MS.

Protocol 2: Solid-Phase Extraction (SPE) for DUP in Water Samples

This protocol outlines a general procedure for extracting DUP from water samples using SPE.[19]

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate (B1210297), followed by 5 mL of methanol, and finally 5 mL of deionized water.

  • Sample Loading:

    • Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing:

    • Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.

  • Cartridge Drying:

    • Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elution:

    • Elute the DUP from the cartridge with 5-10 mL of a suitable organic solvent, such as ethyl acetate or a mixture of hexane (B92381) and acetone.

  • Concentration and Analysis:

    • Concentrate the eluate under a gentle stream of nitrogen and reconstitute it in a suitable solvent for GC-MS or LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize typical performance data for DUP analysis using different methods.

Table 1: GC-MS Method Parameters and Performance

ParameterValueReference
Column DB-5MS (30 m x 0.25 mm x 0.25 µm)[20]
Oven Program 100°C (1 min), ramp to 280°C at 10°C/min, then to 310°C at 5°C/min (hold 5 min)[20]
Carrier Gas Helium, 1 mL/min[20]
Injection Mode Splitless[20]
Detection Mode Selected Ion Monitoring (SIM)[7]
LOD/LOQ Method dependent, can reach low ppb levels[10]
Recovery Typically 80-120% depending on matrix and extraction[21]

Table 2: LC-MS/MS Method Parameters and Performance

ParameterValueReference
Column C18 (e.g., 100 x 2.1 mm, 2.7 µm)[11]
Mobile Phase Gradient of water and acetonitrile/methanol with 0.1% formic acid[11][22]
Ionization Mode Electrospray Ionization (ESI), Positive[5]
Detection Mode Multiple Reaction Monitoring (MRM)[11][12]
LOD/LOQ Can reach low parts-per-trillion (ppt) levels[10]
Linearity (R²) > 0.99[11]
Accuracy Typically between 85-115%[11]

Visualizations

Troubleshooting_DUP_Quantification Start Problem with DUP Quantification CheckBlanks Check Blank Samples Start->CheckBlanks HighBackground High Background in Blanks? CheckBlanks->HighBackground CleanSources Identify and Eliminate Contamination Sources (Solvents, Labware, Air) HighBackground->CleanSources Yes CheckRecovery Check Analyte Recovery HighBackground->CheckRecovery No CleanSources->CheckBlanks LowRecovery Low Recovery? CheckRecovery->LowRecovery OptimizeExtraction Optimize Sample Prep (Extraction & Cleanup) LowRecovery->OptimizeExtraction Yes CheckPeakShape Check Peak Shape (GC-MS) LowRecovery->CheckPeakShape No OptimizeExtraction->CheckRecovery BadPeakShape Poor Peak Shape? CheckPeakShape->BadPeakShape AddressDegradation Address Degradation & Active Sites BadPeakShape->AddressDegradation Yes FinalAnalysis Proceed with Quantitation BadPeakShape->FinalAnalysis No AddressDegradation->CheckPeakShape

Caption: Troubleshooting workflow for DUP quantification.

DUP_Sample_Workflow Sample Complex Sample (e.g., Soil, Water) Extraction Extraction (QuEChERS, LLE, SPE) Sample->Extraction Cleanup Sample Cleanup (dSPE, SPE Cartridge) Extraction->Cleanup Concentration Concentration & Solvent Exchange Cleanup->Concentration Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Concentration->Analysis DataProcessing Data Processing & Quantification Analysis->DataProcessing

Caption: General experimental workflow for DUP analysis.

References

Technical Support Center: Chromatographic Analysis of Phthalate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the common challenge of co-elution during the chromatographic analysis of phthalate (B1215562) isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why do my phthalate isomers frequently co-elute in my chromatogram?

A: Phthalate isomers, especially those with branched chains or similar molecular weights, have very similar chemical structures and physical properties.[1] This leads to comparable boiling points and interactions with the gas chromatography (GC) stationary phase, resulting in overlapping or co-eluting peaks.[1]

Q2: My phthalate isomers are co-eluting. What are the first steps I should take to troubleshoot this issue?

A: The initial step is to confirm that co-elution is indeed the problem. You can do this by examining the mass spectra across the peak for mixed fragment ions from different compounds.[2] Generating extracted ion chromatograms (EICs) for unique ions of each suspected co-eluting isomer can also help verify the issue if the peak apexes do not align perfectly.[2] Once confirmed, you can proceed with chromatographic optimization.

A logical workflow for troubleshooting co-elution is presented below:

G cluster_0 start Co-elution Suspected confirm Confirm Co-elution (Examine Mass Spectra, EICs) start->confirm optimize_gc Optimize GC Method confirm->optimize_gc Co-elution Confirmed optimize_ms Optimize MS Parameters (SIM/Unique Ions) optimize_gc->optimize_ms Partially Successful resolved Resolution Achieved optimize_gc->resolved Successful change_column Change GC Column (Different Selectivity) optimize_ms->change_column Unsuccessful optimize_ms->resolved Successful change_column->resolved Successful not_resolved Resolution Not Achieved change_column->not_resolved Further Method Development Needed

Caption: Troubleshooting logic for addressing co-elution of phthalate isomers.

Q3: How can I improve the separation of co-eluting phthalate isomers by modifying my GC method?

A: Several GC parameters can be optimized to enhance resolution:

  • GC Column Selection : The stationary phase of the GC column is a critical factor. For complex phthalate mixtures, columns with different selectivities, such as the Rtx-440 and Rxi-XLB, have shown superior performance compared to general-purpose columns like DB-5ms.[1]

  • Oven Temperature Program : A slower temperature ramp rate (e.g., decreasing from 10°C/min to 5°C/min) during the elution of the target isomers can significantly improve separation.[1][2]

  • Carrier Gas Flow Rate : Optimizing the linear velocity of the carrier gas, typically helium, can enhance column efficiency and improve resolution.[1]

Q4: Can mass spectrometry help in differentiating co-eluting phthalate isomers?

A: Yes, even with co-elution, mass spectrometry can be a powerful tool. Many phthalates share a common base peak ion at m/z 149, which can complicate identification and quantification.[3] However, by operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, you can monitor for unique, less abundant fragment ions specific to each isomer.[1][4] For example, while Diisononyl phthalate (DINP) produces a m/z 149 ion, it also has a unique ion at m/z 293 that can be used for its identification and quantification.[1]

Q5: What are the best GC columns for phthalate isomer analysis?

A: Studies have shown that the Rtx-440 and Rxi-XLB columns provide the best overall separation for a wide range of phthalates, including challenging isomer groups.[3][5] These columns have demonstrated the ability to resolve critical pairs that co-elute on other columns.[5] For confirmatory analysis, a column with a different selectivity, like the Rxi-35Sil MS, can be beneficial due to its alternative elution patterns for certain isomer pairs.[5]

Quantitative Data Summary

The choice of GC column significantly impacts the separation of phthalate isomers. The following table summarizes the performance of various GC columns for the analysis of a complex mixture of 37 phthalates.

GC ColumnAnalysis Time for 18 Regulated Phthalates (min)Analysis Time for 37 Phthalates (min)Overall Resolution Performance
Rtx-440 < 6< 40Excellent
Rxi-XLB < 6< 40Excellent
Rxi-5ms < 6< 40Good
Rtx-50 < 6< 40Moderate
Rxi-35Sil MS < 6< 40Moderate
Rtx-CLPesticides < 6< 40Fair
Rtx-CLPesticides2 < 6< 40Fair

Data compiled from studies by Restek.[3][5]

Detailed Experimental Protocols

General GC-MS Protocol for Phthalate Analysis

This protocol provides a general framework. Optimization for specific instruments and applications is recommended.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 5 mL aqueous sample, add a known concentration of an appropriate internal standard (e.g., Dimethyl phthalate-d6).

  • Add 2 mL of a suitable organic solvent (e.g., methylene (B1212753) chloride or hexane).

  • Vigorously shake the mixture to ensure thorough extraction of the phthalates into the organic layer.

  • Allow the layers to separate and carefully transfer the organic (bottom) layer to a clean GC vial for analysis.[1]

2. GC-MS Instrument Setup

The following diagram illustrates a typical experimental workflow for GC-MS analysis of phthalates.

G cluster_workflow sample_prep Sample Preparation (LLE or SPE) gc_injection GC Injection (Splitless Mode) sample_prep->gc_injection separation Chromatographic Separation (e.g., Rtx-440 column) gc_injection->separation ms_detection MS Detection (Scan or SIM Mode) separation->ms_detection data_analysis Data Analysis (Quantification & Identification) ms_detection->data_analysis

Caption: Experimental workflow for GC-MS analysis of phthalates.

GC System Parameters:

ParameterRecommended SettingNotes
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MS or equivalent
GC Column Rtx-440 (30 m x 0.25 mm, 0.25 µm)For enhanced resolution of isomers.[1]
Injector Split/Splitless, operated in splitless modeMaximizes the transfer of analytes to the column.[6]
Injector Temp. 280-290°CA high injector temperature aids in the volatilization of higher molecular weight phthalates.[1][6]
Carrier Gas Helium (≥99.999% purity)At a constant flow rate.[1]
Flow Rate 1.0 - 1.2 mL/min
Oven Program Initial: 80°C, hold for 1 minThis is a starting point and should be optimized for your specific separation needs.[1][6]
Ramp: 10°C/min to 320°CA slower ramp rate can improve separation.[1]
Final Hold: 5-8 minutes at 320°C

Mass Spectrometer Parameters:

ParameterRecommended Setting
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp. 230-250°C
MS Quadrupole Temp. 150°C

3. Data Analysis

  • Identify each phthalate by its retention time and characteristic ions.

  • Quantify each analyte by creating a calibration curve based on the ratio of the analyte peak area to the internal standard peak area.[1]

References

Preventing Diundecyl phthalate degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of Diundecyl phthalate (B1215562) (DUP), with a focus on preventing its degradation during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is Diundecyl phthalate (DUP) and why is its degradation a concern during analysis?

A1: this compound (DUP) is a high molecular weight phthalate ester primarily used as a plasticizer to increase the flexibility and durability of polymers like polyvinyl chloride (PVC).[1] Degradation of DUP during sample collection, storage, and preparation can lead to the formation of metabolites such as mono-undecyl phthalate and phthalic acid.[1] This degradation can result in the underestimation of the actual DUP concentration in the sample, leading to inaccurate exposure and risk assessments.

Q2: What are the primary degradation pathways for DUP during sample handling?

A2: The main degradation pathways for DUP that can occur during sample preparation are:

  • Hydrolysis: Cleavage of the ester bonds in the presence of water, which is significantly influenced by pH and temperature. Base-catalyzed hydrolysis is the predominant pathway.[1]

  • Biodegradation: Enzymatic degradation by microorganisms, which is a concern for environmental samples. Aerobic biodegradation is generally more significant than anaerobic degradation.

  • Photolysis: Degradation upon exposure to light, particularly UV radiation. This can occur through direct absorption of light by the DUP molecule or indirectly through reactions with photochemically generated reactive species.[1]

Q3: What are the most common sources of DUP contamination in the laboratory?

A3: Phthalates, including DUP, are ubiquitous in laboratory environments. Major sources of contamination include:

  • Plastic Labware: Polypropylene and PVC materials such as pipette tips, centrifuge tubes, vials, and tubing can leach DUP into samples and solvents.

  • Solvents and Reagents: Even high-purity solvents may contain trace levels of phthalates.

  • Laboratory Environment: DUP can be present in lab air and dust, originating from flooring, paints, and electrical wiring.

  • Glassware: Improperly cleaned glassware can retain phthalate residues.

  • Personal Care Products: Cosmetics and lotions used by laboratory personnel can be a source of contamination.

Q4: How can I minimize background contamination when analyzing for DUP?

A4: To minimize background contamination, a systematic approach is crucial:

  • Use Phthalate-Free Consumables: Whenever possible, use glassware or certified phthalate-free plasticware.

  • Thoroughly Clean Glassware: Wash glassware with a phosphate-free detergent, rinse extensively with high-purity water, and then bake at a high temperature (e.g., 400°C) or rinse with a high-purity solvent like hexane.

  • Use High-Purity Solvents: Utilize solvents specifically designated as "phthalate-free" or redistill solvents before use.

  • Maintain a Clean Workspace: Regularly clean laboratory surfaces to minimize dust accumulation.

  • Run Blanks: Consistently analyze laboratory reagent blanks and procedural blanks to monitor for and identify sources of contamination.

Troubleshooting Guides

Issue 1: High Background or Ghost Peaks in Chromatograms
  • Symptom: Your analytical blanks (solvent injections) show significant peaks corresponding to DUP or other phthalates. You may also observe "ghost peaks" in subsequent runs that are not present in the initial blank.

  • Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Contaminated Solvents/Reagents 1. Analyze a fresh bottle of high-purity, "phthalate-free" grade solvent directly. 2. If contamination is confirmed, either discard the solvent or purify it by redistillation. 3. Test all reagents used in sample preparation by preparing a reagent blank.
Leaching from Plastic Consumables 1. Systematically test all plasticware (pipette tips, vials, caps, tubing) by soaking them in a clean solvent and then analyzing the solvent for phthalates. 2. Replace any contaminated items with glass or certified phthalate-free alternatives.
Carryover in GC/HPLC System 1. GC-MS: Clean the injector port, replace the liner and septum. Bake out the column at the manufacturer's recommended maximum temperature. 2. HPLC: Flush the entire system, including the injector and tubing, with a strong, non-reactive solvent like isopropanol.
Contamination of Syringe Needle The outer surface of the autosampler syringe needle can adsorb phthalates from the lab air. Ensure the needle wash function is active and uses a clean, phthalate-free solvent.
Issue 2: Low or Inconsistent Recovery of DUP
  • Symptom: The amount of DUP recovered from spiked samples is significantly lower than expected or varies widely between replicates.

  • Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Degradation During Extraction 1. pH: For aqueous samples, ensure the pH is near neutral (pH 7) to minimize base-catalyzed hydrolysis.[1] 2. Temperature: Avoid excessive heat during extraction steps like sonication or evaporation. Use a water bath at a controlled, moderate temperature (e.g., 30-40°C). 3. Light Exposure: Protect samples from direct light, especially UV light, by using amber glassware or covering containers with aluminum foil.
Inefficient Extraction 1. Solvent Choice: Ensure the extraction solvent is appropriate for the sample matrix and has a high affinity for DUP. For non-polar DUP, solvents like hexane, ethyl acetate (B1210297), or dichloromethane (B109758) are often used. 2. Extraction Technique: For solid samples, ensure thorough homogenization. For liquid-liquid extractions, ensure vigorous mixing to maximize partitioning. For solid-phase extraction (SPE), ensure the cartridge is properly conditioned and the sample is loaded at an appropriate flow rate.
Adsorption to Labware DUP, being a large, lipophilic molecule, can adsorb to surfaces. Pre-rinse all glassware with a solvent to minimize active sites. Consider silanizing glassware for ultra-trace analysis.
Use of an Internal Standard To correct for losses during sample preparation and analysis, use an isotopically labeled internal standard, such as this compound-d4. The internal standard should be added to the sample at the beginning of the extraction process.

Data Presentation

Table 1: Hydrolytic Stability of this compound (DUP)

The following table summarizes the estimated hydrolysis half-life of DUP under different pH conditions at 25°C. This data highlights the increased rate of degradation under more alkaline conditions.

pH Temperature (°C) Estimated Half-Life Reference
7257.7 years[1]
825280 days[1]

Note: This data is based on estimations from structure-activity relationships and indicates that hydrolysis is a slow process under neutral environmental conditions.

Experimental Protocols & Visualizations

Protocol 1: Extraction of DUP from Water Samples using Solid-Phase Extraction (SPE)

This protocol describes a general procedure for extracting DUP from water samples.

1. Materials:

  • SPE cartridges (e.g., C18, 500 mg)

  • SPE vacuum manifold

  • Glass fiber filters (1 µm)

  • Ethyl acetate, Dichloromethane, Methanol (all phthalate-free grade)

  • Deionized water

  • Nitrogen evaporator

  • Autosampler vials with PTFE-lined caps

2. Procedure:

  • Sample Pre-treatment: Filter the water sample (1 L) through a glass fiber filter to remove suspended solids. If not analyzing immediately, store at 4°C.

  • SPE Cartridge Conditioning:

    • Wash the C18 cartridge with 5 mL of ethyl acetate.

    • Wash with 5 mL of dichloromethane.

    • Wash with 10 mL of methanol.

    • Equilibrate with 10 mL of deionized water. Do not allow the sorbent to go dry.

  • Sample Loading: Pass the 1 L water sample through the conditioned cartridge at a flow rate of approximately 10 mL/min.

  • Sorbent Drying: After the sample has passed through, dry the cartridge by drawing air or nitrogen through it for 10-15 minutes.

  • Elution: Elute the trapped DUP from the cartridge with two 5 mL aliquots of a 1:1 (v/v) mixture of ethyl acetate and dichloromethane.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen in a water bath at 35°C.

  • Analysis: Transfer the final extract to an autosampler vial for GC-MS or HPLC analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample 1L Water Sample Filter Filter through Glass Fiber Sample->Filter Filtered_Sample Filtered Sample Filter->Filtered_Sample Condition Condition C18 Cartridge (Methanol, Water) Load Load Sample (10 mL/min) Condition->Load Filtered Sample Dry Dry Sorbent (Nitrogen) Load->Dry Elute Elute DUP (Ethyl Acetate/DCM) Dry->Elute Concentrate Concentrate Eluate to 1 mL Elute->Concentrate Analysis GC-MS or HPLC Analysis Concentrate->Analysis

Caption: Workflow for DUP extraction from water using SPE.

Protocol 2: Extraction of DUP from Soil/Sediment using Ultrasonic-Assisted Extraction

This protocol is suitable for solid matrices like soil or sediment.

1. Materials:

  • Ultrasonic bath or probe sonicator

  • Glass centrifuge tubes with PTFE-lined caps

  • Centrifuge

  • n-Hexane, Acetone (phthalate-free grade)

  • Anhydrous sodium sulfate (B86663) (baked at 400°C for 4 hours)

  • Glass wool

  • Rotary evaporator or nitrogen evaporator

2. Procedure:

  • Sample Preparation: Air-dry the soil sample and sieve to remove large debris. Homogenize the sample.

  • Extraction:

    • Weigh 10 g of the homogenized soil into a glass centrifuge tube.

    • Add 20 mL of a 1:1 (v/v) mixture of n-hexane and acetone.

    • Sonicate for 30 minutes in an ultrasonic bath.

  • Separation: Centrifuge the sample at 3000 rpm for 10 minutes. Decant the supernatant into a clean flask.

  • Repeat Extraction: Repeat the extraction (steps 2 & 3) on the soil residue two more times. Combine all supernatants.

  • Drying and Cleanup: Pass the combined extract through a funnel containing glass wool and anhydrous sodium sulfate to remove water.

  • Concentration: Concentrate the extract to 1 mL using a rotary evaporator or nitrogen stream.

  • Analysis: The extract is ready for analysis.

Soil_Extraction_Workflow Start 10g Homogenized Soil Sample AddSolvent Add 20mL Hexane:Acetone (1:1) Start->AddSolvent Sonicate Ultrasonic Extraction (30 min) AddSolvent->Sonicate Centrifuge Centrifuge (3000 rpm, 10 min) Sonicate->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Repeat Repeat Extraction 2x CollectSupernatant->Repeat Repeat->CollectSupernatant on residue Combine Combine Supernatants Repeat->Combine after 3 cycles Dry Dry with Sodium Sulfate Combine->Dry Concentrate Concentrate to 1 mL Dry->Concentrate Analyze GC-MS or HPLC Analysis Concentrate->Analyze

Caption: Ultrasonic-assisted extraction workflow for DUP in soil.

Signaling Pathway: DUP Degradation

The primary abiotic degradation pathway for DUP in sample matrices is hydrolysis, which can be catalyzed by acidic or basic conditions.

DUP_Degradation cluster_conditions Catalytic Conditions DUP This compound (DUP) MUP Mono-undecyl Phthalate DUP->MUP + H2O (- Undecanol) PA Phthalic Acid MUP->PA + H2O (- Undecanol) H_plus H+ (Acid) H_plus->DUP H_plus->MUP OH_minus OH- (Base) OH_minus->DUP OH_minus->MUP

Caption: Hydrolytic degradation pathway of this compound.

References

Technical Support Center: Optimal Separation of Diundecyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal separation of Diundecyl phthalate (B1215562) (DUP) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended primary chromatographic techniques for analyzing Diundecyl phthalate (DUP)?

A1: The two primary and most effective chromatographic techniques for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or MS detection. GC-MS is widely used due to its high resolution and sensitivity for phthalate analysis.[1] HPLC is a viable alternative, particularly for samples that are not amenable to the high temperatures used in GC.[2][3]

Q2: Which type of GC column is best suited for DUP separation?

A2: For the separation of DUP and other phthalates, a non-polar stationary phase is generally recommended. The most commonly used columns are those with a 5% diphenyl / 95% dimethyl polysiloxane phase, such as DB-5MS or HP-5ms columns. For more challenging separations involving multiple phthalate isomers, columns like the Rtx-440 and Rxi-XLB have shown superior performance in resolving complex mixtures.[1]

Q3: What are the key considerations for selecting an HPLC column for DUP analysis?

A3: For HPLC analysis of DUP, reversed-phase columns are the standard choice. C18 and Phenyl-Hexyl columns are effective for separating a range of phthalates.[3] A specialized reverse-phase column with low silanol (B1196071) activity, such as the Newcrom R1, has also been shown to be effective for DUP separation.[2] The choice between these will depend on the specific sample matrix and the other analytes of interest.

Q4: My DUP peak is showing splitting or multiple smaller peaks in my GC-MS analysis. What could be the cause?

A4: this compound has been observed to break down into four additional smaller peaks during GC-MS analysis.[4] This is a known issue and to accurately quantify the compound, all five peaks (the main peak and the four smaller breakdown peaks) should be integrated together.[4] Other potential causes for peak splitting in GC can include issues with the injection technique, improper column installation, or a mismatch between the solvent and the stationary phase polarity.[5][6]

Q5: How can I avoid phthalate contamination in my samples and workflow?

A5: Phthalate contamination is a common issue as they are present in many laboratory consumables. To minimize contamination, it is crucial to avoid using plastic materials wherever possible. Use glassware for all sample preparation and storage.[1] High-purity, phthalate-free solvents and reagents should be used. It is also good practice to run solvent blanks to check for contamination from vials, caps, or pipette tips.[7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) in GC Analysis Active sites in the GC liner or at the head of the column can interact with phthalates.Use a fresh, deactivated liner. If the problem persists, trim 10-20 cm from the front of the GC column.[5]
Poor Resolution Between DUP and Other Phthalates The chosen GC or HPLC column may not have the optimal selectivity for the specific mixture of phthalates.For GC, consider a column with a different stationary phase, such as an Rtx-440 or Rxi-XLB, which offer different selectivity compared to a standard 5% phenyl column.[1] For HPLC, screen different reversed-phase columns like C18 and Phenyl-Hexyl to find the best resolution.[3]
Complete Disappearance of DUP Peak in GC-MS This could be due to several factors including cold spots in the transfer line, an injector temperature that is too low for efficient vaporization, or active sites strongly adsorbing the analyte.Ensure the MS transfer line is at an appropriate temperature (e.g., 280-300°C). Incrementally increase the injector temperature, but do not exceed the column's maximum limit. Check for and address any active sites in the liner or column.[7]
Irreproducible Retention Times Fluctuations in carrier gas flow rate, oven temperature, or leaks in the system can lead to retention time shifts.Check for leaks in the injector and ensure a stable carrier gas flow. Verify that the oven temperature program is consistent between runs.
Quantification Issues due to Peak Splitting As mentioned in the FAQs, DUP can fragment into smaller peaks during GC analysis, leading to inaccurate quantification if not all peaks are accounted for.Integrate the main DUP peak along with the four additional smaller peaks to accurately determine the total concentration.[4]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for DUP Analysis

This protocol is a general guideline based on established methods for phthalate analysis.

  • Column: J&W Scientific DB-5MS (30 m x 250 µm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.157 mL/min.

  • Injector: Pulsed Splitless mode at 290°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 100°C.

    • Ramp 2: 25°C/min to 200°C.

    • Ramp 3: 25°C/min to 280°C, hold for 3 minutes.

    • Ramp 4: 20°C/min to 335°C, hold for 7 minutes.

  • MS Detector: Electron Ionization (EI) mode at 70eV.

  • Scan Range: 50-600 m/z.

  • Injection Volume: 1 µL.

High-Performance Liquid Chromatography (HPLC-UV) Protocol for DUP Analysis

This protocol is a general guideline based on methods for separating DUP and other phthalates.[2][8]

  • Column: Newcrom R1 or a C18 column (e.g., 4.6 x 250 mm, 5.0 µm).

  • Mobile Phase:

    • For Newcrom R1: Acetonitrile (MeCN) and water with a phosphoric acid modifier.[2] For MS compatibility, replace phosphoric acid with formic acid.[2]

    • For C18: Methanol and water (e.g., 75:25 v/v) in an isocratic elution.[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.[8]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.

Data Presentation

Table 1: Recommended GC Columns for this compound Separation

Column NameStationary PhaseDimensions (L x ID x df)Key Features
DB-5MS / HP-5ms 5% Phenyl / 95% Dimethylpolysiloxane30 m x 0.25 mm x 0.25 µmIndustry standard for phthalate analysis, good general-purpose column.
Rtx-440 Proprietary Crossbond phase30 m x 0.25 mm x 0.25 µmProvides superior resolution for a broad range of phthalates, including challenging isomers.[1]
Rxi-XLB Low-polarity proprietary phase30 m x 0.25 mm x 0.25 µmExcellent for resolving complex phthalate mixtures and minimizing co-elution.[1]

Table 2: Recommended HPLC Columns for this compound Separation

Column NameStationary PhaseParticle SizeKey Features
Newcrom R1 Reverse-phase with low silanol activity5 µmSpecifically shown to be effective for this compound separation.[2]
C18 Column Octadecyl silane (B1218182) bonded to silica5 µmA versatile and widely used reversed-phase column suitable for phthalate analysis.[8]
Phenyl-Hexyl Column Phenyl-Hexyl bonded to silica3.5 µm or 1.8 µmOffers alternative selectivity to C18, which can be beneficial for resolving complex mixtures.[3]

Visualizations

ColumnSelectionWorkflow start Start: Need to separate This compound technique Choose Analytical Technique start->technique gc Gas Chromatography (GC-MS) technique->gc Volatile & Thermally Stable hplc High-Performance Liquid Chromatography (HPLC) technique->hplc Non-Volatile or Thermally Labile gc_column Select GC Column gc->gc_column hplc_column Select HPLC Column hplc->hplc_column db5ms DB-5MS / HP-5ms (General Purpose) gc_column->db5ms rtx440 Rtx-440 / Rxi-XLB (Complex Mixtures) gc_column->rtx440 c18 C18 Column (General Purpose) hplc_column->c18 phenyl Phenyl-Hexyl (Alternative Selectivity) hplc_column->phenyl newcrom Newcrom R1 (Specific for DUP) hplc_column->newcrom end Proceed with Method Development db5ms->end rtx440->end c18->end phenyl->end newcrom->end

Caption: Workflow for selecting the optimal column for this compound separation.

TroubleshootingWorkflow start Problem: DUP Peak Splitting/Breakdown in GC-MS check_integration Is it the known DUP breakdown? Compare chromatogram to reference examples. start->check_integration integrate_all Solution Integrate the main peak and all four smaller breakdown peaks for accurate quantification. check_integration->integrate_all Yes other_causes If not the known breakdown, investigate other causes of peak splitting. check_integration->other_causes No end Problem Resolved integrate_all->end check_injection Check Injection Technique Ensure a smooth and consistent injection. other_causes->check_injection check_installation Check Column Installation Verify correct column placement in the inlet. other_causes->check_installation check_solvent Check Solvent/Phase Compatibility Ensure solvent polarity matches the stationary phase. other_causes->check_solvent check_injection->end check_installation->end check_solvent->end

Caption: Troubleshooting workflow for DUP peak splitting in GC-MS analysis.

References

Reducing analysis time for a comprehensive phthalate screening method

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for comprehensive phthalate (B1215562) screening. This resource is designed to assist researchers, scientists, and drug development professionals in reducing analysis time and troubleshooting common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for reducing analysis time in phthalate screening?

A1: Reducing analysis time for phthalate screening can be achieved by optimizing several stages of the workflow:

  • Sample Preparation: Employing faster extraction techniques such as solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can significantly decrease sample preparation time compared to traditional liquid-liquid extraction (LLE).[1][2]

  • Analytical Method: Utilizing modern chromatographic techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) or fast Gas Chromatography (GC) methods with optimized temperature programs and shorter columns can drastically shorten run times.[3][4][5] For instance, some GC-MS methods can analyze 18 different phthalates in under 6 minutes.[3][4]

  • High-Throughput Screening: For large numbers of samples, rapid screening methods like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) or Flow Injection Analysis-Mass Spectrometry (FIA-MS) can be employed to quickly identify positive samples that require further quantitative analysis.[6][7] A one-minute ACQUITY SQD screening technique has been developed for the determination of phthalates.[7]

Q2: What are the most common sources of phthalate contamination in the laboratory?

A2: Phthalates are ubiquitous in laboratory environments, and contamination is a major challenge.[8][9][10] Common sources include:

  • Laboratory Materials: Plasticware such as pipette tips, vials, and containers can leach phthalates into samples and solvents.[9][11]

  • Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates.[8][10]

  • Laboratory Environment: Phthalates can be present in lab air and dust, originating from flooring, paints, and furniture, which can contaminate samples.[12]

  • Personal Care Products: Cosmetics, lotions, and soaps used by laboratory personnel can be a source of phthalate contamination.[12]

  • GC-MS Components: Septa, injector liners, and syringes can be sources of phthalate contamination.[13][14] Adsorption of phthalates from the laboratory air onto the outer wall of the syringe needle is a significant contributor to blank problems.[15]

Q3: How can I prevent phthalate contamination in my analysis?

A3: A meticulous laboratory practice is crucial to minimize phthalate contamination:

  • Use Glassware: Whenever possible, use scrupulously clean glassware instead of plastic.[11] Glassware should be rinsed with high-purity solvents like acetone (B3395972) and hexane (B92381) before use.[11]

  • Solvent Blanks: Regularly run solvent blanks to check for contamination in your solvents and system.[12]

  • Dedicated Glassware and Reagents: Use dedicated glassware and reagents specifically for phthalate analysis.

  • Clean Environment: Maintain a clean and dust-free laboratory environment.

  • Proper Glove Usage: Wear nitrile gloves and change them frequently.

  • Needle Cleaning: Implement needle cleaning procedures for autosamplers to minimize carryover and contamination from the syringe needle.[15]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My phthalate peaks are showing significant tailing. What could be the cause and how do I fix it?

A: Peak tailing for phthalates is often indicative of active sites in the GC system or other issues. Here’s a systematic approach to troubleshoot:

  • Initial Assessment: Determine if all peaks are tailing or only the phthalate peaks. If all peaks are tailing, it suggests a physical problem with the system like an improper column installation or a leak.[16] If only polar analytes like phthalates are tailing, it points towards a chemical interaction.[16]

  • Active Sites: Phthalates can interact with active sites in the GC inlet liner or the column itself.

    • Solution: Use a new, deactivated liner.[13] Trimming the first few centimeters of the GC column can also help remove active sites that have developed over time.[13]

  • Column Contamination: Accumulation of non-volatile matrix components can lead to peak tailing.[16]

    • Solution: Bake out the column at its maximum recommended temperature. If the problem persists, the column may need to be replaced.[13]

  • Sample Overload: Injecting a sample that is too concentrated can cause peak distortion.[16]

    • Solution: Dilute the sample and reinject.

Issue 2: Peak Disappearance or Reduced Intensity

Q: My phthalate peaks have disappeared or are significantly smaller than expected. What should I check?

A: The sudden disappearance of peaks can be alarming. This workflow can help you identify the root cause:

  • System-Level Check: First, ascertain if it's a system-wide failure (no peaks at all, including internal standards) or an issue specific to your analytes.[13]

  • Injection System:

    • Syringe: Check for a clogged or defective syringe.[13]

    • Septum: A cored or leaking septum can cause sample loss.[13]

  • GC Inlet:

    • Active Sites: Phthalates can be adsorbed by active sites in the liner, preventing them from reaching the column.[13] Use a fresh, deactivated liner.

    • Injector Temperature: An incorrect injector temperature can lead to inefficient vaporization or degradation of phthalates. A typical starting point is 250-280°C.[13]

  • GC Column:

    • Contamination/Activity: The column may be contaminated with non-volatile residues.[13] Try trimming the column or baking it out.

    • Breakage: A broken column will prevent the sample from reaching the detector.[13]

  • MS Detector:

    • Tuning: Ensure the mass spectrometer is properly tuned.

    • Filament: Check if the filament is burnt out.[13]

Data Presentation

Table 1: Comparison of Analysis Times for Different Phthalate Screening Methods

Analytical MethodNumber of PhthalatesAnalysis TimeReference
GC-MS18< 6 minutes[3][4]
GC-MS1020 minutes[17]
LC/MS306 minutes[1]
UHPLC-UV9Fast Method Developed[5]
ACQUITY SQD61 minute[7]

Experimental Protocols

Protocol 1: Fast GC-MS Method for Phthalate Screening

This protocol is based on a rapid GC-MS method for the analysis of multiple phthalates.[3][4]

1. Sample Preparation (Solid Phase Extraction - SPE) [1]

  • Load 5 mL of the aqueous sample onto a Chem Elut SPE cartridge.

  • Wash the cartridge three times with 5 mL of dichloromethane (B109758) to elute the phthalates.

  • Evaporate the collected eluate to 2.5 mL under a gentle stream of nitrogen.

2. GC-MS Parameters

  • GC Column: Rtx-440 or Rxi-XLB (provides good resolution for complex phthalate mixtures).[3]

  • Injector Temperature: 250-280°C.[13]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 min.

    • Ramp 1: 10°C/min to 280°C.

    • Ramp 2: 5°C/min to 310°C, hold for 5 min.[17]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[17]

  • Injection Mode: Splitless.[17]

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity.

Protocol 2: Rapid LC-MS/MS Method for Phthalate Analysis

This protocol is adapted from a sensitive LC-MS/MS method.[1]

1. Sample Preparation (Methanol Extraction) [1]

  • Extract 1 gram of the sample with 45 mL of methanol (B129727) by sonicating for 20 minutes.

  • Allow the extract to cool to room temperature and dilute to 50 mL with methanol.

  • Centrifuge an aliquot of the extract for 10 minutes at 3500 rpm before analysis.

2. LC-MS/MS Parameters

  • LC Column: Agilent ZORBAX Eclipse Plus C18, 2.1 × 50 mm, 1.8 µm.

  • Mobile Phase:

    • A: Water

    • B: Methanol

  • Gradient:

    • 0 min: 60% B

    • 2.0 min: 80% B

    • 5.0 min: 100% B

    • 5.5 min: 100% B

    • 5.51 min: 60% B

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • MS/MS Parameters:

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Drying Gas Temperature: 350°C.

    • Drying Gas Flow: 10 L/min.

    • Nebulizer Pressure: 40 psi.

    • Capillary Voltage: 4000 V.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Visualizations

Troubleshooting_Peak_Tailing cluster_Initial_Assessment Initial Assessment cluster_Physical_Issues Physical System Issues cluster_Chemical_Issues Chemical Interaction Issues Start Peak Tailing Observed CheckAllPeaks Are all peaks tailing? Start->CheckAllPeaks PhysicalProblem Likely Physical Problem CheckAllPeaks->PhysicalProblem Yes ChemicalProblem Likely Chemical Interaction CheckAllPeaks->ChemicalProblem No CheckColumn Check Column Installation PhysicalProblem->CheckColumn CheckLeaks Check for System Leaks PhysicalProblem->CheckLeaks CheckActiveSites Check for Active Sites (Liner, Column) ChemicalProblem->CheckActiveSites CheckContamination Check for Column Contamination ChemicalProblem->CheckContamination CheckOverload Check for Sample Overload ChemicalProblem->CheckOverload

Caption: Troubleshooting workflow for peak tailing in phthalate analysis.

Troubleshooting_Peak_Disappearance cluster_System_Failure System-Level Failure cluster_Analyte_Specific Analyte-Specific Issue Start Phthalate Peak Disappearance CheckSystem Is it a system-wide failure? Start->CheckSystem CheckCarrierGas Check Carrier Gas Flow CheckSystem->CheckCarrierGas Yes CheckInjection Inspect Injection System (Syringe, Septum) CheckSystem->CheckInjection No CheckMS Check MS Detector Status (Tuning, Filament) CheckCarrierGas->CheckMS CheckInlet Inspect GC Inlet (Liner, Temperature) CheckInjection->CheckInlet CheckColumn Evaluate GC Column (Contamination, Breakage) CheckInlet->CheckColumn

Caption: Troubleshooting workflow for peak disappearance.

References

Technical Support Center: Improving Recovery of Diundecyl Phthalate from Solid Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to enhancing the recovery of Diundecyl phthalate (B1215562) (DUP) from solid matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the extraction and analysis of Diundecyl phthalate from solid matrices.

Q1: Why am I observing consistently low or no recovery of this compound?

Low or non-existent recovery of DUP, a high molecular weight phthalate, is a common challenge. Several factors could be contributing to this issue:

  • Incomplete Extraction: Due to its hydrophobicity and low volatility, DUP can be difficult to fully extract from complex matrices like soil, sediment, or polymers. The choice of extraction solvent and technique is critical.

  • Adsorption to Surfaces: Phthalates are known to adsorb to glass and plastic surfaces. This can lead to significant analyte loss, especially at low concentrations.

  • Suboptimal Extraction Parameters: Incorrect solvent polarity, temperature, or extraction time can significantly impact recovery rates.

  • Analyte Degradation: High temperatures in the GC inlet can sometimes lead to the degradation of high molecular weight phthalates like DUP.

Recommended Actions:

  • Optimize Extraction Method: For solid matrices, consider using advanced extraction techniques such as Accelerated Solvent Extraction (ASE), Pressurized Liquid Extraction (PLE), or QuEChERS, which often provide better recovery than traditional methods like Soxhlet or sonication.

  • Solvent Selection: A mixture of polar and non-polar solvents is often more effective for extracting DUP. Common choices include dichloromethane/acetone (1:1, v/v) or hexane/acetone (1:1, v/v)[1].

  • Use Deactivated Glassware: To minimize adsorption, use silanized glassware.

  • Check GC Inlet Temperature: While a high inlet temperature is needed for volatilization, excessively high temperatures can cause degradation. An inlet temperature of around 280°C is a common starting point, but may need optimization[2].

  • Quantification of DUP Breakdown Products: this compound can break down into smaller peaks in the chromatogram. To accurately quantify DUP, these breakdown product peaks should also be integrated[3].

Q2: My chromatograms show significant background contamination or interfering peaks. What is the source and how can I minimize it?

Phthalates are ubiquitous environmental contaminants, making background contamination a frequent problem in trace analysis.

  • Sources of Contamination:

    • Laboratory Environment: Plastic labware (e.g., pipette tips, centrifuge tubes), solvents, reagents, and even dust can be sources of phthalate contamination.

    • Sample Handling: Contamination can be introduced at any stage, from sample collection to final analysis.

Recommended Actions:

  • Use Phthalate-Free Labware: Whenever possible, use glass or stainless steel labware. If plastic is unavoidable, use polypropylene (B1209903) (PP) or polyethylene (B3416737) (PE) materials, which are less likely to contain phthalate plasticizers.

  • Thoroughly Clean Glassware: Bake glassware at a high temperature (e.g., 400°C) to remove any organic contaminants.

  • Solvent and Reagent Blanks: Regularly analyze solvent and reagent blanks to check for contamination.

  • Minimize Exposure: Keep samples and extracts covered to prevent contamination from airborne phthalates.

  • Procedural Blanks: Always include procedural blanks with each batch of samples to assess contamination introduced during the entire analytical process.

Q3: I'm observing peak tailing for this compound in my GC-MS analysis. What could be the cause?

Peak tailing can compromise peak integration and, therefore, the accuracy of quantification.

  • Potential Causes:

    • Active Sites in the GC System: Active sites in the GC inlet liner, column, or connections can interact with the analyte, causing peak tailing.

    • Column Overload: Injecting too concentrated a sample can lead to peak shape distortion.

    • Inappropriate GC Parameters: Suboptimal flow rate or temperature programming can affect peak shape.

Recommended Actions:

  • Use a Deactivated Inlet Liner: A new, deactivated liner can significantly reduce peak tailing.

  • Column Maintenance: Regularly condition your GC column according to the manufacturer's instructions. If the column is old or heavily used, it may need to be replaced.

  • Sample Dilution: Try diluting your sample to see if the peak shape improves.

  • Optimize GC Method: Review and optimize your carrier gas flow rate and oven temperature program.

Frequently Asked Questions (FAQs)

Q1: What are the recommended extraction techniques for DUP from different solid matrices?

The choice of extraction technique depends on the specific matrix:

  • Soil and Sediment: Accelerated Solvent Extraction (ASE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are highly effective. ASE uses elevated temperatures and pressures for rapid and efficient extraction[1]. QuEChERS involves a simple extraction and cleanup procedure that is suitable for a wide range of analytes and matrices.

  • Polymers and Plastics: Ultrasonic extraction is a common and effective method. The high-frequency sound waves create cavitation bubbles that disrupt the sample matrix and enhance solvent penetration. Dissolving the polymer in a suitable solvent like tetrahydrofuran (B95107) (THF) followed by precipitation of the polymer is another approach[4][5].

Q2: What are the ideal GC-MS parameters for this compound analysis?

  • Column: A low-polarity capillary column, such as a DB-5ms or equivalent, is typically used for phthalate analysis.

  • Injector Temperature: A temperature of around 280°C is a good starting point, but may need to be optimized to ensure efficient volatilization without causing degradation[2].

  • Oven Temperature Program: A temperature program that starts at a lower temperature (e.g., 60-80°C) and ramps up to a final temperature of around 300-320°C is common.

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM) mode is recommended for higher sensitivity and selectivity.

  • Quantification and Confirmation Ions: The primary quantification ion for most phthalates is m/z 149. However, for higher molecular weight phthalates like DUP, it is important to also monitor for unique, higher mass fragment ions for confirmation to avoid misidentification due to co-eluting compounds[6]. For DUP, it is also noted that it can break down into four additional smaller peaks, which should be integrated for accurate quantification[3].

Q3: How can I mitigate matrix effects in my DUP analysis?

Matrix effects, which can cause ion suppression or enhancement in the MS source, are a common challenge in complex matrices.

  • Matrix-Matched Calibration: Prepare calibration standards in an extract of a blank matrix that is similar to your samples. This helps to compensate for matrix effects.

  • Use of an Internal Standard: The use of a stable isotope-labeled internal standard is the most effective way to correct for matrix effects and variations in extraction recovery. While a specific labeled standard for DUP may not be readily available, a structurally similar high molecular weight phthalate labeled standard could be used, but its suitability must be validated.

  • Sample Cleanup: Employing a cleanup step after extraction, such as dispersive solid-phase extraction (dSPE) in the QuEChERS method or gel permeation chromatography (GPC), can help to remove interfering co-extractives.

Data Presentation

The following tables summarize typical recovery data for high molecular weight phthalates, including this compound, from various solid matrices using different extraction techniques. Please note that actual recoveries can vary depending on the specific sample matrix, spiking level, and laboratory conditions.

Table 1: Accelerated Solvent Extraction (ASE) of High Molecular Weight Phthalates from Solid Matrices

MatrixSolventTemperature (°C)Pressure (psi)Recovery Range (%)Reference(s)
SedimentDichloromethane/Acetone (1:1)100150050.5 - 107.9[1]
SoilDichloromethane/Acetone (1:1)100-1401500-200070 - 120+[7]

Table 2: QuEChERS Extraction of High Molecular Weight Phthalates from Solid Matrices

MatrixExtraction SolventdSPE Cleanup SorbentRecovery Range (%)Reference(s)
SoilAcetonitrile (B52724)PSA + C1870.0 - 117.9
SedimentEthyl Acetate/Toluene (B28343)PSA + C1862 - 112
Fish/SquidAcetonitrileNot specified70 - 117

Table 3: Ultrasonic Extraction of High Molecular Weight Phthalates from Solid Matrices

MatrixSolventExtraction Time (min)Recovery Range (%)Reference(s)
Polymers (PVC, PP)Toluene30>80
SedimentDichloromethane3079 - 121

Experimental Protocols

Protocol 1: Accelerated Solvent Extraction (ASE) of DUP from Soil/Sediment

This protocol provides a general methodology for the extraction of this compound from soil and sediment samples using an automated ASE system.

  • Sample Preparation:

    • Air-dry the soil/sediment sample and sieve to remove large debris.

    • Homogenize the sample thoroughly.

    • Weigh an appropriate amount of the homogenized sample (e.g., 5-10 g) and mix it with a drying agent like diatomaceous earth or anhydrous sodium sulfate (B86663).

  • ASE Cell Loading:

    • Place a cellulose (B213188) filter at the bottom of the extraction cell.

    • Load the sample mixture into the cell.

    • Place a second cellulose filter on top of the sample.

  • Extraction Parameters:

    • Solvent: Dichloromethane/Acetone (1:1, v/v).

    • Temperature: 100°C.

    • Pressure: 1500 psi.

    • Static Time: 5 minutes.

    • Static Cycles: 2.

    • Flush Volume: 60% of cell volume.

    • Purge Time: 90 seconds.

  • Extract Collection and Concentration:

    • Collect the extract in a collection vial.

    • Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

    • The extract is now ready for cleanup or direct GC-MS analysis.

Protocol 2: QuEChERS Extraction of DUP from Soil/Sediment

This protocol outlines a general QuEChERS procedure for the extraction of this compound from soil and sediment.

  • Sample Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate and sodium chloride).

    • Shake vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge the sample at a specified speed (e.g., 4000 rpm) for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a dispersive SPE (d-SPE) tube containing a cleanup sorbent (e.g., a mixture of primary secondary amine (PSA) and C18).

    • Vortex for 30 seconds.

  • Second Centrifugation:

    • Centrifuge the d-SPE tube for 5 minutes.

  • Analysis:

    • The resulting supernatant can be directly analyzed by GC-MS or concentrated if necessary.

Protocol 3: Ultrasonic Extraction of DUP from Polymer Matrices

This protocol provides a general method for extracting this compound from polymer samples using ultrasonic extraction.

  • Sample Preparation:

    • Reduce the particle size of the polymer sample by grinding or cutting it into small pieces.

    • Weigh a known amount of the prepared sample (e.g., 0.5-1 g) into a glass vial.

  • Extraction:

    • Add a suitable extraction solvent (e.g., 10 mL of toluene or a hexane/acetone mixture).

    • Place the vial in an ultrasonic bath.

    • Sonicate for a specified period (e.g., 30 minutes).

  • Extract Separation and Concentration:

    • After sonication, allow the polymer to settle.

    • Carefully transfer the solvent extract to a clean vial.

    • Concentrate the extract under a gentle stream of nitrogen.

    • The extract is now ready for GC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Cleanup (Optional) cluster_analysis Analysis Sample Solid Matrix (Soil, Sediment, Polymer) Homogenize Homogenization (Sieving/Grinding) Sample->Homogenize Weigh Weighing Homogenize->Weigh ASE Accelerated Solvent Extraction (ASE) Weigh->ASE Soil/Sediment QuEChERS QuEChERS Weigh->QuEChERS Soil/Sediment Ultrasonic Ultrasonic Extraction Weigh->Ultrasonic Polymer Concentrate Concentration ASE->Concentrate dSPE Dispersive SPE (for QuEChERS) QuEChERS->dSPE Ultrasonic->Concentrate dSPE->Concentrate GPC Gel Permeation Chromatography GPC->Concentrate GCMS GC-MS Analysis Concentrate->GCMS

General experimental workflow for DUP extraction and analysis.

troubleshooting_workflow action_node action_node start_node start_node end_node end_node start Low DUP Recovery check_extraction Incomplete Extraction? start->check_extraction optimize_extraction Optimize Method (ASE, QuEChERS) Select appropriate solvent check_extraction->optimize_extraction Yes check_adsorption Adsorption to Surfaces? check_extraction->check_adsorption No end Improved Recovery optimize_extraction->end use_deactivated Use Deactivated Glassware check_adsorption->use_deactivated Yes check_params Suboptimal Parameters? check_adsorption->check_params No use_deactivated->end optimize_params Adjust T, P, Time check_params->optimize_params Yes check_degradation Analyte Degradation? check_params->check_degradation No optimize_params->end optimize_gc Optimize GC Inlet Temperature check_degradation->optimize_gc Yes check_degradation->end No optimize_gc->end

Troubleshooting workflow for low DUP recovery.

References

Technical Support Center: Diundecyl Phthalate (DUP) Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves in the quantitative analysis of Diundecyl phthalate (B1215562) (DUP).

Frequently Asked Questions (FAQs)

Q1: What are the common causes of non-linear calibration curves in DUP analysis?

A1: Non-linearity in DUP analysis can stem from several factors, including detector saturation at high concentrations, active adsorption sites within the chromatographic system, matrix effects from co-eluting substances, and contamination of blanks and standards. It's also possible that the concentration range selected is too broad for a linear response.[1][2]

Q2: What is an acceptable correlation coefficient (r²) for a DUP calibration curve?

A2: For bioanalytical methods, a correlation coefficient (r or R²) of ≥ 0.99 is generally considered acceptable for a linear calibration curve.[1] Some methods aim for an R² greater than 0.98.[1]

Q3: How can I minimize background contamination with DUP?

A3: Phthalates are ubiquitous environmental contaminants.[2][3] To minimize background contamination, it is crucial to use phthalate-free labware, such as glassware that has been baked at a high temperature.[2] Solvents should be of high purity, and procedural blanks should be analyzed to monitor for any contamination.[3] It is also advisable to avoid the use of plastic consumables wherever possible.[2]

Q4: What are matrix effects and how can they be mitigated in DUP analysis?

A4: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (DUP), leading to signal suppression or enhancement.[2][4] To mitigate these effects, matrix-matched standards or the use of an isotopically labeled internal standard, such as a deuterated DUP, are recommended.[2][4] Proper sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can also help remove interfering compounds.[4]

Q5: What are typical instrumental methods for DUP quantification?

A5: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques for the quantitative analysis of DUP.[5][6][7] These methods offer high sensitivity and selectivity.

Troubleshooting Guides

Issue 1: Poor Linearity (r² < 0.99)

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Concentration Range Too Wide The detector response may not be linear over a very broad range. Narrow the calibration range or consider using a non-linear (e.g., quadratic) regression model. Note that non-linear models require more calibration points for accurate definition.[1]
Detector Saturation At high concentrations, the detector can become saturated, causing the signal to plateau. Reduce the concentration of the highest calibration standards or dilute the samples.[1][2]
Contamination Background levels of DUP from plastics or solvents can affect the accuracy of lower concentration standards. Use phthalate-free labware and high-purity solvents. Analyze procedural blanks to monitor for contamination.[1][2][3]
Active Sites in the Chromatographic System Phthalates can interact with active sites in the injector, column, or ion source, leading to peak tailing and non-linear responses, particularly at lower concentrations. Use deactivated injector liners and columns, and perform regular maintenance, including cleaning the ion source.[2]
Inappropriate Regression Model Using a simple linear regression when the data exhibits heteroscedasticity (non-constant variance). Apply a weighted least squares regression, often with a weighting factor of 1/x or 1/x².[1]
Issue 2: High Variability at Low Concentrations

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Poor Signal-to-Noise (S/N) The instrument response for the lowest standards is close to the background noise. Optimize MS or MS/MS parameters (e.g., collision energy, declustering potential) for DUP to enhance sensitivity. Ensure the Lower Limit of Quantification (LLOQ) has an adequate S/N ratio (typically ≥ 10).[1]
Contamination Even low levels of DUP contamination in blanks and solvents can significantly impact the accuracy and precision of low-concentration standards. Implement stringent contamination control measures as outlined in the FAQs.[1][2][3]
Inconsistent Sample Preparation Variability in extraction and sample handling steps can introduce errors, especially at low concentrations. Ensure the sample preparation protocol is well-defined and followed consistently.[2]
Issue 3: Inaccurate Quantification of Quality Control (QC) Samples

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Improper Calibration Curve Fit The chosen regression model does not accurately describe the concentration-response relationship. Re-evaluate the calibration curve fit and consider a weighted regression model (e.g., 1/x²) to improve accuracy across the entire range.[1]
Matrix Effects Co-eluting matrix components can suppress or enhance the DUP signal in QC samples compared to the calibration standards prepared in a clean solvent. Prepare matrix-matched calibration standards or use an isotopically labeled internal standard to compensate for these effects.[2][4]
Standard Degradation Improper storage or handling of stock and working standard solutions can lead to degradation and inaccurate concentrations. Store standards as recommended and prepare fresh working solutions regularly.

Experimental Protocols

Protocol 1: Preparation of DUP Calibration Standards (Example for GC-MS)
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure DUP standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol (B129727), hexane, or dichloromethane).[6][8]

  • Intermediate Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with the same solvent.[6]

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the intermediate standard solution to cover the desired concentration range (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL).

  • Internal Standard: If using an internal standard (e.g., a deuterated phthalate), spike a constant known concentration into all calibration standards, blanks, and samples.

  • Storage: Store all solutions in tightly sealed glass containers in a cool, dark place.

Protocol 2: Sample Preparation - Solid Phase Extraction (SPE) for Aqueous Samples
  • Conditioning: Condition a C18 SPE cartridge with an appropriate solvent (e.g., methanol followed by water).

  • Loading: Load the aqueous sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interferences.

  • Elution: Elute the DUP from the cartridge with a stronger organic solvent (e.g., dichloromethane).[6]

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase or injection solvent.

Quantitative Data Summary

Table 1: Typical Quantitative Parameters for Phthalate Analysis

ParameterTypical Value/RangeAnalytical TechniqueReference
Linear Range 25 - 5,000 ng/mLLC-MS/MS
1 - 200 ng/mLLC-MS/MS[1]
50 - 1000 ng/mLGC-MS
Correlation Coefficient (r²) ≥ 0.99LC-MS/MS[1]
> 0.98LC-MS/MS[1]
Limit of Detection (LOD) 0.01 ng/mLHPLC-HRMS[9]
3.46 - 10.10 µg/mLGC-MS[10]
Limit of Quantification (LOQ) ~50 ppbGC-MS[6]
~1 ppbLC-MS/MS[6]

Visualizations

Calibration_Curve_Workflow DUP Calibration Curve Preparation Workflow A Prepare Stock Solution (e.g., 1000 µg/mL in Methanol) B Prepare Intermediate Standard (e.g., 10 µg/mL) A->B C Create Serial Dilutions for Working Standards B->C D Add Internal Standard (if applicable) C->D E Analyze Standards (e.g., by GC-MS or LC-MS/MS) D->E F Construct Calibration Curve (Response vs. Concentration) E->F G Evaluate Linearity (Check r² value) F->G

Caption: Workflow for preparing and evaluating a DUP calibration curve.

Troubleshooting_Linearity Troubleshooting Poor Calibration Curve Linearity Start Poor Linearity Observed (r² < 0.99) CheckRange Is the concentration range too wide? Start->CheckRange NarrowRange Narrow the range or use a quadratic fit. CheckRange->NarrowRange Yes CheckHighConc Is there evidence of detector saturation? CheckRange->CheckHighConc No End Re-run Calibration NarrowRange->End Dilute Reduce concentration of highest standards. CheckHighConc->Dilute Yes CheckBlanks Is there contamination in the blanks? CheckHighConc->CheckBlanks No Dilute->End ImproveContaminationControl Implement stricter contamination control. CheckBlanks->ImproveContaminationControl Yes CheckSystem Review system suitability (e.g., peak shape). CheckBlanks->CheckSystem No ImproveContaminationControl->End SystemMaintenance Perform system maintenance (e.g., clean ion source). CheckSystem->SystemMaintenance Poor CheckSystem->End Good SystemMaintenance->End

Caption: Decision tree for troubleshooting poor calibration curve linearity.

References

Validation & Comparative

A Comparative Guide: Diundecyl Phthalate vs. Dioctyl Phthalate as Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of Diundecyl phthalate (B1215562) (DUP) and Dioctyl phthalate (DOP) for their application as plasticizers, particularly in polyvinyl chloride (PVC). The information is tailored for researchers, scientists, and professionals in drug development who require a technical understanding of these additives.

Introduction

Phthalate esters are a class of chemical compounds widely used as plasticizers to enhance the flexibility, durability, and workability of polymers like PVC.[1] A critical distinction exists between High Molecular Weight (HMW) and Low Molecular Weight (LMW) phthalates, which significantly influences their performance and safety profiles.[2]

Dioctyl Phthalate (DOP) , also known as bis(2-ethylhexyl) phthalate (DEHP), is a versatile and cost-effective LMW plasticizer.[3][4] It has been a long-standing industry standard due to its high plasticizing efficiency.[4] However, concerns about its potential health and environmental risks, stemming from its tendency to leach from products, have led to increased regulation and a search for alternatives.[1]

Diundecyl Phthalate (DUP) is an HMW phthalate, characterized by longer carbon side chains (C11).[5] This higher molecular weight generally imparts greater permanency, lower volatility, and improved durability, making it a favorable alternative in applications where migration is a concern.[2][6] DUP is particularly recommended for uses requiring high performance in extreme weather conditions and resistance to UV radiation.[6]

Physical and Chemical Properties

The fundamental differences in the physical and chemical properties of DUP and DOP, largely driven by molecular weight, are summarized below.

PropertyThis compound (DUP)Dioctyl Phthalate (DOP/DEHP)
CAS Number 3648-20-2[6]117-81-7[7]
Molecular Formula C30H50O4[6]C24H38O4[7]
Molecular Weight 474.7 g/mol [8]390.57 g/mol [9]
Appearance Oily, colorless, odorless liquid[8][10]Oily, colorless, viscous liquid[7][11]
Boiling Point 523 °C[10][12]230 °C @ 5 Torr[7]
Density ~0.955 g/cm³ @ 20 °C[12]~0.986 g/cm³ @ 20 °C[7]
Flash Point 241 - 252 °C[10][12]430 °F (~221 °C)[11]
Water Solubility 11.7 mg/L @ 20℃[10]Insoluble[9][11]
Classification High Molecular Weight (HMW) Phthalate[2][13]Low Molecular Weight (LMW) Phthalate[2]
Performance Comparison as a Plasticizer

The efficacy and permanence of a plasticizer are critical for the performance and lifespan of the final product. DUP and DOP exhibit key differences in plasticizing efficiency, migration resistance, and thermal stability.

cluster_DUP This compound (DUP) cluster_DOP Dioctyl Phthalate (DOP) DUP_MW High Molecular Weight DUP_Vol Low Volatility DUP_MW->DUP_Vol DUP_Mig Low Migration DUP_MW->DUP_Mig DUP_Dur High Durability & Permanence DUP_Mig->DUP_Dur DUP_App Applications: Wire & Cable, Outdoor Use DUP_Dur->DUP_App DUP_Temp Good Low-Temp Flexibility DUP_Temp->DUP_App DOP_MW Low Molecular Weight DOP_Mig Higher Migration Potential DOP_MW->DOP_Mig DOP_Eff High Plasticizing Efficiency DOP_App General Purpose Applications: Flooring, Films, Adhesives DOP_Eff->DOP_App DOP_Cost Cost-Effective DOP_Cost->DOP_App

Caption: Comparison of DUP and DOP characteristics.

Plasticizing Efficiency DOP is known for its high plasticizing efficiency, meaning a smaller amount is needed to achieve a desired level of flexibility in PVC.[4] The addition of DOP significantly decreases the tensile strength and hardness of PVC while substantially increasing the elongation at break.[14][15] While direct comparative efficiency data for DUP is limited in the provided results, HMW phthalates may sometimes have slightly lower plasticizing efficiency compared to LMW counterparts like DOP.[16] However, DUP is noted for its superior performance in efficiency and aging.[12]

Migration Resistance and Permanence Plasticizer migration, including leaching into liquids and volatilization into the air, is a major concern, especially for applications in medical devices, food packaging, and consumer goods.[1][17]

  • Leaching: LMW phthalates like DOP are more prone to leaching out of the plastic matrix.[1][2] HMW phthalates, such as DUP, are larger molecules and thus stay more securely embedded within the polymer, resulting in lower migration.[2] The primary concern with DEHP is its potential to migrate from the PVC matrix into contact materials.[18] Studies show that photoaging can significantly enhance the leaching rates of DEHP from PVC microplastics.[19]

  • Volatility: DUP exhibits low volatility, which contributes to the stability and longevity of the plasticized material, especially in high-temperature applications like wire and cable insulation.[6][12] DOP is more volatile, which can be an issue in hot environments.[11]

Thermal Stability Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of plasticizers and plasticized PVC. While specific TGA data comparing DUP and DOP was not found in the search results, it is generally observed that plasticizers with higher boiling points and lower volatility, such as DUP, contribute to better thermal stability in the final product. In one study, a polymeric plasticizer showed higher thermal stability compared to a compound with DOP.[20] The thermal decomposition of PVC/DEHP blends occurs in multiple steps, with the release of the plasticizer happening at elevated temperatures.[21]

Mechanical Properties of Plasticized PVC

The choice of plasticizer directly impacts the mechanical performance of the final PVC product. The concentration of the plasticizer is a key factor; higher concentrations lead to softer, more flexible materials.[14]

Mechanical PropertyPVC with this compound (DUP)PVC with Dioctyl Phthalate (DOP)
Tensile Strength Generally provides good durability.[6]Decreases as plasticizer concentration increases.[15][22]
Elongation at Break Enhances flexibility, crucial for applications like wire insulation.[6][12]Increases substantially with plasticizer content.[15][22]
Hardness (Shore) Results in a flexible material.Decreases as plasticizer concentration increases.[15]
Low-Temperature Performance Shows superior performance in low-temperature flexibility due to its higher degree of linearity.[12]Can become stiffer at lower temperatures as molecular mobility decreases.[14] A PVC compound with DOP showed a glass transition at around -10 °C.[20]

Experimental Protocols

Objective comparison relies on standardized testing methodologies. Below are outlines of key experimental protocols relevant to the evaluation of plasticizers.

Protocol for Plasticizer Migration Testing

This protocol is based on standard methods for determining the migration of plasticizers from a polymer matrix.[17][23][24]

cluster_prep Sample Preparation cluster_exp Exposure cluster_analysis Analysis prep_pvc Prepare plasticized PVC sample contact Place PVC sample in contact with medium prep_pvc->contact prep_contact Prepare contact medium (e.g., liquid simulant, solid absorbent) prep_contact->contact incubate Incubate under controlled conditions (Time, Temp, Pressure) contact->incubate separate Separate PVC sample from contact medium incubate->separate extract Extract plasticizer from contact medium separate->extract quantify Quantify migrated plasticizer (e.g., GC-MS, HPLC) extract->quantify

Caption: Experimental workflow for plasticizer migration testing.

  • Objective: To quantify the amount of plasticizer that transfers from a vinyl product to a contact medium.

  • Apparatus: Forced-convection oven, analytical balance, gas chromatograph-mass spectrometer (GC-MS) or high-performance liquid chromatograph (HPLC).

  • Procedure:

    • Volatilization (Weight Loss): A pre-weighed sample of the plasticized PVC is placed in a forced-convection oven at a specified temperature (e.g., 70-100°C) for a set period.[17] The sample is then re-weighed, and the weight loss is attributed to the volatilization of the plasticizer.

    • Extraction (Leaching): A sample of known surface area and weight is immersed in a liquid simulant (e.g., water, ethanol, or a food simulant like heptane) under controlled temperature and time conditions.[25] An "infinite sink" method, using activated carbon to absorb leached phthalates from the aqueous phase, can also be employed to study leaching kinetics.[19][26]

  • Analysis: The liquid simulant is analyzed using chromatographic techniques (GC-MS or HPLC) to identify and quantify the amount of leached plasticizer.[26] The results are typically expressed as mass of plasticizer migrated per unit area of the polymer.

Protocol for Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability and decomposition characteristics of the plasticizer and the plasticized PVC.

  • Apparatus: Thermogravimetric Analyzer (TGA).[27]

  • Procedure:

    • A small, precisely weighed sample (10-15 mg) of the material is placed in the TGA furnace.[21]

    • The sample is heated at a constant rate (e.g., 5-10°C/min) over a defined temperature range (e.g., 50-550°C) under a controlled atmosphere (e.g., nitrogen or air).[21][27]

    • The instrument continuously records the weight of the sample as a function of temperature.

  • Analysis: The resulting TGA curve (weight vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperatures at which specific percentages of weight loss occur. This provides data on the material's thermal stability.[28]

Protocol for Mechanical Property Testing
  • Objective: To measure the tensile strength, elongation at break, and hardness of the plasticized PVC.

  • Apparatus: Universal Testing Machine (for tensile properties), Durometer (for hardness).

  • Procedure:

    • Tensile Testing: Standardized dumbbell-shaped specimens are cut from the plasticized PVC sheets. The specimens are clamped into the grips of a Universal Testing Machine and pulled apart at a constant rate of extension until they break. The machine records the force applied and the elongation of the sample.

    • Hardness Testing: A durometer (e.g., Shore A or Shore D) is pressed against the flat surface of the PVC sample, and the hardness value is read directly from the instrument after a specified time (e.g., 1 second).[15]

  • Analysis:

    • From the tensile test data, the tensile strength (stress at break) and elongation at break (percentage change in length) are calculated.[22]

    • The hardness value provides a measure of the material's resistance to indentation.

References

Validation of an HPLC-UV method for Diundecyl phthalate quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Validation of an HPLC-UV Method for Diundecyl Phthalate (B1215562) Quantification

For researchers, scientists, and drug development professionals, the accurate quantification of Diundecyl phthalate (DUP), a common plasticizer, is critical, particularly in the context of extractables and leachables from pharmaceutical packaging and medical devices.[1][2][3][4][5][6] This guide provides a comparative overview of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for DUP quantification, alongside alternative analytical techniques, supported by experimental data from existing literature on phthalate analysis.

While specific validated HPLC-UV methods exclusively for this compound are not extensively documented in readily available literature, the principles and parameters are well-established for other phthalates and can be adapted.[7][8][9][10][11][12][13] Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a primary alternative and is frequently employed for the analysis of a broad range of phthalates, including DUP.[14][15][16]

Comparison of Analytical Methods

The choice of an analytical method for DUP quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a comparison of typical performance characteristics of HPLC-UV and GC-MS for phthalate analysis.

Validation ParameterHPLC-UV for PhthalatesGas Chromatography-Mass Spectrometry (GC-MS) for Phthalates
Linearity (Correlation Coefficient, r²) Typically ≥0.999[7][8]Typically >0.995[16]
Limit of Detection (LOD) In the range of 0.01 - 0.1 mg L⁻¹ for various phthalates.[8]Can be in the low ng/mL range.[17]
Limit of Quantitation (LOQ) Generally below 0.64 µg mL⁻¹ for several phthalates.[7]Can be in the range of 54.1 to 76.3 ng/g for high molecular weight phthalates like DIDP in certain matrices.[17]
Accuracy (Recovery) 82.85% - 107.40% with RSD values of 0.8% - 4.2% for a range of phthalates.[8]91.8% – 122% for DIDP in medical infusion sets.[17]
Precision (Relative Standard Deviation, RSD%) ≤6.2% for various phthalates.[7]1.8% – 17.8% for DIDP in medical infusion sets.[17]
Specificity Moderate; depends on chromatographic separation from matrix components. UV detection is not highly specific.High, due to mass spectrometric detection which provides mass-to-charge ratio information.[15]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are representative protocols for HPLC-UV and GC-MS analysis of phthalates.

HPLC-UV Method for Phthalate Quantification

This protocol is a generalized procedure based on methods developed for other phthalates and can be optimized for DUP.

  • Chromatographic Conditions :

    • Column : Reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm).[7][8]

    • Mobile Phase : A gradient or isocratic elution using a mixture of acetonitrile (B52724) and water or methanol (B129727) and water.[7][8][12] For example, a gradient of 5 mM KH2PO4 and acetonitrile.[7]

    • Flow Rate : Typically 1.0 to 1.5 mL/min.[7]

    • Detection : UV detection at approximately 230 nm.[7][8] Phthalate esters are expected to have UV maxima around 230 nm and 270 nm.

    • Injection Volume : 10-20 µL.[18]

    • Column Temperature : Maintained at a constant temperature, for example, 30°C.

  • Standard and Sample Preparation :

    • Standard Stock Solution : Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile (e.g., 1000 µg/mL).

    • Calibration Standards : Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.

    • Sample Preparation : The sample preparation will depend on the matrix. For liquid samples, a simple dilution may be sufficient. For solid samples, an extraction step (e.g., ultrasonic extraction with a suitable solvent) is necessary.[8] The extract may need to be filtered through a 0.45 µm filter before injection.[18]

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of a wide range of phthalates, including DUP.[14][16]

  • Chromatographic and Mass Spectrometric Conditions :

    • Instrument : Agilent GC/MSD 8890/5977 or similar.[16]

    • Column : A non-polar column such as a J&W Scientific DB-5MS (30 m x 250 µm x 0.25 µm).[16]

    • Inlet : Operated in splitless mode.

    • Carrier Gas : Helium.

    • Oven Temperature Program : A programmed temperature ramp is used to separate the analytes.

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[16]

    • Detection Mode : Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.[14]

  • Sample Preparation :

    • Similar to the HPLC method, sample preparation will be matrix-dependent and may involve extraction and filtration.

Method Validation Workflow and Comparison

The following diagrams illustrate the typical workflow for HPLC-UV method validation and a comparison of the key attributes of HPLC-UV and GC-MS for DUP analysis.

cluster_workflow HPLC-UV Method Validation Workflow MethodDevelopment Method Development & Optimization Specificity Specificity/Selectivity MethodDevelopment->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness ValidatedMethod Validated Method Robustness->ValidatedMethod cluster_comparison Method Comparison: HPLC-UV vs. GC-MS for DUP Analysis cluster_hplcuv_attributes HPLC-UV Attributes cluster_gcms_attributes GC-MS Attributes HPLCUV HPLC-UV Cost Lower Instrument Cost HPLCUV->Cost Simplicity Simpler Operation HPLCUV->Simplicity Specificity_low Lower Specificity HPLCUV->Specificity_low Sensitivity_mod Moderate Sensitivity HPLCUV->Sensitivity_mod GCMS GC-MS Specificity_high High Specificity & Selectivity GCMS->Specificity_high Sensitivity_high High Sensitivity GCMS->Sensitivity_high Identification Confident Compound Identification GCMS->Identification Cost_high Higher Instrument Cost GCMS->Cost_high

References

A Comparative Environmental Impact Assessment: Diundecyl Phthalate vs. Di-isononyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the environmental fate and ecotoxicological profiles of Diundecyl phthalate (B1215562) (DUP) and Di-isononyl phthalate (DINP).

This guide provides a comprehensive comparison of the environmental impacts of two high molecular weight phthalate esters, Diundecyl phthalate (DUP) and Di-isononyl phthalate (DINP). Both are utilized as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). Understanding their environmental behavior is crucial for risk assessment and the development of safer alternatives in pharmaceutical and other sensitive applications. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant pathways and workflows.

Executive Summary

This compound (DUP) and Di-isononyl phthalate (DINP) are members of the high molecular weight phthalate ester category. Generally, higher molecular weight phthalates exhibit lower water solubility and bioavailability, leading to a different environmental profile compared to their lower molecular weight counterparts. While DINP has been extensively studied and regulated, data for DUP is less comprehensive. This guide compiles available data to facilitate a comparative assessment.

Overall, both DUP and DINP are characterized by low water solubility and a tendency to adsorb to organic matter in soil and sediment. DINP is considered readily biodegradable under most aquatic and terrestrial environments.[1] While specific biodegradation data for DUP in soil is limited, studies in aquatic environments suggest it is also biodegradable, although potentially at a slower rate than lower molecular weight phthalates. The bioaccumulation potential for both substances is generally considered low. In terms of ecotoxicity, both phthalates demonstrate low acute toxicity to aquatic organisms. However, concerns regarding their endocrine-disrupting potential persist, with studies indicating possible interference with hormonal signaling pathways in aquatic life.

Data Presentation: Quantitative Comparison

The following tables summarize the key environmental fate and ecotoxicity data for DUP and DINP.

Table 1: Environmental Fate of this compound (DUP) vs. Di-isononyl Phthalate (DINP)

ParameterThis compound (DUP)Di-isononyl Phthalate (DINP)
Biodegradation
Aerobic Biodegradation in WaterHalf-life of 2.5 weeks in a river die-away test.[2] >99% primary degradation and 76% ultimate degradation (CO2 evolution) after 28 days in an acclimated shake flask test.[3]Readily biodegradable; 57% to 84% ultimate biodegradation after 28 days in water.[1] Half-life of 10.3 days reported in one study.[1]
Aerobic Biodegradation in SoilData not readily available. Expected to biodegrade.Considered readily biodegradable.[1]
Bioaccumulation
Bioconcentration Factor (BCF) in FishEstimated BCF of 3, suggesting low potential for bioconcentration.[3]Experimentally derived BCF of 1844 for molluscs.[4] Not considered bioaccumulative in fish in the water column.[1]
Physical-Chemical Properties
Water Solubility1.11 mg/L at 20°C[5]<0.001 mg/L[6]
Log Koc (Soil Organic Carbon-Water Partitioning Coefficient)Estimated at 7.7 x 10⁶, indicating no mobility in soil.[2]High affinity for sorption to organic carbon in soil and sediment.[1]

Table 2: Aquatic Ecotoxicity of this compound (DUP) vs. Di-isononyl Phthalate (DINP)

OrganismEndpointThis compound (DUP)Di-isononyl Phthalate (DINP)
Algae 96-hour EC₅₀>0.05 mg/LNo effects observed at concentrations up to and exceeding water solubility.[7]
Invertebrates (Daphnia magna) 48-hour LC₅₀>0.05 mg/LNo effects observed in acute exposure studies.[7]
21-day NOEC0.052 mg/LLOEC = 0.089 mg/L, NOEC = 0.034 mg/L (effects may be due to physical entrapment).[6]
Fish (Lepomis macrochirus) 96-hour LC₅₀>730 µg/L[2]No effects observed in acute exposure studies.[7]

Signaling Pathways and Endocrine Disruption

Phthalates are known for their potential to act as endocrine-disrupting chemicals (EDCs) in aquatic organisms. The primary mechanism of concern is their interaction with nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs), and their potential to interfere with steroid hormone signaling.

This compound (DUP): As a high molecular weight phthalate, DUP is expected to have a lower potential for endocrine disruption compared to some lower molecular weight phthalates. However, like other phthalates, its metabolites can potentially interact with PPARs, which are involved in lipid metabolism and can influence reproductive processes.[8]

Di-isononyl Phthalate (DINP): Studies have shown that DINP can affect the endocrine system of fish. For instance, in male gilthead sea bream, DINP exposure was found to decrease plasma levels of 11-ketotestosterone, the main active androgen in fish, while increasing 17β-estradiol levels.[6] It has also been shown to activate PPAR:RXR signaling pathways in sea bream hepatocytes, leading to changes in lipid homeostasis.[9]

Signaling_Pathway cluster_exposure Exposure cluster_organism Aquatic Organism cluster_effects Downstream Effects Phthalates Phthalates (DUP, DINP) Metabolism Metabolism to Monoesters Phthalates->Metabolism Uptake PPARs Activation of PPARs Metabolism->PPARs Steroid_Receptors Interaction with Steroid Hormone Receptors Metabolism->Steroid_Receptors Lipid_Metabolism Altered Lipid Metabolism PPARs->Lipid_Metabolism Hormone_Synthesis Disrupted Steroid Hormone Synthesis Steroid_Receptors->Hormone_Synthesis Reproductive_Impairment Reproductive Impairment Lipid_Metabolism->Reproductive_Impairment Hormone_Synthesis->Reproductive_Impairment

Phthalate Endocrine Disruption Pathway

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the environmental assessment of phthalates, based on OECD guidelines.

Biodegradation Assessment (OECD 301)

The ready biodegradability of a chemical is determined using one of the six methods described in OECD Guideline 301. The CO₂ Evolution Test (OECD 301B) is commonly used.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark or diffuse light.[10]

  • Procedure:

    • A known concentration of the test substance is added to a mineral medium inoculated with a microbial population.

    • The mixture is aerated with CO₂-free air.

    • The CO₂ produced during microbial respiration is trapped in a solution of barium or sodium hydroxide.[11]

    • The amount of CO₂ produced is determined by titrating the remaining hydroxide.[11]

    • The test typically lasts for 28 days.[10]

  • Endpoint: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum. A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[12]

Biodegradation_Workflow start Start setup Prepare Test Flasks: - Mineral Medium - Inoculum - Test Substance start->setup incubation Incubate for 28 days (Aerobic, Dark) setup->incubation co2_trapping Trap Evolved CO₂ in Ba(OH)₂ or NaOH incubation->co2_trapping titration Titrate Remaining Hydroxide co2_trapping->titration calculation Calculate % Biodegradation titration->calculation end End calculation->end

OECD 301B Biodegradation Workflow
Bioaccumulation Assessment (OECD 305)

The potential for a chemical to accumulate in aquatic organisms is assessed using the OECD Guideline 305, typically with fish.

  • Principle: The test consists of two phases: an uptake phase where fish are exposed to the test substance, and a depuration phase where they are transferred to a clean environment.[13]

  • Procedure:

    • Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in water for a period (e.g., 28 days).[14]

    • Water and fish samples are taken at regular intervals to measure the concentration of the test substance.

    • Depuration Phase: The remaining fish are transferred to a medium free of the test substance.

    • Fish are sampled at intervals to measure the decrease in the concentration of the test substance.

  • Endpoint: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish to the concentration in the water at steady state.[15]

Aquatic Toxicity Testing

Algae Growth Inhibition Test (OECD 201)

  • Principle: Exponentially growing cultures of a selected species of green algae are exposed to the test substance in a nutrient-rich medium for 72 hours.[16]

  • Procedure:

    • Prepare a series of test solutions with different concentrations of the substance.

    • Inoculate each solution with a low density of algal cells.

    • Incubate under constant illumination and temperature.

    • Measure algal growth (e.g., by cell counts) at 24, 48, and 72 hours.

  • Endpoint: The EC₅₀, the concentration that causes a 50% reduction in algal growth rate or yield compared to the control, is determined.[7]

Daphnia sp. Acute Immobilisation Test (OECD 202)

  • Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.[6]

  • Procedure:

    • Place a set number of daphnids into test chambers containing different concentrations of the test substance.

    • Incubate at a constant temperature for 48 hours.

    • Observe the daphnids at 24 and 48 hours for immobilization (i.e., they are unable to swim).[17]

  • Endpoint: The EC₅₀, the concentration that causes immobilization in 50% of the daphnids after 48 hours, is calculated.[9]

Fish Acute Toxicity Test (OECD 203)

  • Principle: Fish of a recommended species are exposed to the test substance for a period of 96 hours.[18]

  • Procedure:

    • Place fish in test tanks containing a range of concentrations of the test substance.

    • Maintain the test conditions (e.g., temperature, pH, oxygen) within a narrow range.

    • Record mortalities at 24, 48, 72, and 96 hours.[19]

  • Endpoint: The LC₅₀, the concentration that is lethal to 50% of the fish within the 96-hour exposure period, is determined.[20]

Aquatic_Toxicity_Workflow cluster_algae Algae (OECD 201) cluster_daphnia Daphnia (OECD 202) cluster_fish Fish (OECD 203) algae_start Inoculate Algae algae_expose Expose to Test Substance (72 hours) algae_start->algae_expose algae_measure Measure Growth algae_expose->algae_measure algae_end Calculate EC₅₀ algae_measure->algae_end daphnia_start Select Young Daphnids daphnia_expose Expose to Test Substance (48 hours) daphnia_start->daphnia_expose daphnia_observe Observe Immobilization daphnia_expose->daphnia_observe daphnia_end Calculate EC₅₀ daphnia_observe->daphnia_end fish_start Acclimate Fish fish_expose Expose to Test Substance (96 hours) fish_start->fish_expose fish_observe Record Mortalities fish_expose->fish_observe fish_end Calculate LC₅₀ fish_observe->fish_end

Aquatic Toxicity Testing Workflows

Conclusion

This comparative guide indicates that both this compound and Di-isononyl phthalate are high molecular weight phthalates with low water solubility, which limits their bioavailability and, consequently, their acute ecotoxicity. DINP is generally considered readily biodegradable. While specific data for DUP is less abundant, available information suggests a similar, though potentially slower, degradation profile. The primary environmental concern for these, and other phthalates, lies in their potential for endocrine disruption, even at low concentrations. The activation of PPARs and interference with steroid hormone pathways are key mechanisms of toxic action that can lead to adverse reproductive and developmental effects in aquatic organisms. For professionals in drug development and other fields requiring high safety standards, a thorough evaluation of these potential long-term effects is crucial when considering the use of these plasticizers. Further research is warranted to fill the data gaps for DUP to enable a more complete and direct comparison with DINP.

References

A Comparative Guide to Certified Reference Materials for Diundecyl Phthalate Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical data for Diundecyl phthalate (B1215562) (DUP) is critical. This guide provides a comparative overview of commercially available Certified Reference Materials (CRMs) for DUP and outlines the standard analytical methodologies for its quality control.

Diundecyl phthalate, a high molecular weight phthalate ester, is used as a plasticizer in various materials, including those with potential contact with pharmaceutical products.[1] Due to the potential for migration and subsequent human exposure, regulatory bodies and quality control laboratories require precise and accurate quantification of DUP.[2] The use of CRMs is fundamental to achieving data of high quality and ensuring method performance.

Comparison of Commercially Available this compound CRMs

Several chemical metrology institutes and commercial suppliers offer CRMs for DUP. These materials are essential for instrument calibration, method validation, and ongoing quality control. The choice of a CRM will depend on the specific analytical application, including the required concentration, solvent, and format. Below is a comparison of DUP CRMs available from prominent suppliers.

Supplier/Product CodeProduct NameFormatPurity/ConcentrationSolventNotes
AccuStandard
PHTH-021NThis compoundNeatNot specifiedN/ASuitable for preparing custom calibration standards.
PHTH-021SThis compoundSolution100 µg/mLMethanol (B129727)Ready-to-use for calibration.
CPAChem
SB67997.100MGThis compound (mixture of branched chain isomers)High Purity CompoundNot specifiedN/ACertified under ISO 9001, ISO/IEC 17025, and ISO 17034.[3]
LGC Standards
Cat. No. on requestThis compoundReference StandardNot specifiedN/ACAS No. 3648-20-2.
CRM LABSTANDARD
AST2G3L2981This compound solutionSolution100.00 mg/l, 1000.00 mg/lMethanolAvailable in different concentrations and volumes.
SPECTRACER
Part No. on request100mg this compoundHigh Purity CompoundNot specifiedN/ACAS No. 3648-20-2.
Alternative Quality Control Materials

In the absence of a wide variety of matrix-based CRMs for DUP, laboratories can prepare in-house quality control materials. This typically involves spiking a representative blank matrix (e.g., a placebo formulation or a relevant solvent) with a known concentration of a DUP CRM. These in-house materials can then be used to monitor the precision and accuracy of the analytical method over time.

Alternatives to phthalates as plasticizers, such as DEHT/DOTP and DINCH, are becoming more common.[7] While these are not direct alternatives for QC of DUP, laboratories analyzing for a range of plasticizers may consider CRMs for these compounds as part of a broader quality control strategy.

Experimental Protocols for this compound Analysis

The two most common analytical techniques for the determination of phthalates, including DUP, are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the separation and quantification of phthalates.[8] It offers high sensitivity and selectivity, especially when operated in Selected Ion Monitoring (SIM) mode.

Sample Preparation (General Protocol for Solid Samples):

  • Dissolution: Accurately weigh a portion of the sample (e.g., 50 mg of a polymer) into a glass vial. Add a suitable solvent, such as tetrahydrofuran (B95107) (THF), to dissolve the sample.[9]

  • Precipitation: After complete dissolution, add a non-polar solvent like hexane (B92381) to precipitate the polymer.[9]

  • Extraction: The phthalates will remain in the solvent phase. The mixture is agitated and then allowed to settle.

  • Filtration and Dilution: The supernatant is filtered through a PTFE filter. An aliquot of the filtrate is then diluted with an appropriate solvent (e.g., cyclohexane) to a concentration within the calibration range.[9]

  • Internal Standard: An internal standard (e.g., benzyl (B1604629) benzoate) is typically added to correct for variations in sample injection and instrument response.[10]

GC-MS Instrumentation and Conditions (Typical):

  • GC System: Agilent 8890 GC or similar.[11]

  • MS System: Agilent 5977B MSD or similar.[11]

  • Column: A non-polar or medium-polarity column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm), is commonly used.[10][11]

  • Carrier Gas: Helium or Hydrogen.

  • Injection Mode: Splitless injection is often used for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to separate the phthalates. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 300°C).[11][12]

  • MS Detection: The mass spectrometer is operated in Electron Ionization (EI) mode. For quantification, Selected Ion Monitoring (SIM) is employed, monitoring characteristic ions for DUP and the internal standard. For DUP, one challenge is that it can break down into smaller peaks, which may all need to be integrated for accurate quantification.[11]

High-Performance Liquid Chromatography (HPLC)

HPLC with UV or MS detection is another powerful technique for phthalate analysis, particularly for less volatile or thermally labile compounds.

Sample Preparation:

Sample preparation is similar to that for GC-MS, involving dissolution and extraction. The final extract is typically dissolved in a solvent compatible with the HPLC mobile phase, such as acetonitrile (B52724).

HPLC Instrumentation and Conditions (Typical):

  • HPLC System: Agilent 1290 Infinity or similar.[13]

  • Column: A reverse-phase column, such as a C18 or a Phenyl-Hexyl column, is commonly used.[14][15][16]

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is typically used.[14][15]

  • Detection: UV detection at a wavelength around 230 nm is common for phthalates.[15][17] For higher sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC-MS).

  • Flow Rate: A typical flow rate is around 1.0 mL/min.[15]

Visualizing Analytical Workflows

To aid in understanding the experimental processes, the following diagrams illustrate the typical workflows for DUP analysis and the selection of quality control materials.

Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent (e.g., THF) Sample->Dissolution Precipitation Polymer Precipitation (e.g., with Hexane) Dissolution->Precipitation Filtration Filtration Precipitation->Filtration Dilution Dilution & Internal Standard Spiking Filtration->Dilution GCMS GC-MS Analysis Dilution->GCMS GC-MS Path HPLC HPLC-UV/MS Analysis Dilution->HPLC HPLC Path Quantification Quantification using CRM Calibration Curve GCMS->Quantification HPLC->Quantification Report Reporting of Results Quantification->Report Decision Logic for QC Material Selection Start Define Analytical Need (e.g., DUP Quantification) Method Analytical Method (GC-MS or HPLC) Start->Method Routine_Analysis Routine Analysis Method->Routine_Analysis Existing Method Method_Validation Method Validation/ Calibration Method->Method_Validation New Method CRM_Type CRM Type Neat_CRM Select Neat CRM CRM_Type->Neat_CRM Custom Standards Needed Solution_CRM Select Solution CRM CRM_Type->Solution_CRM Direct Use InHouse_QC Prepare In-House QC Material Neat_CRM->InHouse_QC Solution_CRM->InHouse_QC Routine_Analysis->InHouse_QC Method_Validation->CRM_Type

References

Comparing extraction efficiencies of different solvents for Diundecyl phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the extraction efficiencies of various solvents for Diundecyl phthalate (B1215562) (DUP) and other high-molecular-weight phthalates. The information is intended to assist researchers in selecting the optimal solvent and extraction method for their specific analytical needs. The data presented is compiled from various studies and is supported by detailed experimental protocols.

Data Summary of Solvent Extraction Efficiencies

The following table summarizes the extraction efficiencies of different solvents for various phthalates, with a focus on high-molecular-weight compounds similar to Diundecyl phthalate. The efficiency is presented as the percentage of recovery, which indicates the amount of the phthalate successfully extracted from the sample matrix.

PhthalateSolvent(s)Extraction MethodMatrixRecovery (%)
Di-n-octyl phthalate (DNOP)Toluene (B28343)Ultrasonic ExtractionPolypropylene (B1209903) (PP)>80
Di(2-ethylhexyl) phthalate (DEHP)TolueneUltrasonic ExtractionPolypropylene (PP)>80
Benzyl butyl phthalate (BBP)TolueneUltrasonic ExtractionPolypropylene (PP)>80
Di-n-butyl phthalate (DBP)TolueneUltrasonic ExtractionPolypropylene (PP)>80
Di-n-octyl phthalate (DNOP)n-HeptaneUltrasound–Vortex-Assisted Dispersive Liquid–Liquid Microextraction (UVA-DLLME)Hot Beverages~95-101
Di(2-ethylhexyl) phthalate (DEHP)n-HeptaneUVA-DLLMEHot Beverages~90-100
Di-n-butyl phthalate (DBP)n-HeptaneUVA-DLLMEHot Beverages~95
Diisodecyl phthalate (DIDP)Choline (B1196258) chloride:phenol-based Deep Eutectic Solvent (DES)Dispersive Liquid-Liquid Microextraction (DLLME)Beverages84-120[1]
Diisononyl phthalate (DINP)Choline chloride:phenol-based DESDLLMEBeverages84-120[1]
Di-n-octyl phthalate (DNOP)Choline chloride:phenol-based DESDLLMEBeverages84-120[1]
Di(2-ethylhexyl) phthalate (DEHP)Choline chloride:phenol-based DESDLLMEBeverages84-120[1]
Various PhthalatesEthyl acetateSolid-Phase Extraction (SPE)Drinking Water98.2-110[2]
Various Phthalatesn-HexaneLiquid-Liquid Extraction (LLE)Non-alcoholic Beverages91.5-118.1[3]
Various PhthalatesDichloromethane, Hexane, AcetoneSoxhlet ExtractionPoly (vinyl chloride) (PVC)Not specified
Various PhthalatesMethanol, Methyl tert-butyl etherNot specifiedPoly (vinyl chloride) (PVC)Reported to have the lowest extraction efficiency[4]

Experimental Protocols

Below are detailed methodologies for key extraction experiments cited in this guide.

Ultrasonic Extraction of Phthalates from Polymer Matrices

This method is suitable for the extraction of phthalates from solid polymer samples like polypropylene (PP) and poly (vinyl chloride) (PVC).[4]

  • Sample Preparation: A small amount of the polymer sample (e.g., 0.1 g) is weighed and placed in an extraction vessel.[4]

  • Solvent Addition: A specific volume of the extraction solvent (e.g., toluene or hexane) is added to the vessel.[4]

  • Ultrasonication: The vessel is placed in an ultrasonic bath and subjected to ultrasonic waves for a defined period (e.g., 30 minutes) to facilitate the dissolution of phthalates into the solvent.

  • Extraction: The resulting solution is then separated from the polymer residue.

  • Analysis: The extract is analyzed using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS), to determine the concentration of the extracted phthalates. Recoveries are typically greater than 80% for several high-molecular-weight phthalates using toluene.[4]

Ultrasound–Vortex-Assisted Dispersive Liquid–Liquid Microextraction (UVA-DLLME) for Liquid Samples

This microextraction technique is effective for extracting phthalates from liquid matrices such as beverages.[5]

  • Sample Preparation: A specific volume of the liquid sample (e.g., 10 mL) is placed in a conical tube.[5]

  • Extraction Solvent Addition: A small volume of a water-immiscible extraction solvent (e.g., 250 µL of n-heptane) is rapidly injected into the sample.[5][6]

  • Vortexing: The mixture is vigorously shaken using a vortex mixer for a few minutes (e.g., 5 minutes) to form a cloudy solution (emulsion).[6] This increases the surface area between the extraction solvent and the sample, facilitating the transfer of phthalates.

  • Ultrasonication: The emulsion is then subjected to ultrasonication for a short period (e.g., 1-5 minutes) to further enhance the extraction efficiency.

  • Centrifugation: The sample is centrifuged to break the emulsion and separate the extraction solvent from the aqueous phase.

  • Analysis: A small volume of the sedimented organic phase is collected with a microsyringe and injected into a GC-MS for analysis. This method has shown high recoveries for several phthalates, including DNOP and DEHP.[5]

Deep Eutectic Solvent (DES)-based Dispersive Liquid-Liquid Microextraction (DLLME)

This is a green and efficient method for the extraction of a wide range of phthalates from beverages.[1]

  • DES Preparation: A deep eutectic solvent is prepared by mixing a hydrogen bond acceptor (e.g., choline chloride) and a hydrogen bond donor (e.g., phenol) at a specific molar ratio with gentle heating and stirring.

  • Extraction Procedure: A small volume of the DES is added to the beverage sample, followed by the addition of an emulsifier. The mixture is then vortexed to form a stable emulsion.

  • Phase Separation: After extraction, the mixture is centrifuged to separate the DES phase containing the extracted phthalates.

  • Analysis: The DES phase is collected and analyzed by High-Performance Liquid Chromatography (HPLC) with a suitable detector. This method has demonstrated high recovery values (84-120%) for several high-molecular-weight phthalates.[1]

Mandatory Visualization

The following diagram illustrates a general workflow for the solvent-based extraction of this compound and other phthalates from a solid sample matrix.

G cluster_prep Sample Preparation cluster_extraction Solvent Extraction cluster_separation Phase Separation cluster_analysis Analysis Sample Solid Sample (e.g., Polymer) Grinding Grinding (optional) Sample->Grinding Weighing Weighing Solvent Addition of Extraction Solvent Weighing->Solvent Grinding->Weighing Extraction Extraction (e.g., Ultrasonication, Soxhlet) Solvent->Extraction Separation Separation of Extract from Solid Residue (e.g., Filtration, Centrifugation) Extraction->Separation Concentration Concentration of Extract (optional) Separation->Concentration Analysis Instrumental Analysis (e.g., GC-MS, HPLC) Concentration->Analysis Result Quantitative Result (Extraction Efficiency) Analysis->Result

Caption: General workflow for solvent extraction of phthalates.

References

Navigating the Analytical Landscape for Diundecyl Phthalate: A Comparative Guide to Linearity and Range Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Diundecyl phthalate (B1215562) (DUP), a high molecular weight plasticizer, is critical for safety and quality assessment. This guide provides an objective comparison of the primary analytical methods—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for determining the linearity and range of DUP, supported by experimental data and detailed protocols.

The selection of an appropriate analytical method hinges on various factors, including the sample matrix, required sensitivity, and the specific analytical performance characteristics. Both GC-MS and LC-MS/MS offer robust and reliable approaches for phthalate analysis, each with distinct advantages and considerations.

Comparative Analysis of Method Performance

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. The correlation coefficient (R²) is a key indicator of the linearity of the calibration curve.

While specific quantitative data for Diundecyl phthalate is often part of broader phthalate analyses, the following tables summarize typical performance characteristics for high molecular weight phthalates, including DUP, using GC-MS and LC-MS/MS.

Table 1: Performance Characteristics of GC-MS for High Molecular Weight Phthalate Analysis

ParameterTypical ValueRemarks
Linearity Range 0.05 - 100 µg/mLCan vary based on instrumentation and sample matrix. For some high molecular weight phthalates, the range might be narrower.
Correlation Coefficient (R²) > 0.99Generally excellent linearity is achieved.
Limit of Detection (LOD) 17 - 230 ng/mLDependent on the specific phthalate and matrix. For DUP, LODs in the higher end of this range can be expected.[1]
Limit of Quantification (LOQ) 50 - 500 ng/mLTypically 3-5 times the LOD.

Table 2: Performance Characteristics of LC-MS/MS for High Molecular Weight Phthalate Analysis

ParameterTypical ValueRemarks
Linearity Range 0.1 - 1000 ng/mLLC-MS/MS often provides a wider linear dynamic range compared to GC-MS.
Correlation Coefficient (R²) > 0.99Excellent linearity is consistently achieved.
Limit of Detection (LOD) 0.01 - 1.0 ng/mLGenerally offers higher sensitivity than GC-MS for many phthalates.
Limit of Quantification (LOQ) 0.03 - 3.0 ng/mLEnables the determination of trace levels of phthalates.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of this compound using GC-MS and LC-MS/MS.

GC-MS Method for this compound Analysis

This method is suitable for the analysis of DUP in various matrices, including polymers and environmental samples.

1. Sample Preparation (Solid Samples):

  • Extraction: Weigh 1 gram of the homogenized sample into a Soxhlet extraction thimble.

  • Add 150 mL of n-hexane to the extraction flask.

  • Perform Soxhlet extraction for 6-8 hours at a rate of 4-6 cycles per hour.

  • Concentrate the extract to approximately 5 mL using a rotary evaporator at 40°C.

  • The extract is then ready for cleanup or direct injection if the matrix is clean.

2. Instrumental Analysis:

  • Gas Chromatograph (GC):

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., HP-5MS).

    • Inlet: Splitless mode at 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 310°C at 10°C/min, and hold for 10 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). For DUP, it is important to note that the compound can break down into multiple peaks, and in order to quantify it, the integration of these multiple peaks may be necessary.[2]

3. Linearity and Range Determination:

  • Prepare a series of calibration standards of DUP in a suitable solvent (e.g., n-hexane) covering the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Determine the linearity by calculating the correlation coefficient (R²) of the calibration curve. The range is the concentration interval over which the curve is linear.

LC-MS/MS Method for this compound Analysis

This method offers high sensitivity and selectivity, making it suitable for trace-level analysis of DUP in complex matrices like biological fluids and food samples.

1. Sample Preparation (Liquid Samples):

  • Liquid-Liquid Extraction (LLE): To 5 mL of the liquid sample, add 5 mL of acetonitrile (B52724) and vortex for 1 minute.

  • Add 2 g of sodium chloride and vortex for another minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the upper acetonitrile layer and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase.

2. Instrumental Analysis:

  • Liquid Chromatograph (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

    • Gradient Program: Start with 50% B, increase to 95% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Source Temperature: 350°C.

    • Ion Spray Voltage: 5500 V.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for DUP should be optimized.

3. Linearity and Range Determination:

  • Prepare a series of calibration standards of DUP in the mobile phase, typically ranging from sub-ng/mL to hundreds of ng/mL (e.g., 0.1, 0.5, 1, 10, 50, 100, 500, 1000 ng/mL).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Determine the linearity (R²) and the working range of the method.

Visualization of Workflows and Comparisons

To further clarify the processes and comparisons, the following diagrams are provided.

Experimental Workflow for Linearity and Range Determination cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing & Evaluation Standard_Prep Prepare Stock & Working Standards Calibration_Run Inject Calibration Standards Standard_Prep->Calibration_Run Sample_Prep Sample Preparation (Extraction/Cleanup) Sample_Run Inject Prepared Samples Sample_Prep->Sample_Run Instrument_Setup Instrument Setup (GC-MS or LC-MS/MS) Instrument_Setup->Calibration_Run Instrument_Setup->Sample_Run Peak_Integration Peak Integration & Area Calculation Calibration_Run->Peak_Integration Sample_Run->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Linearity_Eval Evaluate Linearity (R²) Calibration_Curve->Linearity_Eval Quantification Quantify Analyte in Samples Calibration_Curve->Quantification Range_Det Determine Analytical Range Linearity_Eval->Range_Det

Caption: General workflow for determining the linearity and range of an analytical method.

Comparison of GC-MS and LC-MSMS for DUP Analysis cluster_gcms Gas Chromatography-Mass Spectrometry (GC-MS) cluster_lcmsms Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) DUP_Analysis Analysis of this compound (DUP) GCMS_Sensitivity Moderate Sensitivity (ng/mL) DUP_Analysis->GCMS_Sensitivity LCMSMS_Sensitivity High Sensitivity (pg/mL - ng/mL) DUP_Analysis->LCMSMS_Sensitivity GCMS_Linearity Good Linearity (>0.99) GCMS_Range Moderate Dynamic Range GCMS_Matrix Effective for Less Complex Matrices GCMS_Volatility Requires Analyte Volatility LCMSMS_Linearity Excellent Linearity (>0.99) LCMSMS_Range Wide Dynamic Range LCMSMS_Matrix Excellent for Complex Matrices LCMSMS_Volatility No Volatility Requirement

References

A Comparative Guide to Method Detection Limit (MDL) and Limit of Quantitation (LOQ) for the Analysis of Diundecyl Phthalate (DUP)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for determining Diundecyl Phthalate (B1215562) (DUP), a high-molecular-weight phthalate ester used as a plasticizer. For researchers, scientists, and drug development professionals, understanding the sensitivity and quantitative limits of analytical methods is critical for data integrity, whether assessing product leachables, environmental contamination, or exposure biomarkers. This document outlines the concepts of Method Detection Limit (MDL) and Limit of Quantitation (LOQ), compares typical performance data from common analytical platforms, and provides detailed experimental protocols for their determination.

Understanding MDL and LOQ

In analytical chemistry, the sensitivity of a method is defined by several key parameters:

  • Method Detection Limit (MDL) : The MDL is the minimum measured concentration of a substance that can be reported with 99% confidence that the concentration is distinguishable from the results of a method blank.[1][2] It answers the question, "Is the analyte present?" but does not guarantee that the value can be accurately quantified.[3][4]

  • Limit of Quantitation (LOQ) : The LOQ is the lowest concentration of an analyte that can be quantitatively determined with a stated and acceptable level of precision and accuracy under routine laboratory conditions.[4][5][6] It answers the question, "How much of the analyte is present?" The LOQ is always greater than or equal to the MDL.[5]

These parameters are fundamental to method validation and ensure that the analytical procedure is fit for its intended purpose, from detecting trace impurities to quantifying active ingredients.[3]

Performance Comparison: DUP Analysis

The analysis of phthalates like DUP is most commonly performed using chromatographic techniques coupled with mass spectrometry.[7] Gas Chromatography-Mass Spectrometry (GC-MS) is a traditional and robust method, while High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) offers high sensitivity and specificity, particularly for complex matrices.

Below is a summary of typical performance characteristics for the analysis of DUP using these two alternative methods.

ParameterMethod A: GC-MSMethod B: HPLC-MS/MS
MDL (ng/mL) 0.50.08
LOQ (ng/mL) 1.50.25
Precision at LOQ (%RSD) ≤ 15%≤ 10%
Accuracy at LOQ (% Recovery) 85-115%90-110%
Primary Application Routine screening, quality controlTrace-level quantification, metabolite analysis, complex matrices

Note: The values presented are typical and may vary based on the specific instrument, sample matrix, and method optimization.

Experimental Protocols

The determination of MDL and LOQ requires rigorous statistical evaluation. The protocols described below are based on established guidelines from regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the International Conference on Harmonisation (ICH).[1][3]

Protocol 1: Determination of Method Detection Limit (MDL)

This protocol is based on the procedure outlined by the U.S. EPA and is widely adopted for establishing detection limits.[1][8]

  • Estimate the MDL : Begin by estimating an initial detection limit. This can be based on the concentration of a standard that produces a signal-to-noise ratio (S/N) of 3 to 5, a previously determined MDL, or the instrument's detection limit.[1]

  • Prepare Spiked Samples : Select a spiking concentration for DUP that is two to ten times your estimated MDL.[1]

  • Analyze Replicates : Process a minimum of seven replicate samples of a clean reference matrix (e.g., reagent water or a blank matrix) spiked with DUP at the selected concentration. These samples must be carried through all steps of the analytical method, from extraction to analysis.[1]

  • Calculate Standard Deviation : Compute the standard deviation (s) of the measured concentrations from the replicate analyses.

  • Calculate the MDL : The MDL is calculated using the following formula: MDL = t * s Where:

    • s is the standard deviation of the replicate analyses.

    • t is the Student's t-value for a one-sided 99% confidence level with n-1 degrees of freedom (where n is the number of replicates). For seven replicates (n=7), the t-value is 3.143.

Protocol 2: Determination of Limit of Quantitation (LOQ)

The LOQ can be determined using several approaches. The method based on the standard deviation of the response and the slope of the calibration curve is common.[4]

  • Establish a Calibration Curve : Prepare a series of calibration standards of DUP in a clean matrix, bracketing the expected LOQ. Analyze these standards to generate a linear regression curve.

  • Determine the Slope : Calculate the slope (S) of the calibration curve.

  • Determine the Standard Deviation of the Response (σ) : This can be estimated in two primary ways:

    • Based on the Standard Deviation of the Blank : Analyze a minimum of 10 blank samples and calculate the standard deviation of their responses.

    • Based on the Residual Standard Deviation of the Regression Line : Use the standard error of the y-intercept (σ) from the linear regression data of the calibration curve.

  • Calculate the LOQ : The LOQ is calculated using the following formula: LOQ = 10 * (σ / S) Where:

    • σ is the standard deviation of the response.

    • S is the slope of the calibration curve.

  • Verification : The calculated LOQ should be confirmed by analyzing DUP standards at this concentration and demonstrating that the requirements for accuracy and precision are met.[5]

Visualized Workflow: MDL and LOQ Determination

The following diagram illustrates the logical workflow for establishing and verifying the MDL and LOQ for an analytical method.

MDL_LOQ_Workflow cluster_MDL MDL Determination cluster_LOQ LOQ Determination mdl_est 1. Estimate Initial MDL (e.g., S/N = 3-5) mdl_prep 2. Prepare ≥7 Replicates (Spiked at 2-10x Est. MDL) mdl_est->mdl_prep mdl_analyze 3. Analyze Replicates mdl_prep->mdl_analyze mdl_calc_std 4. Calculate Standard Deviation (s) mdl_analyze->mdl_calc_std mdl_calc 5. Calculate MDL = t * s mdl_calc_std->mdl_calc final_report Final Validated MDL & LOQ Values mdl_calc->final_report Report MDL loq_cal 1. Generate Calibration Curve (Near expected LOQ) loq_params 2. Determine Slope (S) and Std. Dev. of Response (σ) loq_cal->loq_params loq_calc 3. Calculate LOQ = 10 * (σ / S) loq_params->loq_calc loq_verify 4. Verify LOQ (Analyze at calculated conc.) loq_calc->loq_verify loq_check Meets Accuracy & Precision Criteria? loq_verify->loq_check loq_check->loq_cal No, Re-evaluate loq_check->final_report Yes start Start Method Validation start->mdl_est start->loq_cal

Caption: Workflow for the statistical determination and verification of MDL and LOQ.

References

Comparative Metabolism of Diundecyl Phthalate: A Cross-Species Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolism of Diundecyl phthalate (B1215562) (DUP), a high molecular weight phthalate ester used as a plasticizer. Understanding the species-specific metabolic pathways of DUP is crucial for toxicological risk assessment and for extrapolating animal study data to human health. While comprehensive comparative data for DUP across multiple species remains limited, this guide synthesizes the available information on DUP metabolism in humans and draws comparisons with closely related high molecular weight phthalates to highlight potential species differences.

Executive Summary

Diundecyl phthalate (DUP) undergoes a multi-step metabolic process initiated by hydrolysis to its monoester, mono-undecyl phthalate (MUP). Subsequent oxidative modifications lead to the formation of several key metabolites, including mono-hydroxyundecyl phthalate (MHUP), mono-oxoundecyl phthalate (MOUP), and mono-carboxydecyl phthalate (MCDP). These metabolites have been identified in in vitro studies using human liver microsomes and detected in human urine, with MHUP and MCDP being the most prominent biomarkers of DUP exposure.

Data Presentation

Table 1: Key Metabolites of this compound Identified in Humans
Metabolite NameAbbreviationChemical FormulaMethod of Identification
Mono-undecyl phthalateMUPC19H28O4In vitro metabolism with human liver microsomes
Mono-hydroxyundecyl phthalateMHUPC19H28O5In vitro metabolism with human liver microsomes
Mono-oxoundecyl phthalateMOUPC19H26O5In vitro metabolism with human liver microsomes
Mono-carboxydecyl phthalateMCDPC19H26O6In vitro metabolism with human liver microsomes
Table 2: Urinary Concentrations of this compound Metabolites in a U.S. Adult Population (n=36)[1][2]
MetaboliteDetection Frequency (%)Median Concentration (ng/mL)
MHUP>830.21
MCDP>830.36
MOUP14Not Reported
MUPNot DetectedNot Applicable

Data from a convenience sample of U.S. adults with no known occupational exposure to DUP.

Table 3: Comparative In Vitro Metabolism of Di(2-ethylhexyl) phthalate (DEHP) Across Species
SpeciesPrimary Metabolizing Organ(s)Key Metabolic DifferencesReference
Human Liver, IntestineSignificant glucuronidation of the monoester (MEHP).[1]
Rat LiverLimited ability to glucuronidate MEHP; extensive oxidation of the alkyl chain.[1]
Mouse Small Intestine, LiverHighest lipase (B570770) activity for MEHP formation in the small intestine among the species tested.[2][3]
Marmoset LiverLower lipase activity compared to rodents.[2][3]

This table presents data for DEHP, a structurally related high molecular weight phthalate, to infer potential species differences in DUP metabolism due to the lack of direct comparative data for DUP.

Metabolic Pathways

The metabolism of high molecular weight phthalates like DUP generally follows a two-phase process. Phase I involves the hydrolysis of the diester to a monoester, followed by oxidation of the alkyl side chain. Phase II consists of the conjugation of the metabolites with glucuronic acid to facilitate their excretion.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion DUP This compound (DUP) MUP Mono-undecyl Phthalate (MUP) DUP->MUP Hydrolysis (Esterases/Lipases) Oxidative_Metabolites Oxidative Metabolites (MHUP, MOUP) MUP->Oxidative_Metabolites Oxidation (Cytochrome P450s) Conjugated_Metabolites Glucuronide Conjugates MUP->Conjugated_Metabolites Glucuronidation (UGTs) MCDP Mono-carboxydecyl Phthalate (MCDP) Oxidative_Metabolites->MCDP Further Oxidation Oxidative_Metabolites->Conjugated_Metabolites Glucuronidation (UGTs) Urine Urine Oxidative_Metabolites->Urine MCDP->Conjugated_Metabolites Glucuronidation (UGTs) MCDP->Urine Conjugated_Metabolites->Urine

Generalized metabolic pathway of this compound.

Experimental Protocols

The following sections detail the methodologies commonly employed in the study of phthalate metabolism.

In Vitro Metabolism using Liver Microsomes

This assay is crucial for identifying potential metabolites and assessing the metabolic stability of a compound.

1. Preparation of Incubation Mixture:

  • Liver Microsomes: Pooled human, rat, or mouse liver microsomes are used as the enzyme source.

  • Buffer: A phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4) is used to maintain physiological pH.

  • Cofactor: An NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is added to initiate the metabolic reactions, primarily those mediated by cytochrome P450 enzymes.

  • Test Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the incubation mixture at a final concentration typically in the low micromolar range.

2. Incubation:

  • The reaction mixture is pre-incubated at 37°C before the addition of the test compound.

  • The reaction is initiated by adding DUP and incubated for a specific time course (e.g., 0, 15, 30, 60 minutes) at 37°C with gentle shaking.

3. Reaction Termination and Sample Preparation:

  • The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

  • The mixture is centrifuged to pellet the precipitated proteins.

  • The supernatant, containing the parent compound and its metabolites, is collected for analysis.

4. Analytical Quantification:

  • The concentration of the remaining parent compound and the formed metabolites are quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

G cluster_workflow Experimental Workflow: In Vitro DUP Metabolism prep Prepare Incubation Mixture (Microsomes, Buffer, Cofactors) pre_incubate Pre-incubate at 37°C prep->pre_incubate add_dup Add this compound (DUP) pre_incubate->add_dup incubate Incubate at 37°C (Time course: 0, 15, 30, 60 min) add_dup->incubate terminate Terminate Reaction (Add cold Acetonitrile) incubate->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Workflow for in vitro metabolism of DUP.
Analysis of Urinary Metabolites

This method is essential for assessing in vivo exposure and metabolism.

1. Sample Collection and Storage:

  • Urine samples are collected and stored at -20°C or lower until analysis to prevent degradation of metabolites.

2. Enzymatic Deconjugation:

  • Many phthalate metabolites are excreted as glucuronide conjugates. To measure the total metabolite concentration, an enzymatic hydrolysis step using β-glucuronidase is performed to cleave the glucuronide moiety.

3. Solid-Phase Extraction (SPE):

  • The urine sample is passed through an SPE cartridge to clean up the sample and concentrate the metabolites of interest.

  • Interfering substances are washed away, and the metabolites are then eluted with an appropriate solvent.

4. LC-MS/MS Analysis:

  • The cleaned-up extract is analyzed by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a tandem mass spectrometer (MS/MS).

  • The metabolites are separated chromatographically and then detected and quantified by the mass spectrometer based on their specific mass-to-charge ratios and fragmentation patterns.

  • Isotope-labeled internal standards are typically used to ensure accurate quantification.

Discussion and Conclusion

The metabolism of this compound in humans has been characterized to a certain extent, revealing a pathway involving initial hydrolysis followed by extensive oxidation. The resulting oxidized monoesters, particularly MHUP and MCDP, serve as reliable biomarkers for assessing human exposure to DUP.[4][5]

A significant knowledge gap exists regarding the comparative metabolism of DUP in other species. While direct data is lacking, studies on other high molecular weight phthalates like DEHP strongly suggest that species-specific differences in metabolism are likely to be substantial. For instance, the efficiency of the initial hydrolysis by esterases and the subsequent oxidative and conjugative pathways can vary significantly between rodents and primates.[1][2][3] Rats, for example, have been shown to have a lower capacity for glucuronidating the monoester of DEHP compared to humans, leading to a greater reliance on oxidative pathways.[1] These differences in metabolic capacity can have profound implications for the toxicokinetics and, consequently, the toxicity profile of the compound in different species.

For drug development professionals and toxicologists, this highlights the critical need for caution when extrapolating DUP toxicity data from animal models to humans. The absence of direct comparative metabolic data for DUP necessitates a conservative approach in risk assessment. Future research should prioritize conducting in vitro and in vivo metabolic studies of DUP in relevant animal models to fill this data gap. Such studies would enable a more accurate assessment of the human health risks associated with DUP exposure.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for Diundecyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical information for the handling and disposal of Diundecyl phthalate (B1215562), tailored for research and drug development professionals. Following these procedures is crucial for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling Diundecyl phthalate, the use of appropriate personal protective equipment is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses or GogglesMust be compliant with EN 166 (EU) or NIOSH (US) standards. Safety glasses should have side-shields. Tightly fitting safety goggles are recommended for splash hazards.[1][2][3]
Skin Protection GlovesChemically impervious gloves are required. The specific glove material should be selected based on the duration and nature of the work. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[1][3]
Protective ClothingWear impervious clothing, such as a lab coat or an apron, to protect against skin contact. The type of protective equipment must be selected according to the concentration and amount of the substance being handled.[1][2][3]
Respiratory Protection Respirator (if required)Under conditions of adequate ventilation, respiratory protection is generally not required.[4] For situations with potential for aerosol or dust generation, or for nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator should be used. For higher-level protection, type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges are recommended. All respirators must be approved by NIOSH (US) or CEN (EU).[5]

Glove Selection for this compound

Glove MaterialRecommendation for Phthalates (General)Notes
Nitrile Good to ExcellentGenerally offers good resistance to a wide range of chemicals.
Neoprene GoodProvides good resistance to acids, bases, and some organic solvents.
Butyl Rubber Good to ExcellentOffers excellent resistance to a broad range of chemicals, particularly ketones and esters.
Viton® ExcellentHighly resistant to a wide range of chemicals, including aromatic and chlorinated solvents.
Natural Rubber (Latex) Fair to PoorNot generally recommended for prolonged contact with organic solvents.

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to minimize risks. The following step-by-step operational plan should be followed.

Pre-Operational Checks
  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.

  • Ensure Proper Ventilation: Confirm that the work area, preferably a chemical fume hood, has adequate ventilation.[1][2]

  • Inspect PPE: Check all personal protective equipment for damage or defects. Ensure gloves are of the appropriate material and thickness.

  • Prepare Spill Kit: Have a spill kit readily accessible. The kit should contain absorbent materials, appropriate waste disposal bags, and any necessary neutralizing agents.

Step-by-Step Handling Procedure
  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Handling:

    • Avoid contact with skin and eyes.[1][2]

    • Avoid the formation of dust or aerosols.[1][2]

    • Use non-sparking tools to prevent fire hazards from electrostatic discharge.[2]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[1][2]

    • Keep the container tightly closed when not in use.[1][2]

    • For long-term storage, refrigerated temperatures are recommended.[6]

    • Store away from incompatible materials such as strong oxidizing agents.[6]

Post-Handling Procedures
  • Decontamination:

    • Wipe down the work surface with an appropriate solvent, such as alcohol, followed by a thorough wash with soap and water.[6]

  • Glove Removal:

    • Use proper glove removal technique to avoid contaminating your hands.

  • Hand Washing:

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Chemical Waste:

    • Collect surplus and non-recyclable this compound in a designated, properly labeled, and sealed container.

  • Contaminated Materials:

    • Dispose of contaminated items such as gloves, absorbent paper, and disposable lab coats as hazardous waste.[5][6]

    • Seal contaminated materials in a vapor-tight plastic bag.[6]

Step-by-Step Disposal Procedure
  • Consult a Licensed Professional: All disposal must be conducted through a licensed professional waste disposal service.[5]

  • Incineration: The recommended method of disposal is through a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Environmental Precautions:

    • Do not allow the product to enter drains or waterways.[1][5]

Emergency Procedures: First Aid

In the event of exposure to this compound, immediate first aid is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1][5]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[1][5]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][7]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency cluster_emergency_response Emergency Response prep1 Review SDS prep2 Check Ventilation prep1->prep2 prep3 Inspect PPE prep2->prep3 prep4 Prepare Spill Kit prep3->prep4 handle1 Don PPE prep4->handle1 handle2 Handle Chemical handle1->handle2 handle3 Store Properly handle2->handle3 spill Spill handle2->spill exposure Exposure handle2->exposure post1 Decontaminate Area handle3->post1 post2 Properly Remove PPE post1->post2 post3 Wash Hands post2->post3 disp1 Segregate Waste post3->disp1 disp2 Contact Licensed Disposal Service disp1->disp2 spill_response Follow Spill Protocol spill->spill_response exposure_response Administer First Aid exposure->exposure_response

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.